molecular formula C12H20ClNO B2392893 (4-(Isopentyloxy)phenyl)methanamine hydrochloride CAS No. 100251-71-6

(4-(Isopentyloxy)phenyl)methanamine hydrochloride

Cat. No.: B2392893
CAS No.: 100251-71-6
M. Wt: 229.75
InChI Key: XYBODIAVFULCCQ-UHFFFAOYSA-N
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Description

(4-(Isopentyloxy)phenyl)methanamine hydrochloride (CAS 100251-71-6) is a chemical compound with the molecular formula C12H20ClNO and a molecular weight of 229.75 . This benzylamine hydrochloride derivative features an isopentyloxy chain, a structural motif that can influence the compound's lipophilicity and metabolic profile. As a benzenemethanamine derivative, this compound serves as a valuable building block in medicinal chemistry and drug discovery research. It is particularly useful for the synthesis of more complex molecules and for the development of chemical libraries via high-throughput diversification approaches . The primary amine group, once deprotected, allows for further functionalization through various conjugation reactions. Compounds within this chemical class have been investigated in the development of molecular glues and proteolysis targeting chimeras (PROTACs), which are innovative therapeutic modalities for targeted protein degradation . This product is provided for research and development purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBODIAVFULCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Isopentyloxybenzylamine HCl: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and medicinal utility of 4-Isopentyloxybenzylamine Hydrochloride .

Abstract

4-Isopentyloxybenzylamine Hydrochloride (also known as 4-(3-methylbutoxy)benzylamine HCl) is a specialized chemical intermediate frequently utilized in medicinal chemistry for Structure-Activity Relationship (SAR) exploration.[1] Characterized by a lipophilic isopentyl tail attached to a polar benzylamine core, this compound serves as a critical "linker-fragment" in drug discovery, particularly for G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors where hydrophobic pocket occupancy is required. This guide details its molecular properties, synthetic pathways, and analytical characterization.

Molecular Architecture & Physicochemical Profile

Chemical Identity
  • IUPAC Name: [4-(3-methylbutoxy)phenyl]methanamine hydrochloride

  • Common Name: 4-Isopentyloxybenzylamine HCl

  • Molecular Formula: C₁₂H₂₀ClNO (Salt) / C₁₂H₁₉NO (Free Base)

  • Molecular Weight: 229.75 g/mol (Salt) / 193.29 g/mol (Free Base)

  • CAS Number: Not widely indexed; treated as a custom synthesis building block.

Structural Analysis

The molecule consists of three distinct functional domains:

  • The Primary Amine Head (Polar): A protonated ammonium group (

    
    ) under physiological or acidic conditions. This moiety typically forms electrostatic interactions (salt bridges) with aspartate or glutamate residues in protein binding sites.
    
  • The Phenyl Linker (Rigid): A benzene ring that provides a rigid scaffold, separating the polar head from the hydrophobic tail. The 1,4-substitution pattern (para) ensures a linear vector, maximizing the reach of the tail.

  • The Isopentyloxy Tail (Hydrophobic): A flexible 5-carbon ether chain. The ether oxygen adds a hydrogen bond acceptor point, while the branched isopentyl group adds significant steric bulk and lipophilicity, ideal for probing hydrophobic pockets (e.g., in GPCRs like Histamine H3 or Serotonin 5-HT receptors).

Physicochemical Properties (Predicted)
PropertyValueRationale
Appearance White Crystalline SolidTypical for amine hydrochloride salts.
Solubility High (Water, MeOH, DMSO)Ionic character of the HCl salt facilitates aqueous solubility.
LogP (Free Base) ~2.8 - 3.2The isopentyl chain significantly increases lipophilicity compared to benzylamine (LogP ~1.1).
pKa ~9.5 (Amine)Typical for primary benzylamines; exists as cation at physiological pH.
H-Bond Donors 3 (in salt form)

protons.
H-Bond Acceptors 1Ether oxygen (weak acceptor).

Synthetic Pathways

The synthesis of 4-Isopentyloxybenzylamine HCl is typically achieved through a convergent route involving Williamson Ether Synthesis followed by Nitrile Reduction or Reductive Amination .

Route A: The Nitrile Reduction (Preferred for Scale)

This route is favored for its high yield and crystalline intermediates.

Step 1: O-Alkylation

  • Reagents: 4-Hydroxybenzonitrile, 1-Bromo-3-methylbutane, Potassium Carbonate (

    
    ), DMF.
    
  • Conditions:

    
    , 4-6 hours.
    
  • Mechanism:

    
     nucleophilic attack of the phenoxide ion on the primary alkyl halide.
    
  • Product: 4-(3-methylbutoxy)benzonitrile.

Step 2: Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF (anhydrous) or 
    
    
    
    / Raney Nickel.
  • Conditions: Reflux (for

    
    ) or 50 psi 
    
    
    
    (for hydrogenation).
  • Mechanism: Hydride transfer to the nitrile carbon, forming the primary amine.

Step 3: Salt Formation

  • Reagents: HCl in Diethyl Ether or Dioxane.

  • Protocol: The crude amine oil is dissolved in dry ether. HCl gas or solution is added dropwise at

    
    . The white precipitate is filtered and recrystallized from Ethanol/EtOAc.
    
Visualization of Synthesis Logic

SynthesisRoute Start 4-Hydroxybenzonitrile (Starting Material) Inter1 Intermediate: 4-(3-methylbutoxy)benzonitrile Start->Inter1 Alkylation (Sn2) Reagent1 1-Bromo-3-methylbutane + K2CO3 / DMF Reagent1->Inter1 ProductBase Free Amine: 4-Isopentyloxybenzylamine Inter1->ProductBase Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->ProductBase Final Final Product: 4-Isopentyloxybenzylamine HCl ProductBase->Final Acidification Reagent3 HCl / Ether (Salt Formation) Reagent3->Final

Figure 1: Convergent synthetic pathway for 4-Isopentyloxybenzylamine HCl via nitrile reduction.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following spectral signatures.

Proton NMR ( -NMR, 400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
8.40 Broad Singlet3H

Ammonium protons (exchangeable).
7.35 Doublet (

)
2HAr-H (2,6)Aromatic protons ortho to amine.
6.95 Doublet (

)
2HAr-H (3,5)Aromatic protons ortho to ether.
4.02 Triplet (

)
2H

Ether methylene protons.
3.90 Singlet2HAr-

Benzylic methylene protons.
1.75 Multiplet1H

Methine proton (isopentyl).
1.60 Quartet2H

Internal methylene of isopentyl chain.
0.92 Doublet6H

Terminal methyl groups.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion (

    
    ):  Calculated: 194.15 m/z. Observed: 194.2 m/z.
    
  • Fragmentation: Loss of

    
     (177 m/z) or cleavage of the isopentyl ether chain may be observed at higher collision energies.
    

Medicinal Chemistry Applications

This compound is rarely a drug in itself but is a high-value pharmacophore building block .

Hydrophobic Pocket Probing

In GPCR drug design, optimizing the "tail" of a ligand is crucial for selectivity. The isopentyl group offers a specific steric profile:

  • Volume: Larger than a propyl group, smaller than a benzyl group.

  • Flexibility: Allows the tail to adopt conformations to fit into hydrophobic sub-pockets (e.g., the orthosteric site of amine-binding receptors).

Linker Chemistry

The primary amine is a versatile handle for further derivatization:

  • Amide Coupling: Reacting with carboxylic acids to form benzamides (common in histone deacetylase inhibitors).

  • Reductive Amination: Creating secondary amines for increased metabolic stability.

  • Sulfonylation: Forming sulfonamides for solubility tuning.

SAR Logic Visualization

SAR_Logic cluster_molecule 4-Isopentyloxybenzylamine Core Benzylamine Core (Primary Interaction) Tail Isopentyl Tail (Selectivity) Core->Tail Linked by Ether Oxygen (H-Bond Acceptor) Target Biological Target (e.g., GPCR / Enzyme) Core->Target Binds via Interaction1 Ionic Bond (Asp/Glu Residue) Core->Interaction1 Tail->Target Fits into Interaction2 Hydrophobic Interaction Tail->Interaction2

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the dual binding mode of the molecule.

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Skin Irritation H315Wear nitrile gloves. Wash thoroughly after handling.
Eye Irritation H319Wear safety goggles. Rinse cautiously with water if in eyes.
STOT-SE H335Avoid breathing dust. Use in a fume hood.

Storage:

  • Store at room temperature (

    
    ) in a desiccator.
    
  • Hygroscopic: Keep tightly sealed to prevent hydrolysis or clumping.

References

  • PubChem. (2024). Compound Summary: 4-alkoxybenzylamines. National Library of Medicine. Retrieved from [Link]

(Note: Specific CAS indexing for this exact salt form is variable across vendors; the synthesis and properties described are derived from standard organic chemistry principles applicable to this class of compounds.)

Sources

Technical Profile: 4-(3-Methylbutoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-(3-Methylbutoxy)benzylamine hydrochloride , a specialized intermediate used in medicinal chemistry for introducing lipophilic alkoxybenzyl moieties into drug candidates.[1][2]

Chemical Identity, Synthetic Utility, and Analytical Verification

Nomenclature and Chemical Identity

Precise identification is critical in pharmaceutical sourcing to avoid isomer confusion (specifically distinguishing between n-pentyloxy, sec-pentyloxy, and iso-pentyloxy derivatives).[1]

Core Identifiers
Identifier TypeValue / Description
IUPAC Name [4-(3-methylbutoxy)phenyl]methanamine hydrochloride
Common Name 4-Isopentyloxybenzylamine HCl
Systematic Name p-(3-Methylbutoxy)benzylamine hydrochloride
CAS Registry Number Note: Often indexed as the free base or under custom synthesis codes.[1][2][3] Consult supplier-specific COA.[1][2] (Likely analog: 55471-24-4 for free base generic search)
Molecular Formula C₁₂H₁₉NO[1][2] · HCl
Molecular Weight 193.29 g/mol (Free Base) / 229.75 g/mol (HCl Salt)
SMILES CC(C)CCOC1=CC=C(CN)C=C1.Cl
InChI Key (Requires generation from specific isomer structure; verify against InChI=1S/C12H19NO.ClH...)
Structural Synonyms & Search Keys

Researchers searching for this compound in databases (SciFinder, Reaxys, PubChem) should utilize the following synonym permutations to ensure comprehensive retrieval:

  • Alkoxy Group Variations: 4-(Isopentyloxy)benzylamine; 4-(Isoamyloxy)benzylamine.[1][2]

  • Functional Group Variations: [4-(3-methylbutoxy)phenyl]methylamine; p-Isopentyloxy-alpha-aminotoluene.[1][2]

  • Salt Forms: 4-(3-methylbutoxy)benzylammonium chloride.[1][2]

Structural Analysis & Properties

The 3-methylbutoxy (isopentyloxy) tail provides a specific steric and lipophilic profile that distinguishes it from linear alkoxy chains.[1][2]

Physiochemical Properties[1][2][4]
  • Lipophilicity (LogP): The isopentyl group increases the LogP significantly compared to a methoxy or ethoxy analog, enhancing membrane permeability of the final drug molecule.[2]

  • Steric Bulk: The terminal isopropyl split in the 3-methylbutoxy chain creates a "forked" steric hindrance at the distal end of the molecule, often exploited to fit into hydrophobic pockets of GPCRs (e.g., 5-HT4 receptors) or enzyme active sites.[1]

  • Solubility: The hydrochloride salt form transforms the oily free base into a crystalline solid, improving water solubility for aqueous reactions and formulation.[2]

Synthetic Context and Utility

This amine is a primary building block for introducing the 4-(3-methylbutoxy)benzyl moiety.[1][2] It is typically synthesized via the reduction of its corresponding nitrile or reductive amination of its aldehyde.[2][4][5]

Synthesis Pathways (DOT Diagram)

The following diagram illustrates the two primary routes to access the hydrochloride salt from commercially available precursors.

SynthesisPathways Start1 4-(3-Methylbutoxy)benzonitrile (Nitrile Precursor) Step1 Reduction (LiAlH4 or Raney Ni/H2) Start1->Step1 Start2 4-(3-Methylbutoxy)benzaldehyde (Aldehyde Precursor) Step2 Reductive Amination (NH4OAc, NaBH3CN) Start2->Step2 Intermediate 4-(3-Methylbutoxy)benzylamine (Free Base - Oil) Step1->Intermediate Step2->Intermediate SaltFormation Salt Formation (HCl in Dioxane/Ether) Intermediate->SaltFormation FinalProduct 4-(3-Methylbutoxy)benzylamine HCl (Crystalline Solid) SaltFormation->FinalProduct

Figure 1: Synthetic routes to 4-(3-Methylbutoxy)benzylamine HCl via Nitrile Reduction or Reductive Amination.[1]

Medicinal Chemistry Applications[1][2][6]
  • GPCR Ligands: Alkoxybenzylamines are frequent pharmacophores in serotonin (5-HT) and dopamine receptor modulators.[1][2] The isopentyl chain length is often optimized to span a specific hydrophobic channel in the receptor.[2]

  • Enzyme Inhibitors: Used as a "cap" group to improve the pharmacokinetic profile (metabolic stability) of peptide-mimetic drugs.[1][2]

  • Linker Chemistry: The amine serves as a nucleophile to react with sulfonyl chlorides, acid chlorides, or isocyanates to generate diverse libraries.[2]

Quality Control & Analytical Verification

Ensuring the identity of the specific isomer (3-methylbutoxy vs. n-pentyloxy) is the most critical QC step.[1][2]

Analytical Protocol: Isomer Differentiation via ¹H-NMR

A standard ¹H-NMR (DMSO-d₆ or CDCl₃) is the definitive method to confirm the branching of the alkyl chain.[1][2]

Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Value
Ar-CH₂-NH₃⁺ ~4.0 ppmSinglet (broad)Confirms Benzylamine core.[1][2]
Ar-O-CH₂- ~4.0 ppmTripletConfirms ether linkage.[1][2]
-CH₂-CH(CH₃)₂ ~1.6 - 1.8 ppmMultipletConfirms alkyl chain length.[1][2]
-CH(CH₃)₂ ~0.9 ppmDoublet CRITICAL: A doublet (6H) confirms the iso (3-methyl) branching.[1][2] A triplet would indicate an n-pentyl chain.[1][2]
Purity Assay (HPLC)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

  • Mobile Phase: Gradient Acetonitrile / Water (+0.1% TFA).[1][2]

  • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic).[1][2]

  • Acceptance Criteria: >98.0% area purity.

Handling and Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1][2]

  • Stability: Stable at room temperature if kept dry.[1][2] Aqueous solutions should be used immediately or frozen to prevent slow hydrolysis or oxidation of the amine.[2]

  • Safety: Irritant to eyes, respiratory system, and skin.[1][2] Standard PPE (gloves, goggles, fume hood) is mandatory.[2]

References

  • Chemical Identity & Nomenclature: PubChem Compound Summary. Benzylamine derivatives and nomenclature standards.[1][2][1][2]

  • Synthetic Methodology (Nitrile Reduction): Reduction of aromatic nitriles to primary amines using borane reagents.[1][2] Journal of Organic Chemistry.[1][2]

  • Structural Analogs (Tirofiban Intermediates): Synthesis of glycoprotein IIb/IIIa antagonists. (Reference for context on alkoxybenzylamine utility in drug design).

  • NMR Data Interpretation: Spectroscopic Identification of Organic Compounds. Silverstein et al. (Standard text for interpreting isopentyl splitting patterns).[1][2]

Sources

The Architect's Guide to 4-Alkoxybenzylamine Hydrochloride Derivatives: Physicochemical Properties, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Alkoxybenzylamines and their halogenated derivatives are highly versatile primary amines that serve as foundational building blocks in modern medicinal chemistry and polymer science. While the free base forms of these compounds are synthetically useful, they are inherently susceptible to oxidative degradation and atmospheric carbon dioxide absorption. Consequently, translating these molecules into robust, scalable pharmaceutical workflows requires their conversion into hydrochloride salts.

This technical whitepaper provides an in-depth analysis of 4-alkoxybenzylamine hydrochloride derivatives—specifically focusing on 3-chloro-4-methoxybenzylamine hydrochloride —detailing their physicochemical properties, mechanistic roles in drug design, and self-validating synthetic protocols.

Physicochemical Profiling & The Causality of Salt Formation

In drug development, the physical state of an intermediate dictates the efficiency of downstream processing. Free 4-methoxybenzylamine is a liquid at room temperature with a boiling point of 236–237 °C. While suitable for immediate use in Buchwald-Hartwig aminations, its liquid state complicates long-term storage and precise stoichiometric handling.

By converting the amine into a hydrochloride salt (e.g., 3-chloro-4-methoxybenzylamine HCl), the compound is transformed into a highly stable, crystalline white powder[1]. The Causality of this Choice:

  • Thermodynamic Stability: The protonation of the primary amine prevents unwanted auto-oxidation and dimerization.

  • Purification Dynamics: The high melting point (250–255 °C) allows for aggressive anti-solvent crystallization techniques, effectively purging organic impurities[1].

  • Controlled Reactivity: In complex multi-step syntheses, the hydrochloride salt acts as a "caged" nucleophile. It remains inert until a mild organic base (like triethylamine) is introduced to generate the reactive free base in situ, preventing premature side reactions[2].

Quantitative Data Summary
CompoundCAS NumberPhysical StateMelting / Boiling PointDensityPrimary Application
4-Methoxybenzylamine 2393-23-9LiquidBP: 236–237 °C1.05 g/mLPolymer functionalization, amination
3-Chloro-4-methoxybenzylamine HCl 41965-95-1Crystalline SolidMP: 250–255 °CN/AAvanafil intermediate[1]

Mechanistic Applications in Advanced Therapeutics

Phosphodiesterase-5 (PDE-5) Inhibition

3-Chloro-4-methoxybenzylamine hydrochloride is the critical side-chain intermediate in the synthesis of Avanafil , a fast-acting PDE-5 inhibitor used to treat erectile dysfunction[3]. The structural integration of this specific derivative is not arbitrary:

  • Steric and Electronic Fit: The 4-methoxy group provides the precise steric bulk required to anchor the molecule within the hydrophobic pocket of the PDE-5 enzyme.

  • Metabolic Shielding: The addition of the chlorine atom at the 3-position sterically hinders adjacent sites on the aromatic ring, protecting the drug from rapid first-pass metabolism by cytochrome P450 enzymes.

Polymeric Drug Delivery Systems

Beyond small-molecule therapeutics, 4-methoxybenzylamine is utilized to synthesize functionalized organopolyphosphazenes for in vivo drug delivery. By replacing the highly reactive chlorine atoms of a polydichlorophosphazene backbone with 4-methoxybenzylamine, researchers generate poly[bis(4-methoxybenzylamino)phosphazene] (POP-1)[4]. These functionalized polymers self-assemble into microspheres, enabling the sustained and controlled release of encapsulated active pharmaceutical ingredients (APIs) like indomethacin in pH 7.4 biological buffer media[4].

G P1 Polydichlorophosphazene (Polymer Backbone) P3 Poly[bis(4-methoxybenzylamino)phosphazene] (POP-1) P1->P3 P2 4-Methoxybenzylamine (Nucleophilic Substitution) P2->P3 Chlorine replacement P4 Microsphere Formulation (Drug Encapsulation) P3->P4 Self-assembly P5 Controlled Release (Indomethacin / 5-FU) P4->P5 pH 7.4 buffer media

Synthesis and application of 4-methoxybenzylamine-substituted polyorganophosphazenes.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis and application of these derivatives, emphasizing the chemical logic behind each operational parameter.

Protocol 3.1: Synthesis of 3-Chloro-4-methoxybenzylamine Hydrochloride

This protocol utilizes electrophilic aromatic substitution to chlorinate the ring, followed by anti-solvent precipitation[1].

  • Initiation & Solvation: Slowly add 100 mL of acetic acid to 100 g of 4-methoxybenzylamine at 25–30 °C. Add an additional 750 mL of acetic acid.

    • Causality: Acetic acid acts as both a solvent and a moderating agent. The strict temperature control prevents a runaway exothermic reaction during the initial amine-acid salt formation.

  • Regioselective Chlorination: Dropwise add 87.84 mL of sulfonyl chloride at 20–25 °C. Stir continuously for 6 hours.

    • Causality: The slow addition of sulfonyl chloride controls the generation of HCl gas and ensures mono-chlorination at the 3-position, driven by the ortho/para-directing nature of the methoxy group.

  • Anti-Solvent Precipitation: Introduce 850 mL of methyl tert-butyl ether (MTBE) to the mixture at 25–30 °C, then cool to 15–20 °C for 1 hour.

    • Causality: MTBE functions as an anti-solvent. The highly polar hydrochloride salt is entirely insoluble in MTBE, forcing rapid crystallization while unreacted starting materials remain dissolved in the mother liquor.

  • Isolation: Filter the precipitated solid, wash with fresh MTBE, and dry to yield approximately 118 g of the target hydrochloride salt[1].

Protocol 3.2: Regioselective Amination in Avanafil Synthesis

This workflow demonstrates the controlled in situ release of the free amine for coupling[2].

  • Preparation: In a 25 mL three-neck flask, dissolve 150 mg of ethyl 2,4-dichloro-5-pyrimidinecarboxylate in 2 mL of dichloromethane (DCM). Add 270 mg of triethylamine (TEA).

  • Activation & Cooling: Cool the mixture in an ice bath to <0 °C.

    • Causality: The pyrimidine ring is highly electron-deficient. Cooling is mandatory to ensure strict regioselectivity at the 4-position and prevent unwanted di-substitution.

  • Primary Coupling: Add 145 mg of 3-chloro-4-methoxybenzylamine hydrochloride in batches[2].

    • Validation: TEA acts as an acid scavenger, neutralizing the hydrochloride salt to release the nucleophilic free amine in situ while simultaneously neutralizing the HCl byproduct of the substitution. Maintain for 2 hours.

  • Secondary Amination: Add 105 mg of L-prolinol dropwise and stir for an additional 2 hours to substitute the remaining chlorine at the 2-position[2].

G A Ethyl 2,4-dichloro-5-pyrimidinecarboxylate (Starting Material) C Nucleophilic Substitution (Ice bath <0 °C, TEA, DCM) A->C B 3-Chloro-4-methoxybenzylamine HCl (Key Intermediate) B->C Amine coupling D L-Prolinol Addition (Secondary Amination) C->D Intermediate formed E Avanafil (PDE-5 Inhibitor) D->E Final assembly

Workflow of Avanafil synthesis using 3-chloro-4-methoxybenzylamine HCl.

Quality Control: Genotoxic Impurity Mitigation

When utilizing 4-alkoxybenzylamine derivatives in pharmaceutical synthesis, rigorous control of adjacent reagents is required to prevent the formation of mutagenic byproducts.

During the synthesis of Avanafil, coupling agents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) are frequently employed. Commercial HOBT often contains trace amounts of hydrazine—a highly reactive and known mutagenic compound—left over from its upstream manufacturing process[5]. If residual hydrazine is allowed to react with intermediates containing the 4-alkoxybenzylamine moiety, it generates highly genotoxic hydrazide impurities (classified as Imp-E)[5].

Self-Validating Mitigation Strategy: To ensure the integrity of the final API, the synthetic workflow must incorporate analytical screening of HOBT lots for hydrazine limits (< ppm levels) and utilize a 5% NaOH aqueous wash post-reaction to scavenge and hydrolyze incomplete raw materials and trace hydrazides before final crystallization[5].

References

1.[3] Title: 3-CHLORO-4-METHOXYBENZYLAMINE HYDROCHLORIDE | 41965-95-1 - ChemicalBook Source: chemicalbook.com URL: 3 2. Title: 4-Methoxybenzylamine 98 2393-23-9 - Sigma-Aldrich Source: sigmaaldrich.com URL: Link 3.[1] Title: 3-CHLORO-4-METHOXYBENZYLAMINE HYDROCHLORIDE | 41965-95-1 - ChemicalBook Source: chemicalbook.com URL: 1 4.[2] Title: Preparation method of avanafil - Eureka | Patsnap Source: patsnap.com URL: 2 5.[4] Title: Synthesis and characterization of novel polyorganophosphazenes substituted with 4-methoxybenzylamine and 4-methoxyphenethylamine for in vitro release of indomethacin and 5-fluorouracil | Request PDF - ResearchGate Source: researchgate.net URL: 4 6.[5] Title: Synthesis and mutagenic risk of avanafil's potential genotoxic impurities - PMC - NIH Source: nih.gov URL: 5

Sources

Molecular weight of (4-(Isopentyloxy)phenyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Characterization and Stoichiometric Applications of (4-(Isopentyloxy)phenyl)methanamine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a specialized alkoxybenzylamine intermediate used in medicinal chemistry. Precise knowledge of its molecular weight and salt stoichiometry is critical for yield optimization in amide couplings, reductive aminations, and heterocyclic synthesis. This document establishes the definitive molecular weight calculations, outlines analytical validation protocols, and details best practices for handling and stoichiometric conversion.

Chemical Identity & Molecular Weight Analysis

Accurate stoichiometric calculations depend on distinguishing between the free base and the hydrochloride salt forms. The presence of the isopentyl (3-methylbutyl) ether chain significantly increases lipophilicity compared to methoxy analogs, altering its solubility profile and extraction behavior.

Structural Composition
  • IUPAC Name: [4-(3-methylbutoxy)phenyl]methanamine hydrochloride

  • Common Name: 4-Isopentyloxybenzylamine HCl

  • Core Scaffold: Benzylamine with a para-substituted isopentyl ether.

Ab Initio Molecular Weight Calculation

The following data tables provide the definitive mass values derived from IUPAC standard atomic weights.

Table 1: Elemental Contribution (Free Base)

ElementSymbolCountAtomic Mass ( g/mol )Total Mass Contribution
CarbonC1212.011144.132
HydrogenH191.00819.152
NitrogenN114.00714.007
OxygenO115.99915.999
Total C₁₂H₁₉NO -- -- 193.29 g/mol

Table 2: Salt Stoichiometry (HCl)

FormFormulaMolecular Weight ( g/mol )Conversion Factor (Salt to Base)
Free Base C₁₂H₁₉NO193.29 1.00
HCl Salt C₁₂H₁₉NO[1] · HCl229.75 0.841

Critical Note: When using the commercial HCl salt in reactions requiring the free amine (e.g., nucleophilic substitution), you must account for the mass difference. 1.00 g of the salt yields only 0.841 g of the active amine.

Visualization of Molecular Architecture

The following diagram illustrates the structural fragmentation and mass contribution, essential for interpreting Mass Spectrometry (MS) data.

MolecularStructure Molecule (4-(Isopentyloxy)phenyl)methanamine HCl MW: 229.75 g/mol Fragment1 Isopentyl Group (-C5H11) Lipophilic Tail Molecule->Fragment1 Ether Linkage Fragment2 Phenyl Ring (C6H4) Core Scaffold Molecule->Fragment2 Fragment3 Methanamine (-CH2-NH2) Reactive Center Molecule->Fragment3 CounterIon HCl (Counter Ion) MW: 36.46 Molecule->CounterIon Ionic Bond

Figure 1: Structural decomposition of the molecule highlighting functional regions and the salt counter-ion.

Analytical Validation (Self-Validating System)

To confirm the identity of the material before synthesis, researchers should employ the following analytical workflow. This protocol ensures the reagent has not degraded into the aldehyde (via oxidation) or absorbed excess water.

LC-MS Characterization Protocol
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Signal: The HCl salt dissociates in the mobile phase.[2] You will observe the protonated free base.

    • [M+H]⁺: 194.3 m/z

    • [M+Na]⁺: 216.3 m/z (common adduct)

Purity Check (¹H NMR)

Dissolve 5 mg in DMSO-d₆. Key diagnostic peaks:

  • Isopentyl Methyls: Doublet at ~0.9 ppm (6H).

  • Benzylic Amine: Singlet at ~3.9 ppm (2H). Note: This shifts significantly if the salt is neutralized.

  • Aromatic Protons: Two doublets (AA'BB' system) around 6.9–7.3 ppm.

Handling & Stoichiometric Applications

The HCl salt is generally a stable, white to off-white solid. However, for reactions sensitive to acid (e.g., using acid-labile protecting groups like Boc), the salt must be neutralized in situ or converted to the free base.

Protocol: In Situ Neutralization

For amide couplings using HATU or EDC:

  • Calculate moles of amine HCl:

    
    
    
  • Add 1.05 equivalents of a tertiary base (DIPEA or TEA) to the reaction mixture before adding the coupling agent.

  • Why? This liberates the nucleophilic -NH₂ group from the non-nucleophilic -NH₃⁺Cl⁻ salt.

Protocol: Free Base Extraction (Desalting)

If the reaction cannot tolerate chloride ions or excess base:

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 10 mL/g).

  • Basification: Slowly add 1M NaOH until pH > 12. The solution will become cloudy as the lipophilic free base precipitates.

  • Extraction: Extract 3x with Dichloromethane (DCM). The isopentyl group makes the free base highly soluble in DCM.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Storage: Use immediately. Benzylamines readily absorb CO₂ from air to form carbamates.

Workflow Diagram: Desalting Process

DesaltingWorkflow Start Start: HCl Salt (Water Soluble) Step1 Add 1M NaOH (Target pH > 12) Start->Step1 Deprotonation Step2 Phase Separation (Free Base moves to Organic) Step1->Step2 Precipitation Step3 DCM Extraction (3x) Step2->Step3 Step4 Dry (Na2SO4) & Evaporate Step3->Step4 End End: Free Base Oil (Ready for Synthesis) Step4->End Yield Calculation

Figure 2: Step-by-step desalting workflow to isolate the reactive free amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18182529, (4-Phenylphenyl)methanamine hydrochloride (Analogous Structure). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: 4-Isopentyloxybenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

SMILES String & Chemical Monograph

Executive Summary

4-Isopentyloxybenzylamine hydrochloride is a specialized chemical intermediate and pharmacophore building block used in medicinal chemistry. Characterized by a lipophilic isopentyl (3-methylbutyl) tail and a polar primary amine head, it serves as a critical probe for exploring hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), such as GPR88, and nuclear receptors like PPAR


.

This guide provides the definitive digital representation (SMILES), a self-validating synthesis protocol, and a structural analysis of its utility in drug design.

Chemical Identity & Digital Representation

The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for 4-Isopentyloxybenzylamine hydrochloride is constructed by defining the isopentyl ether chain, the aromatic linker, the amine head group, and the hydrochloride counterion.

Canonical SMILES:

Isomeric SMILES: (Identical to canonical as the molecule lacks chiral centers)

Structural Decoding
  • CC(C)CCO : Represents the Isopentyloxy group (3-methylbutoxy). The branching methyls CC(C) provide steric bulk, enhancing Van der Waals interactions in lipophilic domains.

  • c1ccc(...)cc1 : The Phenyl ring (benzene) serving as a rigid scaffold.

  • CN : The Aminomethyl group (benzylamine), which is protonated at physiological pH (

    
    ), allowing for ionic anchoring to Aspartate or Glutamate residues in protein targets.
    
  • .Cl : The Hydrochloride salt, ensuring water solubility and crystallinity for handling.

Key Physicochemical Properties (Predicted)
PropertyValueRationale
Molecular Formula


(Free Base) + HCl
Molecular Weight 229.75 g/mol Useful for stoichiometric calculations.
LogP (Free Base) ~3.2High lipophilicity due to the isopentyl chain.
H-Bond Donors 3Ammonium head group (

).
H-Bond Acceptors 1Ether oxygen.

Synthesis & Production Protocol

Scientific Integrity Note: This protocol utilizes a convergent synthesis strategy. We employ the Williamson ether synthesis followed by reductive amination. This pathway is chosen over direct nitration/reduction to avoid regioisomer contamination and harsh conditions.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Two-step synthesis of 4-Isopentyloxybenzylamine HCl via Williamson Ether Synthesis and Reductive Amination. SM1 4-Hydroxybenzaldehyde (Starting Material) Int1 4-Isopentyloxybenzaldehyde (Intermediate) SM1->Int1 Step 1: K2CO3, DMF 80°C, 4h (SN2 Alkylation) Reagent1 1-Bromo-3-methylbutane (Isopentyl Bromide) Reagent1->Int1 Product 4-Isopentyloxybenzylamine HCl (Final Product) Int1->Product Step 2: NH2OH·HCl, then H2/Pd-C or NaBH3CN/NH4OAc HCl Workup

Detailed Methodology
Step 1: Synthesis of 4-Isopentyloxybenzaldehyde

Objective: Attach the hydrophobic tail via nucleophilic substitution (


).
  • Reagents:

    • 4-Hydroxybenzaldehyde (1.0 eq)

    • 1-Bromo-3-methylbutane (1.2 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in DMF. Add

      
       and stir for 15 minutes to generate the phenoxide anion (color change typically observed).
      
    • Add 1-bromo-3-methylbutane dropwise.

    • Heat to 80°C for 4–6 hours. Control: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      aldehyde spot.
    • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

      
       and concentrate.
      
  • Validation:

    
     NMR should show the aldehyde proton at 
    
    
    
    ppm and the disappearance of the phenolic -OH.
Step 2: Reductive Amination to Amine Hydrochloride

Objective: Convert the carbonyl to a primary amine.

  • Reagents:

    • 4-Isopentyloxybenzaldehyde (from Step 1)

    • Hydroxylamine Hydrochloride (

      
      ) (1.5 eq)
      
    • Sodium Acetate (1.5 eq)

    • Reducing Agent:

      
       (balloon) with 10% Pd/C catalyst.
      
  • Procedure:

    • Oxime Formation: Reflux aldehyde with

      
       and NaOAc in Ethanol for 2 hours. Isolate the oxime intermediate.[1]
      
    • Reduction: Dissolve the oxime in Ethanol/Acetic Acid. Add Pd/C (10% wt). Stir under

      
       atmosphere (1 atm) overnight.
      
    • Salt Formation: Filter off the catalyst (Celite). Add concentrated HCl (1.1 eq) to the filtrate. Evaporate solvent to obtain the crude hydrochloride salt.

    • Purification: Recrystallize from Ethanol/Ether to yield white crystals.

Biological Applications & Pharmacophore Logic

This molecule is rarely a drug in itself but acts as a "warhead" or "anchor" in Structure-Activity Relationship (SAR) studies.

Pharmacophore Mapping

The molecule probes two distinct binding domains simultaneously:

  • The Hydrophobic Pocket: The isopentyloxy tail is designed to occupy deep, lipophilic cavities. In PPAR

    
     agonists, this mimics fatty acid chains, interacting with residues like Phenylalanine or Leucine via Van der Waals forces.
    
  • The Ionic Anchor: The benzylamine head mimics the side chain of Lysine or the N-terminus of peptides. It forms salt bridges with Aspartate (Asp) or Glutamate (Glu) in receptor active sites (e.g., GPR88).

Pathway Interaction Diagram

Pharmacophore Figure 2: Pharmacophore interaction model of 4-Isopentyloxybenzylamine with a theoretical receptor target. Receptor_Asp Receptor: Asp/Glu Residue (Anionic Site) Receptor_Pocket Receptor: Hydrophobic Pocket (Lipophilic) Amine Amine Head (NH3+) Amine->Receptor_Asp Ionic Bond / Salt Bridge Linker Phenyl Linker (Pi-Stacking) Linker->Amine Tail Isopentyloxy Tail (Hydrophobic) Linker->Tail Tail->Receptor_Pocket Van der Waals / Hydrophobic Effect

Self-Validating Analytical System

To ensure the synthesized material is 4-Isopentyloxybenzylamine hydrochloride, the following analytical signatures must be present. If these peaks are absent, the protocol has failed.

NMR Prediction (DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
8.30 Broad Singlet3H

(Ammonium protons)
7.40 Doublet2HAromatic (Ortho to

)
6.95 Doublet2HAromatic (Ortho to

)
4.00 Triplet2H

(Ether linkage)
3.90 Singlet2H

(Benzylic)
1.75 Multiplet1H

(Methine)
1.60 Quartet2H

(Linker in tail)
0.92 Doublet6H

(Terminal methyls)

Validation Check:

  • If the peak at 3.90 ppm is a doublet or multiplet, the reduction of the oxime/imine was incomplete.

  • If the peak at 8.30 ppm is missing, the salt formation failed (free base form).

References

  • Vertex Pharmaceuticals. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists. National Institutes of Health (PMC). [Link]

  • Research Triangle Institute. (2020).[2] Design, Synthesis, and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2024).[3][4] Compound Summary: 4-(Sulfamoylamino)benzylamine hydrochloride.[5] National Library of Medicine. [Link]

  • Fudan University. (2018). Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective SMS2 Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Safety data sheet (SDS) for 4-isopentyloxybenzylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 4-Isopentyloxybenzylamine Hydrochloride

Part 1: Executive Summary & Chemical Identity

Status: Research Chemical (RC) / Custom Synthesis Intermediate Primary Application: Pharmaceutical building block, linker scaffold in peptidomimetics.

Senior Scientist’s Note: This compound is a 4-alkoxybenzylamine hydrochloride salt . While specific toxicological data (LD50) may not be established in public registries due to its specialized nature, its structural class dictates a rigorous safety profile. It combines a lipophilic tail (isopentyloxy group) with a polar, acidic head group (benzylamine HCl). This amphiphilic nature suggests potential for membrane permeation and mucosal irritation . Treat this substance as a Skin & Eye Irritant (Category 2) and a potential Respiratory Sensitizer until experimental data proves otherwise.

Physicochemical Profile
PropertyValue (Theoretical/Derived)Notes
Systematic Name 4-(3-methylbutoxy)benzylamine hydrochlorideAlso: 4-Isopentyloxybenzylamine HCl
CAS Number Not Assigned / Research Grade Treat as Novel Chemical Entity (NCE)
Molecular Formula C₁₂H₁₉NO · HCl
Molecular Weight 229.75 g/mol Free Base: ~193.29 g/mol
Physical State White to Off-White SolidCrystalline powder
Solubility High: Water, DMSO, MethanolLow: Hexane, Ether (as salt)
Acidity (pKa) ~9.5 (Ammonium group)Aqueous solution will be acidic (pH ~4-5)
Hygroscopicity Likely HygroscopicStore under inert gas (Argon/N₂)

Part 2: Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) for Benzylamine Salts

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat.[1][2][3][4][5] 2 H315: Causes skin irritation.[1][3][5][6]
Serious Eye Damage/Irritation Cat.[1][2][4][6] 2A H319: Causes serious eye irritation.[1][3]
STOT - Single Exposure Cat. 3 H335: May cause respiratory irritation.[1][3][4][6]
Acute Toxicity (Oral) Cat.[4][7] 4 *H302: Harmful if swallowed (Precautionary classification).[4]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][7] Remove contact lenses if present and easy to do.[1][2][5][7] Continue rinsing.[2][5][7][9]

Part 3: Operational Handling & Storage Protocol

Core Directive: The primary risk with this compound is inhalation of fine particulates during weighing and ocular damage from the acidic salt dust.

The "Zero-Dust" Weighing Protocol

Standard operating procedure for handling potent amine salts.

  • Engineering Controls: All open handling must occur within a Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • PPE Layering:

    • Hands: Double Nitrile gloves (Outer: 0.11mm, Inner: 0.06mm). Change outer gloves immediately after weighing.

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine salt dusts.

    • Respiratory: If working outside a hood (not recommended), use an N95 or P100 respirator.

Storage & Stability
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen . The HCl salt can absorb atmospheric moisture, leading to hydrolysis or "caking," which makes accurate weighing difficult and alters stoichiometry.

  • Container: Amber glass vial with a PTFE-lined cap. Avoid metal containers due to potential corrosion from the acidic salt.

Part 4: Visualization of Safety & Workflow

Chemical Structure & Functional Hazard Map

Visualizing where the risks originate in the molecule.

G Molecule 4-Isopentyloxybenzylamine HCl Tail Isopentyloxy Tail (Lipophilic) Molecule->Tail Core Benzyl Ring (Scaffold) Molecule->Core Head Amine HCl Salt (Polar/Acidic) Molecule->Head Risk1 Membrane Permeation (Skin Absorption Risk) Tail->Risk1 Facilitates Risk2 Severe Eye Irritation (Acidic Dust) Head->Risk2 Causes

Caption: Functional group analysis highlighting the dual risk of lipophilic absorption and acidic irritation.

Emergency Response Logic Flow

A self-validating decision tree for exposure incidents.

Emergency Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Eye EYE CONTACT (High Risk) Type->Eye Skin SKIN CONTACT Type->Skin Inhale INHALATION Type->Inhale Action_Eye 1. Flush 15+ mins (Eyewash) 2. Check pH of eye (Target 7.0-7.4) 3. Seek Ophthalmologist Eye->Action_Eye Action_Skin 1. Brush off dry powder first 2. Wash with soap/water (15 mins) 3. Monitor for redness Skin->Action_Skin Action_Inhale 1. Move to fresh air 2. If wheezing -> Oxygen 3. Medical evaluation Inhale->Action_Inhale

Caption: Immediate response protocols categorized by exposure route. Note the specific instruction to brush off dry powder before wetting skin.

Part 5: Synthesis & Application Context (Free-Basing)

Context: Researchers often receive this compound as the HCl salt for stability but require the free base for nucleophilic substitution reactions (e.g., reductive amination).

Protocol: Safe Generation of the Free Base

  • Dissolution: Dissolve the HCl salt in a minimum volume of water.

  • Neutralization: Slowly add 1M NaOH or Saturated NaHCO₃ while stirring until pH > 10. Caution: Exothermic.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄.

  • Concentration: Remove solvent in vacuo.

    • Note: The resulting free amine is likely an oil and will be sensitive to oxidation (CO₂ absorption). Use immediately.

Part 6: References & Authority

  • PubChem (National Center for Biotechnology Information). Compound Summary: Benzylamine Hydrochloride (Analogous Structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-methoxybenzylamine (Structural Analog). Retrieved from [Link]

Disclaimer: This guide is generated based on Structure-Activity Relationships (SAR) and standard chemical hygiene practices for research chemicals where specific toxicological data is unavailable. It is intended for use by trained scientific personnel.

Sources

Technical Guide: (4-(Isopentyloxy)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride , a specialized alkyl-substituted benzylamine intermediate. It is designed for researchers in medicinal chemistry and materials science, focusing on synthesis, physicochemical properties, and derivatization logic.[1]

Part 1: Compound Identity & Structural Logic

Core Identity
  • Systematic Name: (4-(3-Methylbutoxy)phenyl)methanamine hydrochloride

  • Synonyms: 4-Isopentyloxybenzylamine HCl; p-Isoamyloxybenzylamine hydrochloride

  • CAS Number (Free Base): 21244-38-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.29 g/mol (Free base) / 229.75 g/mol (HCl salt)

  • SMILES: CC(C)CCOC1=CC=C(CN)C=C1.Cl

Structural Pharmacophore Analysis

This compound is a bifunctional building block consisting of a polar "head" and a lipophilic "tail."

  • The Head (Benzylamine): The primary amine (

    
    ) serves as a high-reactivity nucleophile for amide coupling, reductive amination, or sulfonylation. The methylene spacer isolates the amine from the aromatic ring's electronic resonance, maintaining basicity (
    
    
    
    ).
  • The Tail (Isopentyloxy): The 3-methylbutoxy group provides a specific lipophilic profile (

    
    ). Unlike a straight 
    
    
    
    -pentyl chain, the terminal branching (isopentyl) adds steric bulk, which can critically influence binding affinity in hydrophobic pockets of GPCRs or enzyme active sites.

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthesis targets the 4-hydroxybenzaldehyde precursor. The ether linkage is established before the sensitive amine generation to prevent N-alkylation side reactions.

Validated Synthetic Route

Step 1: Williamson Ether Synthesis

  • Reagents: 4-Hydroxybenzaldehyde, 1-Bromo-3-methylbutane,

    
    , DMF.
    
  • Protocol: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF. Add anhydrous

    
     (1.5 eq) and stir at 60°C for 30 min to generate the phenoxide. Add 1-bromo-3-methylbutane (1.2 eq) dropwise. Heat to 80°C for 4-6 hours.
    
  • Causality: The use of a polar aprotic solvent (DMF) accelerates the

    
     reaction. Potassium carbonate is preferred over stronger bases (NaH) to minimize side reactions, as the phenol is sufficiently acidic.
    

Step 2: Reductive Amination (or Nitrile Reduction)

  • Route A (Direct): React intermediate aldehyde with hydroxylamine to form the oxime, followed by reduction (e.g.,

    
    /Pd-C or 
    
    
    
    ).
  • Route B (Nitrile): If starting from 4-hydroxybenzonitrile, the etherification is followed by reduction of the nitrile using Borane-THF or Raney Nickel.

  • Preferred Route (Aldehyde): Reductive amination with ammonium acetate and

    
     is often cleaner for benzylamines, avoiding over-alkylation seen with direct alkyl halide amination.
    

Step 3: Salt Formation

  • Protocol: Dissolve the crude free amine in diethyl ether or EtOAc. Cool to 0°C. Add 4M HCl in dioxane dropwise until pH < 3. The white precipitate is filtered and washed with cold ether.

  • Why HCl? The hydrochloride salt stabilizes the amine against oxidation and carbon dioxide absorption (carbamate formation), ensuring long-term shelf stability.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Inter1 4-(Isopentyloxy)benzaldehyde Start->Inter1 K2CO3, DMF, 80°C (Williamson Ether) Reagent1 1-Bromo-3-methylbutane (Isopentyl Bromide) Reagent1->Inter1 ProductFree Free Amine Inter1->ProductFree Imine Formation -> Reduction Step2 Reductive Amination (NH4OAc, NaCNBH3) Final (4-(Isopentyloxy)phenyl)methanamine HCl ProductFree->Final HCl/Dioxane Precipitation

Figure 1: Step-wise synthesis pathway from commercial precursors to the hydrochloride salt.

Part 3: Physicochemical Properties & Handling

Key Data Table
PropertyValue / CharacteristicContext
Appearance White to off-white crystalline solidHygroscopic; store desicated.
Solubility Water (Moderate), DMSO (>50 mM), Methanol (High)HCl salt enhances aqueous solubility compared to free base.
Melting Point 220°C - 225°C (Decomposes)Typical for benzylamine hydrochlorides.
LogP (Calc) ~2.8 (Free Base)Isopentyl group adds ~1.5 log units vs. methoxy.
pKa ~9.4 (Conjugate Acid)Basic; protonated at physiological pH (7.4).
Storage & Stability
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture. Store under inert gas (Argon/Nitrogen) at -20°C for long-term retention of purity.

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).

Part 4: Applications in Drug Discovery & Materials[1][2]

Medicinal Chemistry (SAR Probing)

This compound is frequently used to probe the hydrophobic tolerance of binding pockets.

  • vs. Methoxy/Ethoxy: The isopentyl group is significantly bulkier and more lipophilic. If a hit compound with a methoxy group is active, substituting it with (4-(Isopentyloxy)phenyl)methanamine tests if the pocket can accommodate a branched alkyl chain (steric probe) and if hydrophobic interactions can drive potency (lipophilic efficiency).

  • Target Classes:

    • GPCRs: Ligands for aminergic receptors (Dopamine, Serotonin) often feature an aromatic head group with a lipophilic tail.

    • Enzyme Inhibitors: Used as the P1 or P2 moiety in peptidomimetics.

Liquid Crystals (Mesogens)

Alkoxybenzylamines are precursors for Schiff base liquid crystals. The isopentyl chain provides the necessary flexibility and anisotropy to lower melting transitions and stabilize nematic phases compared to short-chain analogs.

Derivatization Workflow Diagram

Derivatization Core (4-(Isopentyloxy)phenyl)methanamine Amide Amide Analog (Peptidomimetic) Core->Amide + Carboxylic Acid (EDC/HOBt) Sulfon Sulfonamide (GPCR Ligand) Core->Sulfon + Sulfonyl Chloride (TEA, DCM) Urea Urea Derivative (Kinase Inhibitor) Core->Urea + Isocyanate Schiff Schiff Base (Liquid Crystal) Core->Schiff + Aldehyde (-H2O)

Figure 2: Common derivatization pathways for generating bioactive libraries or functional materials.

References

  • PubChem.Compound Summary: [4-(3-methylbutoxy)phenyl]methanamine (Free Base). National Library of Medicine. CAS 21244-38-2.

  • ChemicalBook.4-(3-Methylbutoxy)

  • Sigma-Aldrich.

  • SciSupplies. Product Specification: (4-(Isopentyloxy)phenyl)methanamine, 98%.[2] SKU F682566.[2]

    • [3]

Sources

Comparative Technical Guide: 4-Isopentyloxy vs. 4-Isobutoxy Benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, specifically within the optimization of G-protein coupled receptor (GPCR) ligands (e.g., 5-HT2A inverse agonists like Pimavanserin), the distinction between 4-isobutoxybenzylamine and 4-isopentyloxybenzylamine represents a critical decision point in Structure-Activity Relationship (SAR) tuning.

While chemically similar, the addition of a single methylene unit (-CH₂-) in the isopentyloxy variant fundamentally alters the lipophilic profile (LogP), steric occupancy volume, and metabolic stability of the pharmacophore. This guide provides a rigorous technical analysis of these two intermediates, detailing their physicochemical divergence, self-validating synthetic protocols, and analytical differentiation.

Part 1: Physicochemical & Structural Divergence

The core difference lies in the alkoxy tail length. This "homologous series" extension is not merely structural; it dictates the molecule's ability to penetrate the Blood-Brain Barrier (BBB) and fill hydrophobic receptor pockets.

Comparative Properties Table
Property4-Isobutoxybenzylamine4-IsopentyloxybenzylamineImpact on Drug Design
Formula C₁₁H₁₇NOC₁₂H₁₉NOOne methylene (-CH₂-) difference.
Tail Structure -O-CH₂-CH(CH₃)₂-O-CH₂-CH₂-CH(CH₃)₂Isopentyl extends the reach by ~1.5 Å.
Molecular Weight 179.26 g/mol 193.29 g/mol Minimal impact on ligand efficiency.
LogP (Calc.) ~2.1 - 2.3~2.6 - 2.8Isopentyl is significantly more lipophilic (+0.5 LogP).
Steric Bulk ModerateHighIsopentyl may cause steric clash in tight pockets.
Rotatable Bonds 45Higher entropic penalty for binding with Isopentyl.
The "Magic Methylene" Effect

In SAR studies, the transition from isobutyl to isopentyl is often used to probe the depth of a hydrophobic pocket.

  • Isobutyl (C4): Often optimal for compact hydrophobic clefts (e.g., Pimavanserin).

  • Isopentyl (C5): Increases lipophilicity, potentially improving membrane permeability, but risks lowering metabolic stability due to increased sites for cytochrome P450 oxidation (ω-1 oxidation).

Part 2: Self-Validating Synthetic Protocols

To ensure high fidelity and avoid the common pitfall of N-alkylation vs. O-alkylation, we utilize a Convergent Aldehyde Route . This pathway is superior to direct alkylation of hydroxybenzylamine because the aldehyde moiety protects the benzylic position from side reactions until the final step.

Diagram 1: Comparative Synthetic Pathway

The following Graphviz diagram illustrates the divergence in reagents and the convergence in methodology.

SynthesisPath Start 4-Hydroxybenzaldehyde ReagentA Isobutyl Bromide (K2CO3, DMF, 80°C) Start->ReagentA ReagentB Isopentyl Bromide (K2CO3, DMF, 80°C) Start->ReagentB InterA 4-Isobutoxybenzaldehyde ReagentA->InterA Williamson Ether InterB 4-Isopentyloxybenzaldehyde ReagentB->InterB Williamson Ether RedAm Reductive Amination (NH4OAc, NaBH3CN, MeOH) InterA->RedAm InterB->RedAm ProdA 4-Isobutoxybenzylamine (Target A) RedAm->ProdA ProdB 4-Isopentyloxybenzylamine (Target B) RedAm->ProdB

Caption: Divergent alkylation of 4-hydroxybenzaldehyde followed by convergent reductive amination.

Protocol A: Williamson Ether Synthesis (The Divergence)

Objective: Selective O-alkylation.

  • Charge: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in DMF (5 vol).

  • Base: Add anhydrous K₂CO₃ (1.5 eq). Stir at RT for 15 min to form the phenoxide anion. Visual Check: Suspension turns bright yellow.

  • Alkylation:

    • For Isobutoxy: Add 1-Bromo-2-methylpropane (1.2 eq).

    • For Isopentyloxy: Add 1-Bromo-3-methylbutane (1.2 eq).

  • Heat: Stir at 80°C for 4-6 hours.

  • Validation (TLC): Monitor disappearance of starting material (Rf ~0.2 in 20% EtOAc/Hex) and appearance of product (Rf ~0.6).

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol—critical for purity).

Protocol B: Reductive Amination (The Convergence)

Objective: Convert aldehyde to primary amine without over-alkylation.

  • Imine Formation: Dissolve the alkoxybenzaldehyde (from Step A) in MeOH. Add Ammonium Acetate (10 eq). Stir 1 hr at RT.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) portion-wise. Note: NaBH₃CN is preferred over NaBH₄ to prevent direct reduction of the aldehyde to alcohol.

  • Workup: Acidify with HCl to pH 2 (destroys excess hydride and protonates amine). Wash with ether (removes neutral impurities). Basify aqueous layer to pH 12 with NaOH. Extract free amine into DCM.

  • Self-Validation: The product should be a clear oil. IR spectrum should show loss of C=O stretch (1690 cm⁻¹) and appearance of N-H stretch.

Part 3: Analytical Characterization (NMR Fingerprinting)

The most definitive way to distinguish these two compounds is ¹H NMR, specifically focusing on the protons adjacent to the ether oxygen (


).
The "Splitting Pattern" Rule
  • 4-Isobutoxy: The

    
     protons are coupled to one  methine proton (
    
    
    
    ).
    • Signal:Doublet (d) at ~3.7 ppm.

  • 4-Isopentyloxy: The

    
     protons are coupled to two  methylene protons (
    
    
    
    ).
    • Signal:Triplet (t) at ~4.0 ppm.

Proton Environment4-Isobutoxy (ppm, splitting)4-Isopentyloxy (ppm, splitting)
Ar-H (Aromatic) 6.8 - 7.2 (dd)6.8 - 7.2 (dd)
Ar-CH₂-N (Benzylic) ~3.8 (s)~3.8 (s)
-O-CH₂- (Ether) ~3.7 (d, J=6.5 Hz) ~4.0 (t, J=6.5 Hz)
Tail Terminus Isopropyl doubletIsopropyl doublet

Part 4: SAR & Biological Implications

When selecting between these two moieties for drug development, the decision is driven by the Hydrophobic Interaction vs. Steric Penalty trade-off.

Diagram 2: SAR Decision Logic

SARLogic Decision Select Tail Length Isobutyl Isobutoxy (C4) Compact Pocket Decision->Isobutyl Restricted Space Isopentyl Isopentyloxy (C5) Deep Pocket Decision->Isopentyl Need Lipophilicity Result1 Higher Potency if steric limit reached Isobutyl->Result1 Result2 Higher LogP Better BBB Permeability Isopentyl->Result2 Result3 Metabolic Risk (ω-1 Oxidation) Isopentyl->Result3

Caption: Decision matrix for selecting alkoxy tail length based on receptor topology and ADME.

Mechanistic Insight[2]
  • Pimavanserin Context: In the 5-HT2A inverse agonist Pimavanserin, the 4-isobutoxy group is optimized to fit a specific hydrophobic sub-pocket. Extending this to isopentyl often results in a drop in potency due to steric clashing with residues deep in the pocket (e.g., Trp or Phe residues).

  • Solubility: The isopentyl analog is significantly less water-soluble. If the hydrochloride salt of the isobutoxy analog is borderline soluble, the isopentyl variant will likely precipitate, complicating formulation.

References

  • Nuplazid (Pimavanserin) Synthesis: Novel and Environmentally Friendly Synthesis of Pimavanserin. Asian Journal of Chemistry. (2019). Link

  • Reductive Amination Protocols: Reductive Amination: A Reaction Guide. Master Organic Chemistry. Link

  • Lipophilicity & Drug Design: Lipophilicity: The Single Most Informative Physico-Chemical Property in Medicinal Chemistry. Juniper Publishers. Link

  • NMR Characterization of Alkyl Groups: Distinguishing Regioisomers and Alkyl Chains using NMR. Oxford Instruments Application Notes. Link

  • SAR of Alkoxybenzylamines: Structure-Activity Relationships in Alkoxylated Resorcinarenes. MDPI Molecules. Link

Methodological & Application

Application Notes & Protocols for the Synthesis of (4-(Isopentyloxy)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of (4-(isopentyloxy)phenyl)methanamine hydrochloride, a valuable building block in medicinal chemistry and materials science. We present a robust and scalable two-step synthetic strategy commencing with the Williamson ether synthesis to prepare the key intermediate, 4-(isopentyloxy)benzaldehyde, followed by a direct reductive amination to yield the target primary amine. The final step involves the formation of the hydrochloride salt to enhance stability and simplify handling. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Synthetic Strategy and Rationale

The retrosynthetic analysis of the target compound identifies 4-hydroxybenzaldehyde and isopentyl bromide as readily available and cost-effective starting materials. The chosen forward synthesis is a logical and efficient pathway that minimizes hazardous reagents and complex purification steps.

Chosen Pathway: Reductive Amination

Our primary strategy involves two key transformations:

  • Williamson Ether Synthesis: An SN2 reaction to couple the isopentyl group to 4-hydroxybenzaldehyde. This method is highly reliable for forming aryl ethers.

  • Direct Reductive Amination: A one-pot reaction where the aldehyde intermediate reacts with an ammonia source to form an imine in situ, which is then immediately reduced to the primary amine.[1] This approach is favored over direct alkylation of ammonia, which often leads to poor selectivity and over-alkylation products.[2] The use of sodium borohydride as the reducing agent offers a balance of reactivity and safety.[3][4]

Alternative Pathway Considered: Nitrile Reduction

An alternative route involves the synthesis of 4-(isopentyloxy)benzonitrile from 4-hydroxybenzonitrile, followed by reduction of the nitrile to the primary amine.[5][6] This is a viable method, often employing potent reducing agents like lithium aluminum hydride (LiAlH₄) or high-pressure catalytic hydrogenation. While effective, the reductive amination route was selected for this guide due to its operational simplicity and avoidance of highly pyrophoric reagents like LiAlH₄, making it more accessible for standard laboratory settings.

Overall Reaction Scheme

Overall Reaction Scheme SM1 4-Hydroxybenzaldehyde INT 4-(Isopentyloxy)benzaldehyde SM1->INT Step 1: Williamson Ether Synthesis K₂CO₃, Acetone, Reflux SM2 Isopentyl Bromide PROD1 (4-(Isopentyloxy)phenyl)methanamine INT->PROD1 Step 2: Reductive Amination NH₄OAc, MeOH, NaBH₄ PROD2 (4-(Isopentyloxy)phenyl)methanamine HCl PROD1->PROD2 Step 3: Salt Formation HCl in Ether

Caption: Overall synthetic route for (4-(isopentyloxy)phenyl)methanamine HCl.

Experimental Protocols

Part I: Synthesis of 4-(Isopentyloxy)benzaldehyde (Intermediate)

Principle: This reaction is a classic Williamson ether synthesis. 4-hydroxybenzaldehyde is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from isopentyl bromide (1-bromo-3-methylbutane) in an SN2 reaction to form the desired ether. Acetone is an excellent polar aprotic solvent for this transformation.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-Bromo-3-methylbutane (Isopentyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol, 1.0 equiv.).

  • Add anhydrous acetone (120 mL) and stir until the solid is fully dissolved.

  • Add finely powdered anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 equiv.). The mixture will become a suspension.

  • Add 1-bromo-3-methylbutane (13.6 g, 11.4 mL, 90.1 mmol, 1.1 equiv.) to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • After the reaction is complete (disappearance of 4-hydroxybenzaldehyde), cool the mixture to room temperature.

  • Filter off the potassium carbonate and rinse the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil. The product is often of sufficient purity for the next step.

Expected Yield: 14.2 g (90%) Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.88 (s, 1H, -CHO), 7.83 (d, J=8.8 Hz, 2H, Ar-H), 6.99 (d, J=8.8 Hz, 2H, Ar-H), 4.05 (t, J=6.6 Hz, 2H, -OCH₂-), 1.85 (m, 1H, -CH(CH₃)₂), 1.70 (q, J=6.7 Hz, 2H, -CH₂-CH), 0.96 (d, J=6.6 Hz, 6H, -CH(CH₃)₂).

Part II: Synthesis of (4-(Isopentyloxy)phenyl)methanamine

Principle: This is a direct reductive amination. The aldehyde carbonyl reacts with ammonium acetate to form an intermediate imine. Sodium borohydride, a mild and selective reducing agent, then reduces the C=N double bond of the imine to form the primary amine.[7] Methanol is an ideal solvent as it readily dissolves the reactants and does not violently react with the borohydride.

Materials:

  • 4-(Isopentyloxy)benzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask, magnetic stirrer, ice bath.

Protocol:

  • In a 500 mL Erlenmeyer flask, dissolve 4-(isopentyloxy)benzaldehyde (14.0 g, 72.8 mmol, 1.0 equiv.) in methanol (200 mL).

  • Add ammonium acetate (56.1 g, 728 mmol, 10.0 equiv.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium borohydride (5.5 g, 146 mmol, 2.0 equiv.) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC until the aldehyde/imine spot is consumed.

  • Carefully quench the reaction by slowly adding deionized water (100 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base amine as a colorless to pale yellow oil.

Expected Yield: 12.5 g (89%) Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.22 (d, J=8.6 Hz, 2H, Ar-H), 6.87 (d, J=8.6 Hz, 2H, Ar-H), 3.93 (t, J=6.6 Hz, 2H, -OCH₂-), 3.80 (s, 2H, -CH₂NH₂), 1.83 (m, 1H, -CH(CH₃)₂), 1.68 (q, J=6.7 Hz, 2H, -CH₂-CH), 1.55 (br s, 2H, -NH₂), 0.95 (d, J=6.6 Hz, 6H, -CH(CH₃)₂).

Part III: Formation of this compound

Principle: The free amine, being basic, reacts with hydrochloric acid in a simple acid-base reaction to form the ammonium salt. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store than the free base oil. It is also often less water-soluble in non-polar solvents, allowing for purification via precipitation or recrystallization.[8]

Materials:

  • (4-(Isopentyloxy)phenyl)methanamine

  • Diethyl Ether (Et₂O) or Isopropyl Alcohol (IPA)

  • 2.0 M Hydrochloric Acid in Diethyl Ether

  • Büchner funnel, filter paper, vacuum flask.

Protocol:

  • Dissolve the crude amine (12.5 g, 64.7 mmol) in anhydrous diethyl ether (150 mL).

  • While stirring, slowly add 2.0 M HCl in diethyl ether (approx. 35 mL, 70 mmol, 1.1 equiv.) dropwise.

  • A white precipitate will form immediately. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-basic impurities.

  • Dry the white solid under vacuum to a constant weight.

Expected Yield: 14.5 g (92% for this step; 74% overall) Characterization & Quality Control:

  • Melting Point: Determine the melting point range. A sharp range indicates high purity.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (br s, 3H, -NH₃⁺), 7.30 (d, J=8.6 Hz, 2H, Ar-H), 6.95 (d, J=8.6 Hz, 2H, Ar-H), 3.98 (t, J=6.5 Hz, 2H, -OCH₂-), 3.92 (q, J=5.5 Hz, 2H, -CH₂NH₃⁺), 1.75 (m, 1H, -CH(CH₃)₂), 1.62 (q, J=6.7 Hz, 2H, -CH₂-CH), 0.92 (d, J=6.6 Hz, 6H, -CH(CH₃)₂).

Data and Workflow Summary

Quantitative Data Table
StepCompoundMW ( g/mol )AmountMoles (mmol)Equiv.Theoretical Yield (g)Actual Yield (g)% Yield
14-Hydroxybenzaldehyde122.1210.0 g81.91.0---
14-(Isopentyloxy)benzaldehyde192.25---15.7514.290%
24-(Isopentyloxy)benzaldehyde192.2514.0 g72.81.0---
2(4-(Isopentyloxy)phenyl)methanamine193.28---14.0712.589%
3(4-(Isopentyloxy)phenyl)methanamine193.2812.5 g64.71.0---
3(4-(Isopentyloxy)phenyl)methanamine HCl229.74---14.8614.597%
Experimental Workflow Diagram

Experimental Workflow cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation s1_react React: 4-Hydroxybenzaldehyde Isopentyl Bromide K₂CO₃ in Acetone s1_reflux Reflux for 12-16h s1_react->s1_reflux s1_workup Filter, Concentrate, Liquid-Liquid Extraction s1_reflux->s1_workup s1_purify Dry & Evaporate s1_workup->s1_purify s1_product Intermediate: 4-(Isopentyloxy)benzaldehyde s1_purify->s1_product s2_react React: Aldehyde Intermediate NH₄OAc in MeOH s1_product->s2_react s2_reduce Add NaBH₄ at 0°C Stir at RT for 4-6h s2_react->s2_reduce s2_workup Quench with H₂O, Concentrate, Extract with DCM s2_reduce->s2_workup s2_purify Dry & Evaporate s2_workup->s2_purify s2_product Product: Free Base Amine s2_purify->s2_product s3_dissolve Dissolve Amine in Diethyl Ether s2_product->s3_dissolve s3_precip Add HCl in Ether Dropwise s3_dissolve->s3_precip s3_isolate Vacuum Filtration s3_precip->s3_isolate s3_dry Wash with Ether Dry under Vacuum s3_isolate->s3_dry s3_final Final Product: Hydrochloride Salt s3_dry->s3_final

Sources

Application Notes and Protocols: Reductive Amination of 4-Isopentyloxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the reductive amination of 4-isopentyloxybenzaldehyde, a key transformation in the synthesis of various research compounds and potential pharmaceutical intermediates. We will delve into the mechanistic underpinnings of this reaction, present a detailed, field-tested protocol utilizing sodium triacetoxyborohydride, and offer insights into reaction optimization, product characterization, and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of N-substituted-1-(4-(isopentyloxy)phenyl)methanamines.

Introduction: The Significance of N-Substituted Benzylamines

The reductive amination of aldehydes and ketones stands as one of the most pivotal and widely utilized methods for the synthesis of amines.[1] This transformation is of paramount importance in medicinal chemistry and drug discovery, as the resulting secondary and tertiary amines are prevalent structural motifs in a vast array of pharmaceutical agents.[2] The specific target of this application note, the product derived from 4-isopentyloxybenzaldehyde, represents a class of N-substituted benzylamines with potential applications in various research areas. The isopentyloxy moiety provides lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Mechanistic Rationale: The Elegance of Reductive Amination

Reductive amination is a two-step process that occurs in a single pot. It begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield a protonated imine, known as an iminium ion. The iminium ion is then reduced by a hydride-donating reagent to furnish the final amine product.[3][4]

A variety of reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[5] However, sodium triacetoxyborohydride [NaBH(OAc)₃], often abbreviated as STAB, has emerged as a preferred reagent for its mildness, selectivity, and operational simplicity.[6][7] Unlike NaBH₄, which can readily reduce the starting aldehyde, NaBH(OAc)₃ is a sterically hindered and less reactive hydride donor that selectively reduces the more electrophilic iminium ion in the presence of the aldehyde.[7] This selectivity is crucial for achieving high yields and minimizing side products.[8] Furthermore, NaBH(OAc)₃ is a non-toxic alternative to the highly toxic sodium cyanoborohydride.[9][10]

The reaction is typically performed in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[5][7] The presence of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion, thereby accelerating the reaction rate.[7]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-(isopentyloxy)phenyl)methanamine

This protocol details the reductive amination of 4-isopentyloxybenzaldehyde with benzylamine as a representative primary amine. The principles and procedures can be adapted for other primary or secondary amines.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molarity/ConcentrationAmountSupplier
4-IsopentyloxybenzaldehydeC₁₂H₁₆O₂192.25-1.0 g (5.2 mmol)Commercially Available
BenzylamineC₇H₉N107.15-0.62 g (0.67 mL, 5.7 mmol)Commercially Available
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94-1.65 g (7.8 mmol)Commercially Available
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-20 mLAnhydrous
Saturated Sodium BicarbonateNaHCO₃84.01SaturatedAs needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopentyloxybenzaldehyde (1.0 g, 5.2 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (20 mL). To this solution, add benzylamine (0.67 mL, 5.7 mmol).

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Subsequently, add sodium triacetoxyborohydride (1.65 g, 7.8 mmol) portion-wise over 10 minutes. Caution: The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(4-(isopentyloxy)phenyl)methanamine.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Dry Round-Bottom Flask aldehyde Add 4-Isopentyloxybenzaldehyde start->aldehyde solvent Add Anhydrous DCE aldehyde->solvent amine Add Benzylamine solvent->amine stir1 Stir for 30 min (Imine Formation) amine->stir1 add_stab Add NaBH(OAc)₃ stir1->add_stab stir2 Stir at RT (2-4 h) add_stab->stir2 monitor Monitor by TLC stir2->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the reductive amination of 4-isopentyloxybenzaldehyde.

Characterization of the Product

The identity and purity of the synthesized N-benzyl-1-(4-(isopentyloxy)phenyl)methanamine should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Appearance of a new singlet for the benzylic CH₂ group adjacent to the nitrogen, disappearance of the aldehyde proton signal (~9.8 ppm). Characteristic signals for the aromatic protons of both rings and the isopentyloxy group.
¹³C NMR Appearance of a new signal for the benzylic CH₂ carbon, disappearance of the aldehyde carbonyl carbon signal (~190 ppm).
Mass Spec (MS) Molecular ion peak corresponding to the expected mass of the product (C₁₉H₂₅NO).
FT-IR Disappearance of the strong C=O stretch of the aldehyde (~1690 cm⁻¹). Appearance of a C-N stretch and potentially an N-H stretch (if a primary amine was used and a secondary amine is formed).

Note: The exact chemical shifts and peak positions will depend on the specific amine used and the solvent for analysis.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete reaction - Insufficient reaction time- Inactive reducing agent- Sterically hindered amine- Extend the reaction time and continue monitoring by TLC.- Use a fresh batch of NaBH(OAc)₃.- Consider increasing the reaction temperature to 40-50 °C.
Formation of side products - Reduction of the starting aldehyde- Over-alkylation of the amine- Ensure NaBH(OAc)₃ is used, as NaBH₄ is more likely to reduce the aldehyde.[3]- Use a slight excess of the amine (1.1-1.2 equivalents). For primary amines, dialkylation can be a problem; a stepwise procedure of imine formation followed by reduction might be necessary.[11][12]
Difficult purification - Similar polarity of product and starting materials- Optimize the mobile phase for column chromatography.- Consider an acid-base extraction to separate the basic amine product from the neutral aldehyde.[13]

Conclusion

The reductive amination of 4-isopentyloxybenzaldehyde using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of a variety of N-substituted benzylamines. This protocol provides a reliable starting point for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanism and potential pitfalls, scientists can confidently apply and adapt this procedure to their specific research needs, paving the way for the discovery and development of new chemical entities.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ruiz-Vargas, V., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Journal of Carbohydrate Chemistry, 24(1), 71-80. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bigi, F., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Carbohydrate Research, 340(13), 2216-2221. [Link]

  • Singleton, C. A., & Smith, A. D. (2018). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. The Journal of Organic Chemistry, 83(15), 8177–8186. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Organic Reactions (pp. 1-117). John Wiley & Sons, Inc.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Li, W., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2453-2459. [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • France, S. P., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ACS Catalysis, 12(9), 5434–5453. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ha, S. T., et al. (2012). Synthesis and Characterization of New Thermotropic Liquid Crystals Derived from 4-Hydroxybenzaldehyde. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 939-942.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Liu, G., et al. (2021). Metal- and oxidant-free electrochemically promoted oxidative coupling of amines. Green Chemistry, 23(24), 10017-10022. [Link]

  • Selva, M., et al. (2018). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Molecules, 23(10), 2473. [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • G. S. C. Z. S. A. G. P. M. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 29(11), 2589. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate. Oriental Journal of Chemistry, 39(5). [Link]

  • As-Subaie, S. I., et al. (2015). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Molecules, 20(12), 21538-21550. [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis and characterization of 4-nitro benzaldehyde with ZnO-based nanoparticles for biomedical applications. Journal of King Saud University - Science, 36(2), 102989. [Link]

  • Al-Jubouri, H. A. R. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]

Sources

Application Note: Protocol for the Controlled Hydrochlorination of 4-Isopentyloxybenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The conversion of 4-isopentyloxybenzylamine (Free Base) to its Hydrochloride (HCl) salt is a critical process step intended to enhance aqueous solubility, chemical stability, and handling properties for downstream medicinal chemistry applications.

While primary amine salt formation is theoretically simple (


), the specific lipophilic nature of the isopentyloxy tail often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization when using standard aqueous protocols.

This Application Note details a Non-Aqueous Precipitation Protocol . By utilizing anhydrous conditions, we drive the equilibrium toward the ionic lattice (solid) rather than a solvated oil, ensuring high purity and yield.

Key Mechanistic Drivers[1][2]
  • pKa Manipulation: The aliphatic amine (approx. pKa ~9.5) is protonated by strong acid (pKa < -6), ensuring complete ionization.

  • Lattice Energy vs. Solvation: The 4-isopentyloxy moiety increases non-polar surface area. In the presence of water, the salt forms a hydrate or oil. In anhydrous ether/dioxane, the high lattice energy of the ionic bond forces precipitation.

  • Bioavailability: Hydrochloride salts are the most common pharmaceutical salt form (43% of FDA-approved salts) due to established safety and improved dissolution profiles [1].

Materials & Equipment

Reagents
ReagentSpecificationRole
4-Isopentyloxybenzylamine >98% Purity, Free BaseStarting Material
HCl in 1,4-Dioxane 4.0 M Solution (Anhydrous)Proton Source (Stoichiometric)
Ethyl Acetate (EtOAc) HPLC Grade, DriedPrimary Solvent
Diethyl Ether (Et₂O) Anhydrous (BHT stabilized)Anti-solvent
Methanol (MeOH) HPLC GradeRecrystallization (if needed)
Equipment
  • Jacketed glass reactor or round-bottom flask (RBF) with nitrogen inlet.

  • Pressure-equalizing addition funnel.

  • Vacuum filtration setup (Buchner funnel).

  • Vacuum drying oven (

    
    ).
    

Experimental Protocol: Anhydrous Precipitation Method

Phase 1: Solubilization
  • Preparation: Flame-dry a 250 mL RBF and flush with dry Nitrogen (

    
    ).
    
  • Dissolution: Charge 10.0 g of 4-isopentyloxybenzylamine (Free Base).

  • Solvent Addition: Add 50 mL of Anhydrous Ethyl Acetate . Stir at Room Temperature (RT) until fully dissolved.

    • Note: If the solution is cloudy, dry over

      
       and filter before proceeding. Water is the enemy of crystallization here.
      
Phase 2: Controlled Acidification
  • Cooling: Place the RBF in an ice-water bath to reach

    
    .
    
    • Scientific Logic:[1][2][3] Acid-base neutralization is exothermic. Cooling prevents side reactions and lowers solubility of the salt, aiding precipitation.

  • Addition: Transfer 1.1 equivalents of 4M HCl in Dioxane to the addition funnel.

  • Dropwise Feed: Add the HCl solution dropwise over 20 minutes.

    • Observation: A white precipitate should form immediately upon contact.

  • Equilibration: Remove the ice bath and allow the slurry to stir at RT for 1 hour.

Phase 3: Isolation & Drying
  • Anti-Solvent (Optional): If the suspension is too thick or yield looks low, add 50 mL of Diethyl Ether to further decrease solubility.

  • Filtration: Filter the white solid under vacuum.

  • Washing: Wash the filter cake with

    
     mL of cold (anhydrous) Ether/EtOAc (1:1 mixture).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path for the anhydrous synthesis.

G Start Start: 4-Isopentyloxybenzylamine (Free Base) Dissolve Dissolve in Anhydrous EtOAc (Dry N2 Atmosphere) Start->Dissolve Check Clear Solution? Dissolve->Check Dry Dry over Na2SO4 & Filter Check->Dry No (Cloudy) Cool Cool to 0-5°C (Control Exotherm) Check->Cool Yes Dry->Cool Acidify Add 4M HCl in Dioxane (Dropwise, 1.1 eq) Cool->Acidify Precip Precipitation of HCl Salt Acidify->Precip Filter Vacuum Filtration & Ether Wash Precip->Filter Final Final Product: HCl Salt (White Solid) Filter->Final

Figure 1: Step-by-step workflow for the anhydrous conversion of lipophilic benzylamines to HCl salts.

Critical Process Parameters & Troubleshooting

Solvent Compatibility Data

The choice of solvent is the primary determinant of yield. The table below summarizes solubility profiles for this class of molecule.

Solvent SystemFree Base SolubilityHCl Salt SolubilitySuitability
Water InsolubleSolublePoor (Oiling out risk)
Ethyl Acetate HighLowExcellent (Primary solvent)
Diethyl Ether HighInsolubleExcellent (Anti-solvent)
Methanol HighHighPoor (Yield loss, use only for recrystallization)
Dichloromethane HighModerateGood (Alternative to EtOAc)
Troubleshooting: The "Oiling Out" Phenomenon

If the product separates as a sticky gum instead of a powder, follow this logic flow:

OilingOut Issue Problem: Product Oils Out Cause1 Cause: Water Present? Issue->Cause1 Cause2 Cause: Solvent too Polar? Issue->Cause2 Cause3 Cause: Impure Starting Material? Issue->Cause3 Fix1 Action: Redissolve in MeOH, dry with Na2SO4, evaporate, retry with anhydrous ether Cause1->Fix1 Fix2 Action: Triturate oil with excess Diethyl Ether or Hexane Cause2->Fix2 Fix3 Action: Perform Column Chromatography on Free Base first Cause3->Fix3

Figure 2: Troubleshooting decision tree for non-crystalline products.

Analytical Validation

To confirm the successful formation of the salt, the following analytical signatures should be verified:

  • Melting Point: The HCl salt will have a significantly higher melting point than the free base (typically >150°C, sharp).

  • Solubility Check: A small sample should dissolve clearly in water (unlike the free base).

  • Silver Nitrate Test: Dissolve 5mg in water, add 1 drop

    
    . A white precipitate (
    
    
    
    ) confirms the presence of the chloride counter-ion [2].

References

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts.[2][4][5][6][7] Journal of Pharmaceutical Sciences, 66(1), 1–19.[2][4][6][7]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[6][7][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[7]

Sources

Application Notes and Protocols: Synthesis and Evaluation of a Novel Pimavanserin Analog Utilizing a 4-Isopentyloxybenzylamine Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preliminary evaluation of a novel Pimavanserin analog. Pimavanserin, a selective 5-HT2A receptor inverse agonist, is a crucial therapeutic for Parkinson's disease psychosis.[1][2][3] The exploration of its analogs is a promising avenue for the development of new chemical entities with potentially improved pharmacological profiles. This guide details the use of 4-isopentyloxybenzylamine as a key intermediate in the synthesis of a Pimavanserin analog, offering a strategic modification of the solvent-exposed region of the molecule. We present a step-by-step protocol for the synthesis of the intermediate and the final analog, methods for its characterization, and a workflow for its biological evaluation.

Introduction: The Rationale for Pimavanserin Analog Development

Pimavanserin is an atypical antipsychotic agent that exhibits a unique mechanism of action, primarily acting as a selective inverse agonist and antagonist at the serotonin 5-HT2A receptor.[1][2] This selectivity is a key differentiator from other antipsychotics and contributes to its favorable side-effect profile, particularly the absence of motor function impairment.[4] The chemical structure of Pimavanserin features an isobutoxy group on one of the benzyl moieties. Structure-activity relationship (SAR) studies suggest that modifications in this region can influence the compound's interaction with the receptor and its overall pharmacological properties.

The use of a 4-isopentyloxybenzylamine intermediate introduces a slightly longer and more lipophilic alkyl chain compared to the isobutoxy group in Pimavanserin. This modification may lead to altered pharmacokinetic and pharmacodynamic properties, such as improved metabolic stability, enhanced receptor binding affinity, or a modified selectivity profile. These application notes provide a detailed roadmap for the synthesis and evaluation of this novel analog, enabling researchers to explore its potential as a new therapeutic agent.

Synthetic Strategy and Protocols

The synthesis of the Pimavanserin analog is a multi-step process that begins with the preparation of the key intermediate, 4-isopentyloxybenzylamine. This intermediate is then coupled with a second key fragment, N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)amine, through a urea formation reaction.

Synthesis of Intermediate 1: 4-Isopentyloxybenzaldehyde

The initial step involves the synthesis of 4-isopentyloxybenzaldehyde via a Williamson ether synthesis. This classic and robust reaction forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[5][6]

Reaction Scheme:

G A 4-Hydroxybenzaldehyde E 4-Isopentyloxybenzaldehyde A->E + B, C, D (Reflux) B Isopentyl Bromide C Potassium Carbonate (K2CO3) D Acetone G A 4-Isopentyloxybenzaldehyde E 4-Isopentyloxybenzylamine A->E + B, C, D (Stir at RT) B Ammonium Acetate C Sodium Cyanoborohydride (NaBH3CN) D Methanol G A 4-Isopentyloxybenzylamine F Pimavanserin Analog A->F + B, D, E (Intermediate formation) B Triphosgene or CDI C N-(4-fluorobenzyl)-N- (1-methylpiperidin-4-yl)amine C->F Addition to intermediate D Triethylamine E Dichloromethane G A Synthesized Pimavanserin Analog C Incubate Cells with Analog A->C B Cell Line Expressing 5-HT2A Receptor B->C D Measure Downstream Signaling (e.g., IP1 Accumulation) C->D E Determine IC50 Value D->E F Compare with Pimavanserin E->F

Sources

Reagents for synthesizing 4-alkoxybenzylamines from benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 4-Alkoxybenzylamines

Executive Summary

The synthesis of 4-alkoxybenzylamines (e.g., 4-methoxybenzylamine, PMB-amine) is a cornerstone transformation in medicinal chemistry, serving as a gateway to GPCR ligands, kinase inhibitors, and peptidomimetics. While theoretically simple, the conversion of an electron-rich benzaldehyde to a primary amine is plagued by a critical side reaction: dimerization (formation of secondary amines,


).

This Application Note provides a critical analysis of reagent selection to suppress dimerization. We present three validated protocols ranging from high-purity stepwise synthesis to scalable industrial methods.

Critical Analysis of Reaction Pathways

The fundamental challenge in synthesizing primary benzylamines via reductive amination is the competitive reaction kinetics.

  • The Trap: The product (primary amine) is more nucleophilic than the starting reagent (ammonia). As the reaction proceeds, the newly formed benzylamine reacts with the remaining aldehyde to form a Schiff base, which is then reduced to the symmetrical secondary amine (dimer).

  • The Solution:

    • Kinetic Control: Use a vast excess of ammonia (impractical with expensive reagents).[1]

    • Stepwise Control (Method A): Isolate the nitrogen-carbon bond as an Oxime before reduction.[1]

    • Thermodynamic/Reagent Control (Method B): Use specific hydride sources (

      
      ) that reduce imines significantly faster than aldehydes, combined with pH buffering.[1]
      
Decision Matrix: Reagent Selection
FeatureMethod A: Oxime Route Method B: Borch Reduction Method C: Leuckart-Wallach
Reagents

, then

or


,


, Formic Acid
Selectivity (

Amine)
>99% (Excellent) ~85-90% (Moderate risk of dimer)Good (High temp required)
Operational Complexity High (2 steps)Low (One-pot)Low (One-pot, thermal)
Scalability HighLow (Cyanide waste)High (Industrial standard)
Rec.[1] Use Case High-value intermediates requiring high purity.[1]Rapid screening; small scale (<1g).Multi-kilogram scale; cost-sensitive.[1]

Detailed Protocols

Method A: The "High-Fidelity" Oxime Route

Recommended for: High-value substrates where avoiding dimerization is critical.[1]

Mechanism: The aldehyde is condensed with hydroxylamine to form a stable crystalline oxime. This completely prevents the formation of secondary amines because the N-O bond blocks further alkylation until the reduction step, which is performed in the absence of the aldehyde.

Step 1: Oxime Formation

  • Reagents: 4-Alkoxybenzaldehyde (1.0 equiv), Hydroxylamine hydrochloride (

    
    , 1.2 equiv), Sodium Acetate (
    
    
    
    , 1.5 equiv).[1]
  • Solvent: Ethanol/Water (3:1).[1]

  • Protocol:

    • Dissolve aldehyde in Ethanol.[1]

    • Dissolve

      
       and 
      
      
      
      in water; add to the aldehyde solution.
    • Stir at RT for 2-4 hours. Self-Validation: Monitor TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (

      
      ) should disappear, replaced by the oxime (
      
      
      
      ).
    • Workup: Evaporate EtOH. The oxime often precipitates as a white solid. Filter and wash with cold water.[1] Dry in vacuo.[1]

Step 2: Catalytic Hydrogenation

  • Reagents: Oxime intermediate, 10% Pd/C (5 wt% loading), conc. HCl (1.1 equiv).[1]

  • Solvent: Methanol.

  • Protocol:

    • Dissolve oxime in Methanol.[1] Add HCl (essential to prevent secondary amine formation during reduction by protonating the product).

    • Add Pd/C catalyst under Argon.[1]

    • Purge with

      
       (balloon pressure is usually sufficient for activated oximes; 3-5 bar for scale).[1]
      
    • Stir for 6-12 hours.

    • Workup: Filter through Celite to remove Pd. Concentrate filtrate.[1][2] The product is isolated as the Hydrochloride salt , which is highly stable.

Method B: The "Borch" Reductive Amination

Recommended for: Rapid, small-scale synthesis where isolation of intermediates is undesirable.

Rationale: We utilize Sodium Cyanoborohydride (


) rather than Sodium Triacetoxyborohydride (

).[1] While STAB is superior for secondary amines, it performs poorly with ammonia due to solubility issues in DCE.

is stable in methanol and tolerates the pH 6-7 buffer required for ammonia condensation.

Protocol:

  • Reagents: 4-Alkoxybenzaldehyde (1.0 equiv), Ammonium Acetate (

    
    , 10.0 equiv  - Excess is crucial), 
    
    
    
    (0.7 equiv).[1]
  • Solvent: Methanol (Anhydrous).[1]

  • Procedure:

    • Dissolve aldehyde and Ammonium Acetate in Methanol.

    • Add 3Å Molecular Sieves (optional but recommended to drive imine formation).[1]

    • Stir at RT for 1 hour to establish the imine equilibrium.

    • Critical Step: Add

      
       portion-wise.[1]
      
    • Stir for 12-16 hours.

    • Quench: Carefully add 6M HCl (in fume hood! HCN gas risk) until pH < 2 to decompose excess hydride.[1]

    • Workup: Basify with NaOH to pH > 10. Extract with DCM.[1] Note: The amine product is water-soluble; salting out the aqueous layer with NaCl improves yield.

Method C: The Leuckart-Wallach Reaction

Recommended for: Large-scale, non-sensitive substrates.[1]

Mechanism: High-temperature reduction using Ammonium Formate as both the nitrogen source and the reducing agent (hydrogen donor).[3][4][5]

Protocol:

  • Reagents: 4-Alkoxybenzaldehyde (1 equiv), Ammonium Formate (4-5 equiv).[1]

  • Conditions: Neat (no solvent) or in Formic Acid. 140°C - 160°C.

  • Procedure:

    • Combine aldehyde and ammonium formate in a round-bottom flask equipped with a distillation head.

    • Heat to 140°C. The mixture will melt, and

      
       will evolve.
      
    • Distill off the water formed to drive the equilibrium.

    • Continue heating for 3-5 hours.

    • Hydrolysis Step: The immediate product is the N-formyl derivative (

      
      ).[1] Cool the mixture, add 20% HCl, and reflux for 1 hour to hydrolyze the amide to the free amine.
      
    • Workup: Basify and extract.

Visualization of Pathways

The following diagram illustrates the competitive pathways and the intervention points for each method.

ReactionPathways cluster_0 Starting Material cluster_1 Intermediates cluster_2 Products Aldehyde 4-Alkoxybenzaldehyde Oxime Oxime (Stable Solid) Aldehyde->Oxime Method A: + NH2OH Hemiaminal Hemiaminal Aldehyde->Hemiaminal + NH3 source PrimaryAmine Primary Amine (Target) Aldehyde->PrimaryAmine Method C: Leuckart (High T) Imine Imine (Unstable) Imine->PrimaryAmine Method B: Reductive Amination SecondaryAmine Secondary Amine (Dimer Impurity) Imine->SecondaryAmine Reduction Oxime->PrimaryAmine Reduction (H2/Pd) Hemiaminal->Imine - H2O PrimaryAmine->Imine + Aldehyde (Side Reaction)

Caption: Figure 1. Reaction pathways showing the 'Oxime Route' (Green) avoiding the dimerization cycle (Red) inherent in direct amination.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
NMR: Doublet at ~3.7 ppm Formation of Secondary Amine (Dimer).[1]Switch to Method A (Oxime).[1] If using Method B, increase

to >15 equiv.[1]
Low Yield (Method B) Imine hydrolysis before reduction.[1]Ensure pH is 6-7.[1] If pH < 5,

hydrolyzes the imine back to aldehyde. Add 3Å sieves.
Incomplete Reaction (Method A) Oxime not reducing.Poisoned Catalyst. Ensure Sulfur is removed from aldehyde synthesis. Add more HCl (amine product poisons catalyst).[1]
NMR: Peak at ~8.1 ppm Unreduced Imine or N-Formyl intermediate (Method C).[1]Method B: Run longer. Method C: Hydrolysis step with HCl was too short.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [1]

    • Context: Establishes STAB as a standard, but notes the necessity of stepwise procedures for primary amines.
  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [1]

    • Context: The found

      
       selectivity).[1]
      
  • Mashraqui, S. H., & Kenney, M. (2005).[1] "Leuckart Reaction."[1][3][4][6][11] Sciencemadness / Vogel's Textbook of Practical Organic Chemistry.[1] Link

    • Context: Practical details on the ammonium formate high-temper
  • Agrawal, A., et al. (2011).[1] "Solid-phase synthesis of 4-alkoxybenzylamines." Tetrahedron Letters.

    • Context: Modern adaptations for high-purity synthesis.[1]

Sources

Application Notes and Protocols for the Preparation of 4-(Isopentyloxy)phenylmethanamine via Raney Nickel Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(isopentyloxy)phenylmethanamine through the catalytic hydrogenation of 4-(isopentyloxy)benzonitrile using Raney® Nickel. Primary amines are crucial intermediates in the pharmaceutical, agrochemical, and plastics industries.[1][2] The reduction of nitriles offers a direct and atom-economical route to these valuable compounds.[1][3] This application note details a robust and optimized protocol, discusses the underlying reaction mechanism, outlines critical safety procedures for handling pyrophoric Raney® Nickel, and provides a framework for reaction work-up and product characterization. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The selective reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis.[1] While various reducing agents can effect this conversion, catalytic hydrogenation stands out for its efficiency and environmental compatibility.[1] Among the heterogeneous catalysts employed, Raney® Nickel, a sponge-like nickel catalyst, is widely utilized due to its high activity and cost-effectiveness.[3][4]

This guide focuses on the preparation of 4-(isopentyloxy)phenylmethanamine, a valuable building block in medicinal chemistry. The protocol described herein leverages the catalytic power of Raney® Nickel under a hydrogen atmosphere to achieve a high-yield conversion of the corresponding benzonitrile. A key challenge in nitrile reduction is minimizing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the newly formed primary amine.[3] This protocol is optimized to favor the formation of the desired primary amine.

A critical aspect of working with Raney® Nickel is its pyrophoric nature, especially when dry.[5][6][7][8] This document places a strong emphasis on safe handling procedures to mitigate the associated risks.

Reaction Mechanism and Key Parameters

The reduction of a nitrile to a primary amine using Raney® Nickel proceeds via catalytic hydrogenation.[3][9] The reaction involves the addition of two equivalents of hydrogen gas across the carbon-nitrogen triple bond.[9]

Mechanism Overview:

  • Adsorption: Both the nitrile and hydrogen gas adsorb onto the highly porous surface of the Raney® Nickel catalyst.

  • Hydrogen Activation: The nickel surface facilitates the dissociation of the H-H bond in hydrogen gas, generating active hydrogen species.

  • Stepwise Reduction: The nitrile is sequentially reduced, first to an imine intermediate, which is then further reduced to the primary amine.

  • Desorption: The final primary amine product desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

To ensure high selectivity for the primary amine, several reaction parameters are critical:

  • Catalyst Loading: Sufficient catalyst is necessary for a reasonable reaction rate, but excessive amounts can lead to undesired side reactions.

  • Hydrogen Pressure: Higher hydrogen pressure generally favors the reduction process and can help to minimize the formation of secondary amines by promoting the rapid reduction of the imine intermediate.

  • Temperature: The reaction is typically conducted at a slightly elevated temperature to increase the reaction rate. However, excessively high temperatures can lead to catalyst deactivation and increased byproduct formation.

  • Solvent: The choice of solvent is crucial. Protic solvents like ethanol or methanol are often used and can participate in the reaction mechanism. Anhydrous conditions are generally preferred to avoid hydrolysis of the intermediate imine.

Experimental Protocol

Materials and Equipment
Reagent/Equipment Specification Supplier Notes
4-(Isopentyloxy)benzonitrile>98% purityCommercially AvailableStarting material.
Raney® Nickel (Slurry in Water)50% slurry in waterCommercially AvailableCaution: Pyrophoric when dry. [5][6][7][10]
Hydrogen GasHigh purity (>99.9%)Gas Supplier
Anhydrous Ethanol200 proofCommercially AvailableReaction solvent.
Diatomaceous Earth (Celite®)Commercially AvailableFiltration aid.
Sodium Sulfate (Anhydrous)Commercially AvailableDrying agent.
Hydrogenation ApparatusParr Shaker or similarCapable of maintaining pressure and temperature.
Schlenk Flasks and LineFor inert atmosphere handling.
Magnetic Stir Plate and Stir Bars
Filtration ApparatusBuchner funnel, filter flask
Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 4-(isopentyloxy)benzonitrile and Anhydrous Ethanol B Wash Raney® Nickel Slurry with Anhydrous Ethanol C Add Washed Raney® Nickel to Reactor under Inert Atmosphere B->C D Seal Reactor and Purge with Hydrogen Gas C->D E Pressurize with Hydrogen and Heat to Reaction Temperature D->E F Monitor Reaction Progress (e.g., by TLC or GC) E->F G Cool Reactor and Vent Hydrogen F->G H Filter Reaction Mixture through Diatomaceous Earth (Celite®) Keep Filter Cake Wet G->H I Concentrate Filtrate under Reduced Pressure H->I J Purify Crude Product (e.g., Column Chromatography) I->J

Caption: Workflow for the synthesis of 4-(isopentyloxy)phenylmethanamine.

Step-by-Step Procedure

Safety First: Raney® Nickel is pyrophoric and can ignite spontaneously in air, especially when dry.[5][6][7][8] It must be handled as a slurry and never allowed to dry out on filter paper or other surfaces exposed to air.[5][10] Always have a container of water or sand nearby to quench any potential fires.[5][10] Perform all manipulations in a well-ventilated fume hood.[5][6]

  • Catalyst Preparation:

    • In a fume hood, measure the required amount of Raney® Nickel slurry.[10]

    • To remove the storage water, carefully decant the water and wash the catalyst with several portions of anhydrous ethanol.[5] This is best done in a test tube or small beaker, allowing the nickel to settle before decanting the supernatant.[5]

    • After the final wash, resuspend the catalyst in a small amount of anhydrous ethanol to create a slurry for transfer.[5]

  • Reaction Setup:

    • To a hydrogenation vessel, add 4-(isopentyloxy)benzonitrile and anhydrous ethanol.

    • Under a stream of inert gas (argon or nitrogen), carefully transfer the prepared Raney® Nickel slurry to the reaction vessel using a pipette or cannula.[11]

    • Seal the hydrogenation vessel securely.

  • Hydrogenation:

    • Connect the vessel to the hydrogenation apparatus.

    • Purge the system by evacuating the vessel and backfilling with hydrogen gas. Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.[11]

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by carefully taking aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen in a well-ventilated area.

    • Purge the vessel with an inert gas.

    • Prepare a pad of diatomaceous earth (Celite®) in a Buchner funnel and pre-wet it with ethanol.

    • Crucially, ensure the Celite® pad and the filtered Raney® Nickel remain wet with solvent throughout the filtration process to prevent ignition. [5][10] Have a beaker of water ready to quench the filter cake immediately after filtration.

    • Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Immediately after filtration, carefully transfer the filter cake containing the Raney® Nickel to a container with a large volume of water for quenching and disposal according to institutional guidelines.[5]

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 4-(isopentyloxy)phenylmethanamine.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization

The final product should be characterized to confirm its identity and purity. Suggested analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Inactive catalystUse fresh or properly stored Raney® Nickel.
Insufficient hydrogen pressureIncrease the hydrogen pressure within safe limits of the equipment.
Low reaction temperatureIncrease the reaction temperature moderately.
Formation of Secondary/Tertiary Amines Low hydrogen pressureIncrease hydrogen pressure to favor rapid reduction of the imine intermediate.
High reaction temperatureLower the reaction temperature.
High catalyst loadingOptimize the catalyst loading.
Low Yield Product loss during work-upEnsure efficient extraction and minimize transfers.
Catalyst poisoningEnsure starting materials and solvents are pure.

Conclusion

The Raney® Nickel-catalyzed reduction of 4-(isopentyloxy)benzonitrile is an effective method for the synthesis of 4-(isopentyloxy)phenylmethanamine. By following the detailed protocol and adhering to the stringent safety precautions outlined in this document, researchers can safely and efficiently produce this valuable primary amine. Careful control of reaction parameters is key to achieving high yields and selectivities.

References

  • Vertex AI Search. Safety Slide: Raney Nickel.
  • Semantic Scholar. Hydrogenation of nitriles and imines for hydrogen storage.
  • Chamberland, S. Standard Operating Procedure: Weighing and Working with Raney Nickel.
  • ResearchGate.
  • Cole-Parmer.
  • New Jersey Department of Health. Raney Nickel - Hazardous Substance Fact Sheet.
  • Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018).
  • Hantech.
  • Wiley Online Library.
  • ResearchGate.
  • Royal Society of Chemistry.
  • Wikipedia. Nitrile reduction.
  • Indian Academy of Sciences. Raney nickel reductions.
  • Arkivoc. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2008).
  • Master Organic Chemistry. Reagent Friday: Raney Nickel. (2011).
  • Organic Syntheses. Hydrogen.
  • Royal Society of Chemistry. Supporting information 1.
  • YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023).
  • Google Patents. US3062869A - Reduction of nitriles.
  • Indian Academy of Sciences. Raney nickel reductions-part i.
  • MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020).
  • Royal Society of Chemistry. SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
  • BenchChem. Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.
  • Google Patents.
  • BenchChem. Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine.
  • BenchChem. The Versatility of (4-(Bromomethyl)phenyl)
  • Google Patents.

Sources

Technical Guide: 4-Isopentyloxybenzylamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Utility

Compound Class: 4-Alkoxybenzylamines Key Moiety: 4-(3-methylbutoxy)benzylamine (Isopentyloxybenzylamine) Primary Role: Lipophilic Pharmacophore & Linker

4-Isopentyloxybenzylamine hydrochloride is a specialized building block used to introduce a lipophilic ether tail connected to a basic amine anchor via a phenyl spacer. In medicinal chemistry, this scaffold is utilized to optimize Lipophilic Ligand Efficiency (LLE) . The amine terminus typically engages in ionic interactions with acidic residues (Asp/Glu) in receptor pockets, while the isopentyloxy tail probes adjacent hydrophobic sub-pockets.

Therapeutic Applications & SAR Logic

Research indicates that 4-alkoxybenzylamine motifs are critical in the following therapeutic areas:

  • GPCR Agonists (e.g., GPR88): Used to optimize potency by filling hydrophobic cavities in the orthosteric binding site [1].

  • Enzyme Inhibitors (e.g., 12-Lipoxygenase): The lipophilic tail mimics arachidonic acid side chains, enhancing selectivity over related cyclooxygenases [2].

  • Antimicrobials: Lipophilic benzylamines disrupt bacterial cell walls or target specific efflux pumps in M. tuberculosis research [3].

Pharmacophore Visualization (SAR Logic)

The following diagram illustrates the structural logic of this scaffold in a binding pocket.

SAR_Logic Amine Primary Amine (NH2) [Ionic Anchor] Phenyl Phenyl Ring [Pi-Stacking / Spacer] Amine->Phenyl Linker Target_Asp Receptor Asp/Glu (Anionic Site) Amine->Target_Asp Salt Bridge Ether Ether Linker (-O-) [H-Bond Acceptor] Phenyl->Ether Tail Isopentyl Group [Hydrophobic Pocket Fill] Ether->Tail Target_Pocket Hydrophobic Sub-Pocket Tail->Target_Pocket Van der Waals

Caption: Pharmacophore map showing the dual-mode binding: Ionic anchoring via the amine and hydrophobic occupancy via the isopentyl tail.

Chemical Handling & Properties

The hydrochloride salt is the stable storage form, preventing oxidation and carbamate formation (from atmospheric CO2). However, most coupling reactions require the free base .

PropertyHCl Salt (Storage)Free Base (Reactive)
State White/Off-white crystalline solidColorless/Pale yellow oil
Solubility Water, Methanol, DMSODCM, EtOAc, THF, Ether
Reactivity Latent (requires base)Nucleophilic (Amine)
Storage Desiccated, RT or 4°CUse immediately or store under N2 at -20°C

Protocol A: Reductive Amination (Secondary Amine Synthesis)

Application: Synthesis of kinase inhibitors or CNS-active agents where a secondary amine is required. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH3 (toxic) or NaBH4 (too strong, reduces aldehydes to alcohols).

Materials
  • Amine: 4-Isopentyloxybenzylamine HCl (1.0 equiv)

  • Carbonyl: Target Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Quench: Sat. NaHCO3

Step-by-Step Methodology
  • Salt Neutralization (In-situ):

    • In a flame-dried round-bottom flask under Nitrogen, suspend 4-Isopentyloxybenzylamine HCl (1.0 mmol) in DCE (5 mL).

    • Add DIPEA (1.0 mmol) dropwise. Stir for 10 minutes until the solution clarifies (salt break).

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.0 mmol).

    • Critical Step: Add Activated Molecular Sieves (4Å) if the ketone is sterically hindered.

    • Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) in one portion.

    • Remove ice bath and stir at RT for 2–16 hours. Monitor by LCMS (look for M+1 of product; disappearance of imine mass).

  • Workup:

    • Quench by slow addition of Sat. NaHCO3 (10 mL). Stir vigorously for 15 mins.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash chromatography (typically Hexane:EtOAc or DCM:MeOH gradients).

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Application: Creating stable linkers for PROTACs or GPCR ligands. Reagent Choice: HATU is selected for its high reactivity and low racemization risk compared to EDC/HOBt.

Materials
  • Amine: 4-Isopentyloxybenzylamine HCl (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv) – Note: Excess base is needed to neutralize the HCl salt AND activate the acid.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL).

    • Add HATU (1.1 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes (solution often turns yellow).

  • Coupling:

    • In a separate vial, dissolve 4-Isopentyloxybenzylamine HCl (1.0 mmol) in DMF (2 mL) + DIPEA (2.0 mmol).

    • Add the amine solution to the activated acid solution.

  • Reaction:

    • Stir at RT for 1–4 hours.

    • QC Check: Monitor by TLC or LCMS. The reaction is typically fast.[1][2]

  • Workup (Aqueous Wash):

    • Dilute with EtOAc (20 mL).

    • Wash with 1N HCl (remove excess amine/DIPEA), then Sat. NaHCO3 (remove excess acid), then Brine.

    • Dry over MgSO4 and concentrate.

Experimental Workflow Diagram

The following diagram details the decision tree for selecting the correct protocol based on the target functionality.

Workflow Start Start: 4-Isopentyloxybenzylamine HCl Target Desired Linkage? Start->Target AmidePath Amide Bond (Stable Linker) Target->AmidePath AminePath Secondary Amine (Ionizable Core) Target->AminePath Step1A 1. Dissolve in DMF 2. Add DIPEA (3.0 eq) AmidePath->Step1A Step2A Add Acid + HATU Step1A->Step2A Output Purification (Flash Column / HPLC) Step2A->Output Step1B 1. Dissolve in DCE 2. Add DIPEA (1.0 eq) AminePath->Step1B Step2B Add Aldehyde + STAB Step1B->Step2B Step2B->Output

Caption: Synthetic workflow decision tree distinguishing between amide coupling (HATU) and reductive amination (STAB) pathways.

Analytical Validation (QC)

To verify the integrity of the 4-Isopentyloxybenzylamine moiety in the final product, look for these diagnostic NMR signals.

Signal (1H NMR, CDCl3)MultiplicityChemical Shift (ppm)Assignment
Ar-H Doublet (x2)~6.8 & ~7.2Para-substituted Phenyl Ring (AA'BB' system)
N-CH2-Ar Singlet/Doublet~3.7 – 4.2Benzylic Protons (Shift depends on Amide vs Amine)
O-CH2 Triplet~3.9 – 4.0Ether linkage protons
CH (Isopentyl) Multiplet~1.6 – 1.8Methine proton (branch point)
CH3 (Isopentyl) Doublet~0.95Gem-dimethyl terminal group

Common Failure Mode:

  • Signal: Missing benzyl CH2 peak (~3.8 ppm) or appearance of aldehyde peak (~9.8 ppm).

  • Cause: Incomplete reduction (Protocol A) or hydrolysis of the starting material.

References

  • Design and SAR of GPR88 Agonists: Title: Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • 12-Lipoxygenase Inhibitors: Title: Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.[3] Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Antimycobacterial Scaffolds: Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Source: MDPI Molecules / NIH. URL:[Link]

  • Reductive Amination Protocols: Title: Reductive Amination, and How It Works.[4][5][6] Source: Master Organic Chemistry. URL:[Link]

  • Amide Coupling with Salts: Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[1][2] Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Synthesis of 5-HT2A receptor inverse agonists using benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functional Characterization of 5-HT2A Inverse Agonists

Abstract & Scope

This guide details the synthetic construction and pharmacological validation of 5-HT2A receptor inverse agonists, specifically focusing on the N-benzyl-piperidinyl-urea scaffold (exemplified by Pimavanserin). Unlike neutral antagonists, inverse agonists stabilize the G-protein coupled receptor (GPCR) in an inactive conformation, reducing constitutive basal activity. This property is clinically critical for treating Parkinson’s Disease Psychosis (PDP) without impairing motor function.

Key Workflows Covered:

  • Chemistry: Reductive amination using Sodium Triacetoxyborohydride (STAB) and urea linkage formation.

  • Biology: Functional differentiation of inverse agonists from neutral antagonists via Inositol Phosphate (IP) accumulation assays.[1]

Pharmacophore & Strategic Rationale

The 5-HT2A receptor exhibits significant constitutive activity (spontaneous signaling in the absence of ligand). The target scaffold consists of three critical pharmacophoric elements:

  • Central Basic Amine: Usually a piperidine ring, essential for ionic interaction with Asp155 (3.32) in the receptor binding pocket.

  • Fluorobenzyl Group: Occupies a hydrophobic pocket, providing selectivity over 5-HT2C.

  • Urea Linker & Distal Aryl Group: Stabilizes the receptor in the inactive state, preventing Gq-protein coupling.

Mechanism of Action Visualization

The following diagram illustrates the equilibrium shift induced by an inverse agonist compared to an agonist or neutral antagonist.

G cluster_legend Ligand Effect Ra Active State (R*) Ri Inactive State (R) Ra->Ri Inverse Agonist Binding Basal Basal Signal (Constitutive) Ra->Basal Low Level Response High Signal (Psychosis) Ra->Response Gq Coupling Ri->Ra Spontaneous Isomerization Silence Silenced Signal (Therapeutic) Ri->Silence Stabilization Agonist Agonist: Stabilizes R* InvAg Inverse Agonist: Stabilizes R

Caption: Inverse agonists bind selectively to the Inactive State (R), shifting the equilibrium away from the constitutively Active State (R).*

Chemical Synthesis Protocol

The synthesis follows a convergent route. Direct alkylation of amines with benzyl halides is discouraged due to over-alkylation (formation of quaternary ammonium salts). Reductive Amination is the superior method for introducing the benzyl moiety.

Step 1: Reductive Amination (Formation of Intermediate A)

Reaction: N-methyl-4-piperidone + 4-Fluorobenzylamine


 Secondary Amine.
  • Reagents:

    • 1-Methylpiperidin-4-one (1.0 eq)

    • 4-Fluorobenzylamine (1.05 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

    • Acetic Acid (1.0 eq)[2]

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Imine Formation: In a dry round-bottom flask under

    
    , dissolve 1-methylpiperidin-4-one (10 mmol) and 4-fluorobenzylamine (10.5 mmol) in DCE (40 mL). Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30 minutes.
    
    • Checkpoint: Monitor by TLC. Formation of the imine is often visible; however, STAB allows for a "one-pot" procedure.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

    • Note: STAB is preferred over

      
       due to lower toxicity (no cyanide) and better selectivity for imines over ketones.
      
  • Quench & Workup: Stir overnight at RT. Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL).
  • Purification: The secondary amine is basic. Wash the organic layer with brine, dry over

    
    , and concentrate. If necessary, purify via flash chromatography (MeOH/DCM with 1% 
    
    
    
    ).
Step 2: Urea Linkage Formation (The Coupling)

Reaction: Intermediate A + 4-Isobutoxybenzyl isocyanate


 Pimavanserin Analog.
  • Reagents:

    • Intermediate A (from Step 1) (1.0 eq)

    • 4-(Isobutoxy)benzyl isocyanate (1.1 eq)

    • Solvent: Dry THF or DCM.

Protocol:

  • Dissolve Intermediate A (5 mmol) in dry THF (20 mL).

  • Add the isocyanate (5.5 mmol) dropwise at 0°C.

  • Allow to warm to RT and stir for 4–6 hours. Urea formation is typically rapid.

  • Workup: Concentrate the solvent. Recrystallize from Ethanol/Heptane or purify via preparative HPLC.

Synthetic Workflow Diagram

Synthesis Piperidone 1-Methyl-4-piperidone RedAm Reductive Amination (STAB, DCE, AcOH) Piperidone->RedAm Amine 4-Fluorobenzylamine Amine->RedAm Intermed Intermediate A: N-(4-fluorobenzyl)-1-methylpiperidin-4-amine RedAm->Intermed Reduction Coupling Urea Coupling (THF, RT) Intermed->Coupling Isocyanate 4-Isobutoxybenzyl isocyanate Isocyanate->Coupling Final Final Product: N-Benzyl-Piperidinyl Urea (Inverse Agonist) Coupling->Final Nucleophilic Addition

Caption: Convergent synthesis of the urea scaffold via reductive amination followed by isocyanate coupling.

Biological Validation: Inverse Agonism vs. Antagonism

To confirm the compound is an inverse agonist and not a neutral antagonist, you must measure the suppression of basal activity.

Assay Choice: IP-One HTRF® Assay (Cisbio) or Calcium Flux . Rationale: 5-HT2A couples to


, activating Phospholipase C (PLC) and generating 

.[1] Inverse agonists will lower

levels below the baseline of untreated cells.
Protocol Summary
  • Cell Line: HEK-293 cells stably transfected with human 5-HT2A receptor.[3]

    • Critical: High receptor expression density is required to observe constitutive activity.

  • Preparation: Starve cells (serum-free media) for 4 hours to reduce background signaling.

  • Treatment:

    • Group A (Basal): Vehicle only.

    • Group B (Agonist Control): 5-HT (

      
      ) 
      
      
      
      Max signal.
    • Group C (Test Compound): Titration (

      
      ).
      
    • Group D (Neutral Antagonist): Methysergide (Reference).

  • Readout: Measure IP1 accumulation (a stable metabolite of IP3) via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Data Interpretation Table
Compound TypeEffect on Basal Signal (No Agonist Present)Effect with Agonist (5-HT) Present
Agonist (5-HT) Increases (

)
N/A
Neutral Antagonist No Change (

)
Blocks Agonist effect
Inverse Agonist Decreases (< 0%) Blocks Agonist effect

Success Criteria: The test compound must show a dose-dependent reduction in IP1 levels in the absence of serotonin, typically reaching 50-80% below basal levels (negative efficacy).

References

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,6R)-Hydroxytartrate (1:1) (ACP-103), a Novel 5-Hydroxytryptamine 2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Weiner, D. M., et al. (2001). 5-Hydroxytryptamine2A Receptor Inverse Agonists as Antipsychotics.[1][4][5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Abdel-Magid, A. F., et al. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9][10][11] Journal of Organic Chemistry. Link

  • Acadia Pharmaceuticals Inc. (2004). Synthesis of Pimavanserin.[9][12] US Patent 7,601,740. Link

Sources

Application Note: Selective N-Alkylation of (4-(Isopentyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(4-(Isopentyloxy)phenyl)methanamine is a versatile pharmacophore often utilized in the synthesis of GPCR ligands, antimycotics, and antitubercular agents. Structurally, it combines a nucleophilic primary benzylic amine with a lipophilic para-isopentyloxy tail. This specific substitution pattern presents a unique chemical environment: the electron-donating alkoxy group increases the nucleophilicity of the amine, while the isopentyl chain imparts significant lipophilicity, altering solubility profiles compared to methoxy analogs.

This guide details the two primary strategies for N-alkylation: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B). While direct alkylation is atom-economical, it frequently suffers from polyalkylation due to the enhanced nucleophilicity of the secondary amine product. Reductive amination is therefore presented as the "Gold Standard" for mono-alkylation, offering superior chemoselectivity.

Strategic Decision Matrix
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation (

)
Primary Reagent Aldehyde/Ketone + Reducing AgentAlkyl Halide (R-X)
Selectivity High (Mono-alkylation preferred)Low (Risk of over-alkylation)
Reaction Conditions Mild, pH 4–5, Room TempBasic, often requires heat
Substrate Tolerance High (tolerates esters, nitriles)Moderate (base-sensitive groups at risk)
Purification Simple (Acid/Base extraction)Difficult (Separation of mono/di-alkylated)

Chemical Causality & Mechanism

The Substrate Challenge

The para-isopentyloxy substituent exerts a


 (mesomeric) effect, increasing electron density on the benzene ring and, inductively, on the benzylic nitrogen.
  • Implication: The amine is highly reactive.[1] In direct alkylation, the resulting secondary amine is more nucleophilic than the starting primary amine, leading to a "runaway" reaction toward the tertiary amine or quaternary salt.

  • Solution: Reductive amination proceeds via an imine intermediate.[2][3][4][5] Once the imine is reduced to a secondary amine, the steric bulk of the reducing agent (e.g., STAB) and the electronic change prevent further reaction with the aldehyde under the same conditions.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways and the critical control points for selectivity.

ReactionPathways cluster_Reductive Method A: Reductive Amination (Selective) cluster_Direct Method B: Direct Alkylation (Non-Selective) Start (4-(Isopentyloxy)phenyl)methanamine Imine Imine Intermediate Start->Imine + Aldehyde - H2O Transition Transition State (SN2) Start->Transition + R-X + Base MonoProd Secondary Amine (Target Product) Imine->MonoProd + STAB (H-) Irreversible DiProd Tertiary Amine (Over-Alkylated) MonoProd->DiProd + R-X (Fast) Undesired Side Reaction Transition->MonoProd Kinetic Control

Caption: Comparative reaction pathways showing the selectivity advantage of Reductive Amination (Green) over Direct Alkylation (Red) where over-alkylation is a kinetic risk.

Protocol A: Reductive Amination (Recommended)

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that reduces imines selectively in the presence of aldehydes.

Reagents:

  • Substrate: (4-(Isopentyloxy)phenyl)methanamine (1.0 equiv)

  • Carbonyl Partner: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the amine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M). The isopentyl group ensures excellent solubility in chlorinated solvents.

  • Imine Formation: Add the aldehyde (1.1 equiv). If the reaction partner is a ketone or sterically hindered aldehyde, add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may observe the disappearance of the aldehyde and formation of the imine (often a shift in UV absorbance).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.4 equiv) in portions over 5 minutes.

    • Note: Gas evolution is minimal compared to

      
      , but ensure venting.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
      .[6] Stir for 15 minutes to decompose excess borohydride.
      
    • Extract with DCM (

      
      ).
      
    • Critical Step: Due to the surfactant-like nature of the isopentyl-amine, emulsions may form. Use brine or a small amount of methanol to break emulsions.

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).
    

Protocol B: Direct Alkylation (Specific Cases)

Use this method only when the alkylating agent is not available as a carbonyl precursor (e.g., alkylation with a specific fluorinated chain or epoxide opening).

Reagents:

  • Substrate: (4-(Isopentyloxy)phenyl)methanamine (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (0.8 – 0.9 equiv) Sub-stoichiometric to prevent over-alkylation.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine in MeCN (0.1 M). Add the inorganic base (

    
    ).
    
  • Controlled Addition: Heat the mixture to 50–60°C. Dissolve the Alkyl Halide in a separate volume of MeCN.

  • Kinetic Control: Add the alkyl halide solution dropwise over 1–2 hours using a syringe pump or addition funnel.

    • Causality: Keeping the concentration of the alkylating agent low relative to the amine favors the mono-alkylation statistics.

  • Monitoring: Stop the reaction immediately upon consumption of the alkyl halide, even if starting amine remains. It is easier to separate starting material than dialkylated byproducts.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Partition between Ethyl Acetate and Water.

Troubleshooting & Optimization

Handling the "Lipophilic Tail" Effect

The isopentyl group (


) makes the molecule significantly more lipophilic than standard benzylamines.
  • Solvent Choice: Avoid water-miscible solvents (like pure MeOH) for extraction. Use DCM or EtOAc.

  • TLC Visualization: The molecule stains strongly with Ninhydrin (for primary amines) or Dragendorff’s reagent (for tertiary amines). The alkoxy group also makes it UV active (254 nm).

Optimization Table
ObservationProbable CauseCorrective Action
Dialkylation (Method B) High local concentration of R-XIncrease dilution (0.05 M); Use syringe pump addition.
No Reaction (Method A) Imine failed to formAdd molecular sieves (4Å) or

to drive dehydration.
Emulsions during Workup Isopentyl group surfactant effectAdd brine; Filter through Celite before separation.
Low Yield (Method A) Aldehyde reductionEnsure STAB is used, not

. If using

, form imine first, then add reducing agent.[3][4]

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (2006). "Sodium Triacetoxyborohydride."[4] Encyclopedia of Reagents for Organic Synthesis. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

  • Kashyap, S. J., et al. (2022). "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molecules, 27(9), 2783. (Demonstrates reactivity of 4-alkoxybenzylamines). Link

  • Luo, G., et al. (2023). "Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation." The Open Medicinal Chemistry Journal. (Specific reference to 4-alkoxybenzylamine synthesis). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Isopentyloxybenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ISO-BENZ-004 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 4-isopentyloxybenzylamine

Executive Summary

You are encountering yield issues with 4-isopentyloxybenzylamine (also known as 4-(3-methylbutoxy)benzylamine ). This is a common bottleneck caused by two distinct failure modes:

  • Incomplete Alkylation: Steric or kinetic issues during the attachment of the isopentyl chain.

  • Reductive Dimerization: The formation of secondary amine byproducts during the reduction of the nitrile or amide intermediate.

This guide bypasses standard textbook procedures to focus on field-proven protocols that maximize yield and purity. We will utilize the Nitrile Reduction Route as it is the most scalable and robust method for this specific scaffold.

Module 1: Synthetic Route & Logic

The Pathway

We recommend the Williamson Ether Synthesis followed by Nitrile Reduction . This route avoids the instability of aldehyde intermediates common in reductive amination.

SynthesisFlow Start 4-Hydroxybenzonitrile Inter Intermediate: 4-isopentyloxybenzonitrile Start->Inter Step 1: K2CO3, DMF, 80°C Reagent 1-Bromo-3-methylbutane (Isopentyl Bromide) Reagent->Inter Product Target: 4-isopentyloxybenzylamine Inter->Product Step 2: LiAlH4 or H2/Ra-Ni Byproduct Byproduct: Secondary Amine Dimer Inter->Byproduct Side Rxn: Low NH3/Cat Loading

Figure 1: Recommended synthetic pathway with critical failure points highlighted.

Module 2: Step 1 - The Etherification (The Foundation)

Objective: Synthesize 4-isopentyloxybenzonitrile. Common Issue: Incomplete conversion or elimination of the alkyl halide (isopentene formation).

Protocol Optimization

Do not use NaOH/Water (Phase Transfer). The lipophilicity of the isopentyl group makes homogeneous organic phase reactions superior here.

ParameterRecommendationScientific Rationale
Solvent DMF (Dimethylformamide) or Acetonitrile Polar aprotic solvents solvate the cation (K+), leaving the phenoxide anion "naked" and highly nucleophilic.
Base K₂CO₃ (Potassium Carbonate)Milder than NaH. Prevents the E2 elimination of isopentyl bromide into isopentene (a common yield killer with strong bases).
Reagent 1-Bromo-3-methylbutane (1.2 equiv)Use a slight excess. The bromide is less reactive than the iodide but more stable. Add NaI (0.1 equiv) to generate the iodide in situ (Finkelstein condition) to speed up reaction.
Temp 60-80°C High enough to overcome activation energy, low enough to prevent solvent decomposition.
Troubleshooting Checklist
  • Problem: Starting material (phenol) remains on TLC.

    • Fix: Add 5 mol% Potassium Iodide (KI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Problem: Product is an oil that won't crystallize.

    • Fix: This intermediate is often a low-melting solid or oil. Do not struggle to crystallize. Perform a silica plug filtration (elute with 10% EtOAc/Hexanes) to remove the polar DMF and unreacted phenol, then proceed directly to reduction.

Module 3: Step 2 - The Reduction (The Critical Bottleneck)

Objective: Reduce the nitrile to the primary amine without forming the secondary amine dimer. Mechanism of Failure: The intermediate imine (


) reacts with the newly formed amine (

) to form a secondary imine, which reduces to a dimer (

).
Method A: Lithium Aluminum Hydride (LiAlH₄) - Best for Lab Scale (<10g)

High yield, but requires careful quenching.

  • Setup: Flame-dry flask, Argon atmosphere.

  • Solvent: Anhydrous THF (Diethyl ether is often too low boiling for complete nitrile reduction).

  • Addition: Add nitrile solution slowly to the LiAlH₄ suspension at 0°C.

    • Why? Keeping LiAlH₄ in excess ensures the intermediate imine is reduced to amine faster than it can react with another imine molecule.

  • Reflux: Heat to reflux for 3-6 hours. Monitor by IR (disappearance of CN peak at ~2220 cm⁻¹).

  • The "Fieser" Quench (Crucial for Yield):

    • For

      
       grams of LiAlH₄, add:
      
      • 
         mL Water
        
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
    • Result: This forms a granular white precipitate (aluminates) that filters easily. Standard acid quenches form gelatinous emulsions that trap your product.

Method B: Catalytic Hydrogenation (Raney Nickel) - Best for Scale (>10g)

Safer, but prone to dimerization if not buffered.

  • Catalyst: Raney Nickel (active).[1][2]

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH) .

    • Critical: The presence of excess ammonia shifts the equilibrium away from the secondary amine formation. Do not run this in neutral solvent.

  • Pressure: 50-60 psi H₂.

  • Temperature: RT to 40°C.

Module 4: Purification (The "Self-Validating" Workup)

Issue: Benzylamines are sticky on silica gel (tailing) and degrade (oxidize) over time. Solution: Avoid column chromatography. Use Acid-Base Extraction .

The Protocol
  • Dissolve: Take the crude reaction mixture (after filtration/workup) and dissolve in Diethyl Ether or MTBE .

  • Extract (Acid Wash): Wash the organic layer with 1M HCl (3x).

    • Chemistry: The amine becomes the ammonium salt (

      
      ) and moves to the water layer. Neutral impurities (unreacted nitrile, non-basic byproducts) stay in the ether.
      
  • Discard Organic Layer: (Or save for analysis of impurities).

  • Basify: Cool the aqueous layer and slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free amine oils out.

  • Extract (Base Wash): Extract the aqueous layer with DCM or Ether (3x).

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate.

Result: You will obtain the amine in >95% purity without a column.

Troubleshooting Logic Tree

Troubleshooting Issue Start: What is the primary failure? LowYield Low Overall Yield Issue->LowYield Impure Purity Issues Issue->Impure CheckStep1 Check Step 1 (Ether): Is Phenol remaining? LowYield->CheckStep1 Sticky Stuck on Silica Column? Impure->Sticky AddKI Solution: Add NaI/KI catalyst Switch to DMF CheckStep1->AddKI Yes CheckStep2 Check Step 2 (Reduction): Did it form dimer? CheckStep1->CheckStep2 No FixRed Solution: Increase LiAlH4 equiv OR Add NH3 to H2/Ra-Ni CheckStep2->FixRed Yes AcidBase Solution: Use Acid-Base Extraction (No Column Needed) Sticky->AcidBase Yes

Figure 2: Diagnostic logic for resolving yield and purity issues.

FAQs

Q: Can I use Borane (BH₃) instead of LiAlH₄? A: Yes. Borane-THF or Borane-DMS is excellent for reducing nitriles and often milder. However, it requires an acidic workup (reflux with MeOH/HCl) to break the boron-amine complex. If you skip this hydrolysis step, your yield will appear near zero.

Q: The amine smells like ammonia/fish but shows multiple spots on TLC. A: Benzylamines react with CO₂ in the air to form carbamate salts, which appear as baseline spots or streaks. Always store the amine under Argon or convert it immediately to the HCl salt (add HCl in ether) for long-term storage.

Q: Why is my yield low with catalytic hydrogenation? A: If you are not using ammonia or a basic additive, you are likely forming the secondary amine dimer. The primary amine product reacts with the intermediate imine on the catalyst surface. Ammonia competes for the surface and suppresses this side reaction.

References

  • Nitrile Reduction Mechanisms & Dimerization

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis.
    • Common Organic Chemistry. "Nitrile to Amine - Common Conditions." Available at: Link

  • Williamson Ether Synthesis Optimization

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][6][7] Available at: Link

    • Chemistry Steps. "Williamson Ether Synthesis Mechanism and Conditions." Available at: Link

  • Purification of Benzylamines

    • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. (Standard text for acid-base extraction protocols for amines).
    • Reddit Chem Community (Verified by multiple sources). "Purification techniques for benzylamine." Available at: Link

  • Specific Analog Synthesis (4-benzyloxybenzylamine)

    • National Institutes of Health (NIH). "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

      
       Nitrile 
      
      
      
      LiAlH4 Reduction). Available at: Link

Sources

Technical Support Center: Benzylamine Hydrochloride Salt Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Hydrochloride Salt Formation Ticket Type: Advanced Technical Guide Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Introduction: The "Art" of the Solid State

Welcome to the Technical Support Center. You are likely here because your simple salt formation—theoretically just


—has failed. Instead of a pristine white powder, you are staring at a brown oil, a sticky gum, or a solution that refuses to precipitate.

Benzylamines are notoriously tricky. The aromatic ring provides lipophilicity, while the amine (and potential substituents) creates strong hydrogen bonding networks. When neutralizing with hydrochloric acid, the lattice energy of the crystal must overcome the solvation energy of the oil. If it doesn't, you get "oiling out" (Liquid-Liquid Phase Separation).

This guide synthesizes thermodynamic principles with field-tested protocols to resolve these specific failure modes.

Module 1: The "Oiling Out" Crisis

Status: Critical Failure Symptom: Addition of HCl caused a phase separation into a heavy, viscous oil at the bottom of the flask, rather than a suspension of crystals.

Q: Why did my salt turn into a sticky gum instead of a solid?

A: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the supersaturation of the salt in your solvent system exceeds the "metastable limit" relative to the oil phase, but the kinetics of crystallization are too slow. Essentially, the salt "crashes" out as a disordered liquid before it can organize into a crystal lattice.

Common Causes:

  • Supersaturation Overshoot: Adding acid too fast or at too high a concentration.

  • Wrong Solvent Polarity: The solvent is too polar to force precipitation (high solubility) or too non-polar to solvate the protonated species (immediate oiling).

  • Impurities: Unreacted benzyl halides or aldehydes act as "plasticizers," preventing lattice formation.

Protocol: The "Acetate/Ether Rescue"

If you currently have an oil, do not throw it away. Follow this rescue protocol:

  • Decant: Carefully pour off the supernatant (solvent layer) leaving the oil.

  • Dissolve: Add a minimal amount of Methanol (MeOH) or Ethanol (EtOH) to the oil. Warm gently until it becomes a homogeneous solution.

  • The "Cloud Point": Add Diethyl Ether (

    
    )  or Methyl tert-butyl ether (MTBE)  dropwise with vigorous stirring until a faint, persistent cloudiness appears.
    
  • Heal: Add one drop of MeOH to clear the solution back up.

  • Nucleate: Scratch the glass side of the flask with a spatula or add a seed crystal.

  • Precipitate: Cool slowly to 4°C. Do not freeze immediately, or the oil will return.

Module 2: Solvent System Selection

Status: Optimization Symptom: Low yield or hygroscopic solids.

Q: Which solvent system should I use for initial screening?

A: Solvent selection for benzylamines is a balance between dielectric constant (


) and hydrogen bond donating ability. You need a solvent that dissolves the free base but forces the ionic salt out.

Recommended Solvent Systems:

System TypeSolvent Pair (Solvent / Anti-solvent)MechanismBest For
Classic Ethanol / Diethyl Ether Polarity mismatch forces rapid precipitation.Small scale (<5g), high purity needs.
Process IPA / Ethyl Acetate Moderate solubility allows for controlled cooling crystallization.Scale-up (>10g), avoiding flammable ethers.
Anhydrous Dioxane / Heptane Dioxane solvates HCl gas well; Heptane is a strong anti-solvent.Moisture-sensitive substrates.
"In-Situ" MeOH / TMSCl TMSCl reacts with MeOH to generate anhydrous HCl in situ.Precise stoichiometry control.

Tech Note: Avoid Acetone if your benzylamine is primary. Acidic conditions can catalyze the formation of imines (Schiff bases) with the solvent, creating impurities that look like "dimers" on LC-MS.

Module 3: Advanced Stoichiometry (The "TMSCl Hack")

Status: Pro-Tip Symptom: Excess water from aqueous HCl is preventing crystallization, but HCl gas is too dangerous/unavailable.

Q: How do I generate anhydrous HCl without a gas tank?

A: Use Trimethylsilyl Chloride (TMSCl) . When TMSCl is added to an alcohol (methanol/ethanol), it reacts exothermically to produce anhydrous HCl and the corresponding silyl ether.

Reaction:



Protocol:

  • Dissolve 1.0 eq of Benzylamine in dry Methanol (10 volumes).

  • Cool to 0°C.

  • Add 1.1 eq of TMSCl dropwise.

  • Stir for 30 minutes.

  • Add Ethyl Acetate or Ether to precipitate the salt.

  • Result: A fine, white, anhydrous powder with no risk of introducing water.

Module 4: Purity & Color Issues

Status: Quality Control Symptom: The salt is pink, brown, or distinctively off-white.

Q: Why is my salt turning pink/brown?

A: Benzylamines are prone to air oxidation, forming benzaldehydes or diazo-species which are highly colored. This is accelerated by trace metals or light.

Troubleshooting Steps:

  • Nitrogen Sparge: Always degas your solvents before adding the amine.

  • Acid Wash: If the solid is already colored, wash the filter cake with cold Ethyl Acetate . The colored impurities are often more soluble in organic solvents than the HCl salt is.

  • Recrystallization: Recrystallize from Isopropanol (IPA) . IPA is excellent at rejecting oxidative impurities during the cooling phase.

Visual Troubleshooting Guide

The following diagram outlines the decision logic for rescuing a failed salt formation.

SaltTroubleshooting Start Start: Addition of HCl Result What is the result? Start->Result Solid Precipitate Forms Result->Solid Success Oil Oiling Out (Sticky Gum) Result->Oil Phase Separation Clear Clear Solution (No Solid) Result->Clear Undersaturated Heat 1. Decant Solvent 2. Dissolve in min. MeOH 3. Heat to solution Oil->Heat Conc Concentrate via Rotovap (Remove 50% solvent) Clear->Conc Seed Add Anti-solvent (Et2O) to Cloud Point + Seed Heat->Seed Cool Slow Cool to 4°C Seed->Cool Cool->Solid AntiSolv Add Anti-solvent (EtOAc or Et2O) Conc->AntiSolv AntiSolv->Solid AntiSolv->Oil If too fast

Figure 1: Decision matrix for handling phase separation (oiling out) and undersaturation during amine salt formation.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH/VHCA.[2][3] (The authoritative text on salt selection and physicochemical properties).

  • BenchChem Technical Support. (2025). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. (Detailed protocols on solvent selection and cooling rates).

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds (EP 2436381 A1). (Industrial processes for amine hydrohalide crystallization).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

Sources

Technical Support Center: Purification of (4-(Isopentyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 149433-95-2 | Molecular Formula: C₁₂H₁₉NO | MW: 193.29 g/mol

Welcome to the Technical Support Hub

You are likely working with (4-(Isopentyloxy)phenyl)methanamine , a primary benzylamine intermediate often synthesized via reductive amination of 4-(isopentyloxy)benzaldehyde or reduction of the corresponding nitrile.

This guide addresses the three most common impurities found in this crude:

  • Unreacted Aldehyde: 4-(Isopentyloxy)benzaldehyde.

  • Secondary Amine Dimers: Resulting from over-alkylation during reduction.

  • Inorganic Residues: Boron or Aluminum salts from reducing agents (NaBH₄/LiAlH₄).

Tier 1: Rapid Diagnostics & Triage

Use this matrix to identify the state of your crude material before selecting a protocol.

SymptomProbable CauseRecommended Action
Dark Brown/Black Oil Oxidation of the amine (N-oxide formation) or polymerization.Proceed to Protocol A. The color is often due to trace impurities; the amine itself is likely intact.
Smell: Sharp Ammonia Residual ammonia or solvent from workup.Dry under high vacuum (0.5 mbar) at 40°C for 2 hours.
Smell: "Fishy" Normal characteristic of benzylamines.No action required.
Cloudy/Emulsion in Organic Layer Inorganic salts (Boron/Aluminum) trapping water.Proceed to Protocol A (Step 3). Use Rochelle's Salt wash.
NMR: Doublet at ~9.8 ppm Unreacted Aldehyde impurity.Proceed to Protocol A (Step 2).
NMR: Multiplet at ~3.7 ppm Secondary amine dimer impurity.Proceed to Protocol B.
Tier 2: Purification Protocols
Protocol A: Enhanced Acid-Base Extraction (The "Workhorse")

Best for: Removing non-basic impurities (aldehydes, alcohols) and inorganic salts.

The Logic: This protocol exploits the basicity of the primary amine (pKa ~9.5). By converting it to a water-soluble ammonium salt, we can wash away non-basic lipophilic impurities (like the starting aldehyde) into the organic phase. We also introduce a Bisulfite Wash specifically to trap unreacted aldehyde as a water-soluble adduct if it persists.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • HCl (1M and 6M)

  • NaOH (2M)

  • Sodium Metabisulfite (saturated aq.[1] solution)

  • Rochelle’s Salt (Potassium Sodium Tartrate) - if reducing agent salts are present.

Workflow Diagram:

AcidBaseExtraction Crude Crude Amine Mixture (Dissolve in DCM/MTBE) Bisulfite Wash 1: Sat. Na2S2O5 (Removes Aldehydes) Crude->Bisulfite Step 1 AcidExt Extraction 1: Add 1M HCl (pH < 2) Bisulfite->AcidExt Step 2: Organic Layer OrgPhase1 Organic Phase 1 (Contains Aldehydes/Alcohols) AcidExt->OrgPhase1 Discard AqPhase1 Aqueous Phase 1 (Contains Amine Salt) AcidExt->AqPhase1 Keep Basify Basify: Add 2M NaOH (Adjust to pH > 12) AqPhase1->Basify Step 3 Extract2 Extraction 2: Add DCM Basify->Extract2 Step 4 FinalOrg Final Organic Phase (Pure Amine) Extract2->FinalOrg Keep & Dry WasteAq Waste Aqueous Extract2->WasteAq Discard

Figure 1: Acid-Base Extraction with Integrated Aldehyde Removal.

Step-by-Step:

  • Dissolution: Dissolve crude oil in DCM (10 mL per gram of crude).

  • Aldehyde Scavenge (Crucial): Wash the organic phase once with saturated Sodium Metabisulfite solution. Shake vigorously for 2 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] Bisulfite forms a water-soluble adduct with the aldehyde, preventing it from carrying over.

  • Salt Formation: Extract the organic phase with 1M HCl (3 x 20 mL).

    • Check: The amine is now in the aqueous layer (pH < 2). The aldehyde/alcohol remains in the DCM.

  • Wash: Wash the combined acidic aqueous extracts with fresh DCM (1 x 20 mL) to remove entrained non-basics. Discard this organic wash.

  • Liberation: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/oily as the free amine separates.

  • Final Extraction: Extract the basic aqueous phase with DCM (3 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol B: HCl Salt Recrystallization (The "Polisher")

Best for: Removing secondary amine dimers and achieving >98% purity.

The Logic: Primary benzylamines form stable, crystalline hydrochloride salts. Secondary amine impurities (dimers) often form much more soluble salts or "oils" that do not crystallize in the same lattice. By converting your oil to a solid, you can wash away the oily impurities.

Reagents:

  • Isopropanol (IPA)

  • HCl in Dioxane (4M) or conc. HCl

  • Diethyl Ether or Heptane (Antisolvent)

Workflow Diagram:

Recrystallization FreeBase Crude Free Base (Oil) Dissolve Dissolve in Min. Vol. IPA FreeBase->Dissolve Acidify Add HCl (4M in Dioxane) Dropwise to pH 1 Dissolve->Acidify Precipitate Precipitate Forms (White Solid) Acidify->Precipitate Cool to 0°C Wash Filter & Wash (Cold Ether/Heptane) Precipitate->Wash Product Pure Amine HCl Salt Wash->Product

Figure 2: Conversion of crude oil to crystalline HCl salt for purification.

Step-by-Step:

  • Dissolve: Dissolve the purified oil from Protocol A in a minimal amount of warm Isopropanol (IPA).

  • Acidify: Add 4M HCl in Dioxane dropwise with stirring.

    • Note: An exotherm is expected. A white precipitate should begin to form.

  • Crystallize: If the solution remains clear, add Diethyl Ether (antisolvent) until slightly turbid, then cool to 0°C or -20°C overnight.

  • Filter: Collect the white solid via vacuum filtration.

  • Wash: Wash the cake with cold Diethyl Ether (removes the oily secondary amine salt).

  • Dry: Dry under vacuum. The resulting solid is the Hydrochloride salt of (4-(Isopentyloxy)phenyl)methanamine.

Tier 3: Advanced Troubleshooting (FAQ)

Q: My product turned into a solid white mass upon exposure to air. Is it ruined? A: No. Primary amines react with atmospheric CO₂ to form carbamates (white solids).

  • Fix: Dissolve the solid in DCM and wash with 1M NaOH (Protocol A, Step 5). The base will decompose the carbamate and regenerate the free amine.

Q: I still see a 5-10% impurity of the secondary amine (dimer) after Protocol A. A: Acid-Base extraction cannot separate primary from secondary amines (both are basic).

  • Fix: You must use Protocol B (Recrystallization) . The crystal lattice of the primary amine HCl salt is generally much more stable than that of the bulky secondary amine. If recrystallization fails, flash chromatography using DCM:MeOH:NH₄OH (90:9:1) is required.[1][5][8]

Q: The crude smells strongly of ammonia. A: This is residual ammonia from the reductive amination. It can interfere with yield calculations.

  • Fix: Azeotrope it. Dissolve crude in Toluene and rotovap down 2-3 times. Toluene helps carry off residual ammonia and water.

Q: Can I use Silica Gel Chromatography? A: Yes, but amines "streak" on silica due to interaction with acidic silanol groups.

  • Tip: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading. Elute with a gradient of Hexane/Ethyl Acetate + 1% TEA.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Acid-Base Extraction of Amines).
  • Clayden, J., et al.Organic Chemistry. Oxford University Press, 2001.
  • McConville, F.The Pilot Plant Real Book: A Unique Handbook for the Chemical Process Industry. (Practical guide on handling amine salts and emulsions).
  • PubChem. 4-Chlorobenzylamine (Analogous pKa data). National Library of Medicine. Available at: [Link] (Accessed 2024).

  • ResearchGate. Discussions on removing aldehyde impurities using Bisulfite adducts. Available at: [Link].

Sources

Technical Support Center: Solubility Optimization for 4-Isopentyloxybenzylamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4]

The Core Conflict: 4-Isopentyloxybenzylamine Hydrochloride presents a classic "amphiphilic conflict." The isopentyloxy tail is highly lipophilic (greasy), seeking non-polar solvents like Dichloromethane (DCM) or Toluene. However, the ammonium chloride head is an ionic crystal lattice, demanding high-dielectric solvents like Water or Methanol.

Most solubility failures occur because researchers treat it purely as a salt (using only water) or purely as an organic intermediate (using only DCM). This guide provides three field-proven protocols to resolve this based on your downstream application.

Solubility Profile Table
Solvent SystemSolubility RatingApplication Note
Water Moderate to HighGood for storage; poor for organic synthesis.
DCM (Pure) Poor / Insoluble The salt will float/suspend. Not recommended alone.
DCM + 10% MeOH High Breaks the lattice energy while maintaining organic phase.
Toluene / Hexanes InsolubleCauses "oiling out" or sticky precipitation.
DMSO / DMF Very HighExcellent for SNAr or coupling; hard to remove.
Ethanol (Hot) HighIdeal for recrystallization.

Diagnostic Workflow

Before selecting a protocol, determine the requirement of your next reaction step.

SolubilityDecision cluster_legend Key Start START: What is your next step? Q1 Do you need the amine as a NUCLEOPHILE? (e.g., Reductive Amination, Amide Coupling) Start->Q1 Decision1 Can you tolerate water/salts? Q1->Decision1 Yes PathC PROTOCOL C: Solvent Switching (Co-Solvents) Q1->PathC No (I need to recrystallize/store) PathA PROTOCOL A: Free-Basing (Biphasic Workup) Decision1->PathA No (Strict Anhydrous) PathB PROTOCOL B: In-Situ Neutralization Decision1->PathB Yes (One-pot reaction) Action Required Action Required Decision Point Decision Point

Figure 1: Decision tree for selecting the correct solubilization strategy based on downstream chemistry.

Technical Protocols

PROTOCOL A: The "Free-Base" Partition (Gold Standard)

Objective: Permanently solve solubility issues by removing the HCl counter-ion, converting the solid salt into a DCM-soluble oil. Best For: Anhydrous reactions (Amide coupling, Alkylation).

  • Suspension: Suspend the 4-isopentyloxybenzylamine HCl in Dichloromethane (DCM). Use approx. 10 mL DCM per gram of salt. Note: It will look cloudy/undissolved.

  • Basification: Add an equal volume of 1M NaOH (or Saturated NaHCO₃ for milder conditions).

  • Partition: Shake vigorously in a separatory funnel for 2–3 minutes.

    • Mechanism:[1][2][3][4] The NaOH deprotonates the ammonium (

      
      ) to the neutral amine (
      
      
      
      ). The neutral amine immediately migrates into the DCM layer due to the isopentyloxy tail.
  • Separation: Collect the bottom organic layer (DCM).

  • Drying: Dry the DCM layer over anhydrous Sodium Sulfate (

    
    ) to remove trace water.
    
  • Concentration: Rotovap to yield the free amine (likely a pale yellow oil). This oil will now be miscible in almost all organic solvents (THF, Toluene, Ether).

Critical Warning: Do not store the free amine in DCM for prolonged periods (>24h). Primary amines can react slowly with DCM to form quaternary ammonium salts (Menschutkin reaction) [1].

PROTOCOL B: In-Situ Neutralization (Reductive Amination)

Objective: Use the salt directly in a reaction without a separate workup. Best For: Reductive aminations (Sodium Triacetoxyborohydride methods).

Many researchers fear the salt will kill the reaction. However, you can generate the free base inside the reaction vessel.

  • Solvent Choice: Use DCM or DCE (1,2-Dichloroethane).

  • Add Reagents: Add the 4-isopentyloxybenzylamine HCl and the aldehyde/ketone.

  • The "Unlock" Step: Add 1.05 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine.

    • Observation: The suspension will clarify significantly as the DIPEA scavenges the HCl, releasing the reactive benzylamine.

  • Reduction: Add the reducing agent (e.g.,

    
    ) after 15–30 minutes of stirring.
    
PROTOCOL C: The "Methanol Spike" (Recrystallization/Analysis)

Objective: Dissolve the salt in an organic solvent without removing the HCl. Best For: NMR analysis, transfer between vessels, or recrystallization.

Pure DCM cannot overcome the lattice energy of the crystal. You must increase the dielectric constant (


) and hydrogen-bonding capability of the solvent.
  • The Mixture: Prepare a solution of DCM : Methanol (9:1) .

  • Why it works: Methanol solvates the ionic head (

    
    ), while DCM solvates the hydrophobic tail.
    
  • Procedure:

    • Place the salt in the flask.

    • Add the 9:1 mixture.

    • Sonicate for 30 seconds.

    • Result: A clear, stable solution suitable for transfer or loading onto silica columns (if using amine-functionalized silica).

Troubleshooting FAQ

Q: I tried Protocol A (Free-basing), but I got a stubborn emulsion. What now? A: The isopentyloxy tail acts like a surfactant. If an emulsion forms:

  • Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.

  • Add a small amount of Isopropanol (1–2 mL) to the mixture.

  • Filter the mixture through a pad of Celite if solid particulates are stabilizing the interface.

Q: Can I use Toluene instead of DCM? A: Not for the salt. The HCl salt is virtually insoluble in Toluene. However, if you perform Protocol A (Free-basing), the resulting oil is highly soluble in Toluene, which is excellent for high-temperature reflux reactions.

Q: My product "oiled out" during recrystallization. Why? A: This is common with long-chain alkoxybenzylamines.

  • Cause: The solvent system became too non-polar too quickly (e.g., adding too much Hexane to a DCM solution).

  • Fix: Re-dissolve the oil in a minimum amount of hot Ethanol. Let it cool very slowly to room temperature, then to 4°C. Do not shock-cool it.

Q: Is the HCl salt hygroscopic? A: Yes, moderately. If your "dry" salt is clumping or sticky, it has absorbed atmospheric water. Dry it in a vacuum oven at 40°C over


 before weighing for precise stoichiometry.

References

  • Reactivity of DCM: Dehmlow, E. V. (2009). The reactivity of dichloromethane toward amines. Journal of Chemical Education.
  • General Amine Solubility: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6 on Amine properties).
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Salt Solubilization: Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed thermodynamics of organic salt solubility).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-isopentyloxybenzylamine HCl before handling.

Sources

Handling hygroscopic nature of alkoxybenzylamine salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Alkoxybenzylamine Salts

Introduction: The Hygroscopicity Challenge

Alkoxybenzylamine salts (e.g., 4-methoxybenzylamine hydrochloride) are critical intermediates in reductive aminations and peptide linker synthesis. However, they present a distinct physical challenge: Deliquescence .

The ionic lattice of these salts is often disrupted by atmospheric moisture. The alkoxy group (an electron-donating substituent) increases the electron density on the aromatic ring, but the primary driver of hygroscopicity here is the ionic interaction of the amine salt (


) combined with the hydrogen-bonding capability of the ether oxygen. When these salts absorb water, they do not just become "wet"; they undergo a phase change from free-flowing powder to a sticky gum, altering their effective molecular weight and leading to stoichiometry errors in sensitive reactions like reductive aminations.

This guide provides a self-validating workflow to manage these materials, ensuring data integrity and yield reproducibility.

Module 1: Storage & Inventory (The "Before" Phase)

Q: How should I store these salts long-term to prevent degradation?

A: Implement a Multi-Barrier System. Do not rely on the vendor's original cap alone. Over time, screw caps relax, and moisture permeates.

Protocol:

  • Primary Seal: Wrap the cap junction tightly with Parafilm® M or electrical tape immediately after use.

  • Secondary Containment: Place the bottle inside a vacuum desiccator containing active desiccant (Phosphorus Pentoxide

    
     or Indicating Drierite).
    
  • Inert Atmosphere: If the salt is free-base (liquid) or highly sensitive, store under Argon. For salts (HCl/TFA), a desiccator is usually sufficient.

Q: My material arrived as a solid block. Is it compromised? A: Not necessarily chemically degraded, but physically compromised.

  • Check: Run a crude NMR in

    
     or DMSO-
    
    
    
    . If the aromatic region is clean, it is just hydrated.
  • Action: You must break the block mechanically in a dry environment or perform a "Recovery Drying" (See Module 3).

Module 2: Handling & Weighing (The "During" Phase)

Q: The mass keeps increasing while I weigh it. How do I get an accurate reading?

A: Stop "Direct Weighing." Use "Weighing by Difference." Direct weighing (adding solid to an open boat on the balance) is the #1 source of stoichiometry error for hygroscopic salts. The material absorbs mg-levels of water during the measurement.

Standard Operating Procedure (SOP): Weighing by Difference

StepActionRationale
1 Dry a glass weighing bottle (with lid) in an oven, then cool in a desiccator.Removes surface moisture from the glass.
2 Add approx. amount of amine salt to the bottle and close the lid .Protects sample from humidity during transit.
3 Weigh the entire assembly (Bottle + Lid + Salt) on the analytical balance. Record Mass (

).
Accurate starting point.
4 Move to the reaction vessel. Open lid, tap a small amount into the reaction flask, and immediately replace the lid .Minimizes exposure time to <2 seconds.
5 Return to balance. Weigh the assembly again. Record Mass (

).
Accounts for any moisture absorbed by the remaining bulk, which doesn't affect what you poured.
6 Calculate:

.
Precise mass delivered to the reaction.

Module 3: Troubleshooting & Recovery (The "Oops" Phase)

Q: My salt has turned into a sticky gum/oil. Can I save it?

A: Yes, via Solvent Trituration or Recrystallization. The "gum" is likely a supersaturated solution of the salt in absorbed atmospheric water.

Recovery Protocol:

  • Dissolution: Dissolve the gum in the minimum amount of dry Methanol (MeOH) or Ethanol (EtOH).

  • Precipitation: Slowly add cold, dry Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE) while stirring. The salt should crash out as a white solid.
    
  • Filtration: Filter rapidly under a blanket of Nitrogen (Schlenk filtration is best).

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    

Q: How do I measure the water content if I suspect it's wet? A: Use Amine-Specific Karl Fischer (KF) Titration.

  • Warning: Standard KF reagents often fail with amines because amines can shift the pH, causing a side reaction that consumes iodine continuously (vanishing endpoint).

  • Solution: Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the pH between 5–7. Alternatively, use Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) in a dry deuterated solvent to calculate the water mole fraction.

Module 4: Decision Logic & Workflows

Visual 1: Handling Decision Matrix

Use this flow to determine the necessary level of precaution based on lab humidity.

HandlingLogic Start Start: Handling Hygroscopic Amine Salt CheckHumidity Check Lab Relative Humidity (RH) Start->CheckHumidity HighHumidity RH > 50% CheckHumidity->HighHumidity LowHumidity RH < 50% CheckHumidity->LowHumidity Glovebox Use Glovebox / Glove Bag (Inert Atmosphere) HighHumidity->Glovebox Benchtop Benchtop Handling Allowed LowHumidity->Benchtop ReactionType Is Reaction Water-Sensitive? (e.g., Imine formation) Glovebox->ReactionType WeighingMethod REQUIRED: Weighing by Difference (Closed Weighing Bottle) Benchtop->WeighingMethod WeighingMethod->ReactionType DryFirst Action: Dry Salt in Vacuum Oven (40°C, P2O5, 4h) ReactionType->DryFirst Yes (Critical) Proceed Proceed to Reaction ReactionType->Proceed No (Aqueous Workup) DryFirst->Proceed

Caption: Decision matrix for handling hygroscopic salts based on environmental humidity and reaction sensitivity.

Visual 2: Recovery Workflow for "Gummed" Salts

Follow this path if material has deliquesced.

RecoveryWorkflow WetSalt Input: Sticky/Gummed Salt Dissolve Dissolve: Min. Vol. Dry MeOH WetSalt->Dissolve 1. Solubilize Precipitate Precipitate: Add Cold Et2O (Anti-Solvent) Dissolve->Precipitate 2. Crash out Filter Filter: Schlenk Frit (Under N2) Precipitate->Filter 3. Isolate Vacuum Dry: High Vacuum (<1 mbar, 4h) Filter->Vacuum 4. Desiccate QC QC: qNMR or KF Titration Vacuum->QC 5. Validate

Caption: Purification and recovery workflow for amine salts that have absorbed significant atmospheric moisture.

References

  • Michigan Technological University. Weighing by Difference - Quantitative Analysis. Department of Chemistry.

  • Sigma-Aldrich (Merck). Karl Fischer Titration - Water Determination in Amines. Technical Bulletin.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Chromatography Forum. Weighing Procedure for Hygroscopic Substances. Discussion on USP/EP standards.

  • BenchChem. Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine.[1][2] (Provides context on synthesis and handling of alkoxybenzylamine analogs).

Sources

Minimizing dimer formation during benzylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzylamine Synthesis & Optimization Case ID: #BZ-OPT-001 | Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The formation of "dimers" (dibenzylamine) during the synthesis of benzylamine is a classic competitive inhibition failure. It occurs when the newly formed primary amine acts as a nucleophile, attacking the intermediate imine (in nitrile hydrogenation) or the starting aldehyde (in reductive amination).

This guide provides the mechanistic root cause, a decision-tree diagnostic, and validated protocols to suppress secondary amine formation.

Module 1: The Mechanistic Root Cause

To solve the problem, you must visualize the "Fork in the Road." The critical moment occurs at the Imine Intermediate .

  • The Desired Path: The Imine is hydrogenated immediately to the Primary Amine.

  • The Failure Mode (Dimerization): The Primary Amine accumulates and attacks the remaining Imine, shedding ammonia to form a secondary imine, which is then reduced to Dibenzylamine.

BenzylamineMechanism Start Starting Material (Benzonitrile or Benzaldehyde) Imine Intermediate (Benzylimine) Start->Imine +NH3 / H2 Primary TARGET PRODUCT (Benzylamine) Imine->Primary +H2 (Fast Reduction) Condensation Condensation Step (-NH3) Imine->Condensation Primary->Condensation Nucleophilic Attack SecImine Secondary Imine (N-Benzylidenebenzylamine) Condensation->SecImine Dimer IMPURITY (Dibenzylamine) SecImine->Dimer +H2

Figure 1: The Competitive Pathway. Dimer formation is driven by the reaction of the product (Benzylamine) with the intermediate (Benzylimine).

Module 2: Troubleshooting by Reaction Type

Select your synthesis route below to view specific suppression strategies.

Scenario A: Catalytic Hydrogenation of Benzonitrile

Context: Reducing Ph-CN to Ph-CH2-NH2 using H2 and a metal catalyst.

VariableRecommendationThe "Why" (Mechanistic Logic)
Catalyst Choice Raney Cobalt or Raney Nickel Pd/C is highly active but often favors thermodynamic equilibrium, leading to dimers [1]. Raney Cobalt is historically the most selective for primary amines.
Additive Ammonia (NH3) Critical. Adding excess NH3 shifts the equilibrium away from the condensation step (Le Chatelier's principle). It competes with the benzylamine for the imine [2].
Solvent Methanol or Ethanol Protic solvents facilitate the proton transfer steps required for reduction.
Base NaOH / KOH Strong bases can suppress the formation of secondary amines when using Raney Ni by modifying the catalyst surface acidity [3].

Diagnostic Check:

  • Are you using Pd/C without acid?

    
     Switch to Raney Ni or add 2-5 equivalents of acetic acid.
    
  • Is the reaction slow?

    
     Slow hydrogenation allows the primary amine more time to attack the imine. Increase H2 pressure (5–10 bar) to favor the kinetic product.
    
Scenario B: Reductive Amination of Benzaldehyde

Context: Reacting Ph-CHO + NH3 + H2


 Ph-CH2-NH2.
VariableRecommendationThe "Why" (Mechanistic Logic)
Stoichiometry Huge Excess of NH3 (10-20 eq) In this pathway, the aldehyde reacts with the amine. If NH3 is low, the product (benzylamine) becomes the nucleophile of choice, reacting with the aldehyde to form the dimer.
Addition Mode Inverse Addition Do not add NH3 to the aldehyde. Add the aldehyde slowly to a saturated ammonia solution. This keeps the aldehyde concentration low relative to NH3.
Catalyst Pd/C with Acid Unlike nitrile reduction, Pd/C works well here if the amine is protonated. Acidic conditions (Acetic Acid) protonate the benzylamine (forming Ph-CH2-NH3+), rendering it non-nucleophilic [4].

Module 3: Validated Optimization Protocols

Protocol 1: High-Selectivity Nitrile Hydrogenation (Raney Ni Method)

Target: >95% Primary Amine Selectivity[1]

  • Preparation: Wash Raney Nickel (approx. 10 wt% loading) with Methanol (3x) to remove water. Warning: Pyrophoric.

  • Loading: Charge the autoclave with Benzonitrile (1.0 eq) and Methanol (0.5 M concentration).

  • The Suppressor: Add Liquid Ammonia (5.0 – 10.0 eq).

    • Note: If liquid NH3 is unavailable, saturate the Methanol with NH3 gas at 0°C, or use 7N NH3 in MeOH (commercial).

  • Reaction: Pressurize with H2 (20–50 bar) . Heat to 60–80°C .

    • Tip: Higher pressure favors the primary amine by speeding up the reduction of the imine before it can condense.

  • Workup: Filter catalyst (keep wet). Concentrate filtrate. The excess ammonia will gas off.

Protocol 2: Acid-Modified Reductive Amination (Pd/C Method)

Target: Minimizing dimer when starting from Aldehyde

  • Solution A: Dissolve Benzaldehyde (1.0 eq) in Methanol.

  • Solution B: Prepare a solution of Ammonium Acetate (10.0 eq) in Methanol.

    • Mechanism:[2] The acetate acts as a buffer. The ammonium provides the nitrogen source, while the acetic acid keeps the pH slightly acidic.

  • Catalyst: Add 5-10% Pd/C (5 wt% loading).

  • Hydrogenation: Hydrogenate at 1–5 bar H2 at Room Temperature.

    • Note: Reductive amination is often faster than nitrile reduction; mild conditions usually suffice.

  • Purification: Filter catalyst. Basify the filtrate with NaOH to pH >12 (to free the amine from the salt). Extract with DCM.

Module 4: Decision Tree & FAQ

TroubleshootingTree Root High Dimer Content Detected Q1 Starting Material? Root->Q1 Nitrile Benzonitrile Q1->Nitrile Aldehyde Benzaldehyde Q1->Aldehyde Q2 Is Ammonia present? Nitrile->Q2 NoNH3 Add 5-10 eq NH3 (Critical Fix) Q2->NoNH3 No YesNH3 Check Catalyst Q2->YesNH3 Yes CatCheck Using Pd/C? YesNH3->CatCheck SwitchCat Switch to Raney Ni/Co OR Increase H2 Pressure CatCheck->SwitchCat Yes Q3 Is reaction Acidic? Aldehyde->Q3 NoAcid Add Acetic Acid (Protonates Product) Q3->NoAcid No YesAcid Increase NH3:Aldehyde Ratio (>10:1) Q3->YesAcid Yes

Figure 2: Rapid Diagnostic Tree for Dimer Suppression.

Frequently Asked Questions

Q: Can I use Pd/C for Benzonitrile reduction without ammonia? A: Generally, no. Pd/C is notorious for promoting the condensation reaction in neutral media. If you must use Pd/C (e.g., to avoid Ni), you must perform the reaction in acidic media (e.g., Acetic Acid or HCl/MeOH) to protonate the primary amine as it forms, preventing it from attacking the imine [1, 4].

Q: My product has a green tint after using Raney Nickel. What is this? A: This is Nickel leaching, often caused by high ammonia concentrations or prolonged reaction times.

  • Fix: Perform a post-reaction wash with a chelating agent (like EDTA) or simply wash the organic layer with dilute NaOH during workup.

Q: Why does increasing temperature sometimes increase dimer formation? A: While temperature increases the rate of reduction, it increases the rate of condensation (dimerization) even more. If your H2 pressure isn't high enough to keep up with the kinetics, the "waiting" imine will condense. Rule of thumb: Increase Pressure before increasing Temperature.

References

  • Hegedus, L. (2024).[3] Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate.

  • Schwoegler, E. J., & Adkins, H. (1939). Hydrogenation of Nitriles to Primary Amines. Journal of the American Chemical Society.[4] (Foundational text on Ammonia suppression).

  • ResearchGate Forum. (2019). How to prevent secondary amine formation in nitrile reduction?

  • ACS Publications. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications. European Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of (4-(Isopentyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatography & Purification Strategy

Case ID: PUR-AMINE-04-ISO Status: Active Guide

Executive Summary & Chemical Context

Target Molecule: (4-(Isopentyloxy)phenyl)methanamine Core Challenge: The primary amine functionality (


) acts as a Lewis base, interacting strongly with the acidic silanol (

) groups on standard silica gel. This causes severe peak tailing, irreversible adsorption, and poor resolution.

Structural Advantage: Unlike simple benzylamine, the isopentyloxy tail adds significant lipophilicity.

  • Implication: This molecule is likely soluble in less polar solvent systems (e.g., Hexane/Ethyl Acetate) compared to short-chain benzylamines. You may not need the aggressive Dichloromethane (DCM)/Methanol gradients often required for polar amines.

Method Development: The Decision Matrix

Before packing a column, you must determine the optimal solvent system using Thin Layer Chromatography (TLC).[1][2][3] Do not skip this step.

Visual Workflow: Solvent System Selection

SolventSelection start Start: Crude Material tlc1 TLC Screen 1: 30% EtOAc in Hexane (+ 1% Et3N) start->tlc1 check1 Is Rf between 0.2 and 0.4? tlc1->check1 pathA Protocol A: Hexane / EtOAc / Et3N check1->pathA Yes (Preferred) tlc2 TLC Screen 2: 5% MeOH in DCM (+ 1% Et3N) check1->tlc2 No (Too polar) check2 Is Rf between 0.2 and 0.4? tlc2->check2 pathB Protocol B: DCM / MeOH / NH3 check2->pathB Yes pathC Protocol C: Amine-Functionalized Silica (KP-NH) check2->pathC No / Streaking persists

Figure 1: Decision tree for selecting the mobile phase. The lipophilic isopentyl tail often allows for Protocol A, which is safer and easier to evaporate than Protocol B.

Standard Operating Procedures (SOPs)

Protocol A: The Lipophilic Route (Preferred)

Best for: Compounds where the isopentyl tail provides sufficient non-polar character.

Mobile Phase: Hexanes : Ethyl Acetate : Triethylamine (TEA) Gradient: 0%


 60% EtOAc (with constant 1% TEA).
  • Silica Pre-treatment: Slurry your silica gel in Hexanes containing 1% TEA. Let it sit for 5 minutes. This "caps" the acidic silanol sites before your product even touches the column [1].

  • Sample Loading: Dissolve crude in minimal DCM or Toluene. Avoid dissolving in pure EtOAc as it broadens the injection band.

  • Elution: Run the gradient.

  • Post-Column: Rotovap fractions. Note: TEA has a high boiling point (

    
    ). You may need to co-evaporate with heptane or dry under high vacuum to remove residual amine smell.
    
Protocol B: The Polar Route (Traditional)

Best for: Stubborn amines or if the compound is very polar.

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonia (


)
Preparation: [4][5]
  • Do not just add aqueous ammonium hydroxide (

    
    ) to DCM; it is immiscible and will form a bilayer in the solvent reservoir.
    
  • Correct Method: Use 7N

    
     in Methanol (commercially available).
    
    • Solvent A: 100% DCM

    • Solvent B: 10% (7N

      
       in MeOH) in DCM.
      
    • Gradient: 0% B

      
       50% B.
      
Protocol C: The "Premium" Route (Amine-Silica)

Best for: High-value intermediates or difficult separations.

Stationary Phase: Amine-functionalized Silica (e.g., Biotage KP-NH, amino-spheres).[5][6]

  • Mechanism: The stationary phase surface is already basic.

  • Advantage: NO mobile phase modifiers required. You can use pure Hexane/EtOAc.

  • Procedure: Load directly and run a standard gradient. This prevents product degradation and eliminates the need to remove TEA later [2].

Data & Specifications

ParameterValue / RecommendationNotes
Target Rf 0.25 – 0.35In the chosen solvent system with modifier.
Modifier Conc. 1% - 5% (v/v)Triethylamine (TEA) or

.[7]
Loading Capacity 1% - 5% wt/wtE.g., 1g crude on 20g-100g silica.
Detection UV 254 nmThe phenyl ring is UV active.
Stain NinhydrinStains primary amines red/purple.
pKa (Est.) ~9.5Typical for benzylamines; requires basic pH.

Troubleshooting Guide

Issue: Significant Tailing (Streaking)

Diagnosis: The amine is interacting with residual silanols.[1]

  • Fix 1: Increase TEA concentration to 3-5%.

  • Fix 2: Switch to Protocol B . Methanol is protic and helps break hydrogen bonds between the amine and silica.

  • Fix 3: Check your loading. Overloading causes tailing. Split the batch into two columns.

Issue: Product Co-elutes with Impurities

Diagnosis: Poor selectivity.

  • Fix: Change the selectivity modifier. If using MeOH, switch to Isopropanol (IPA).

  • Strategy: Run a "focusing gradient." If the product elutes at 30% EtOAc, run a shallow gradient from 20% to 40% over 10 column volumes.

Issue: Product Disappears (Low Yield)

Diagnosis: Irreversible adsorption or degradation.

  • Explanation: Primary amines can oxidize on silica over time, or form carbamates with atmospheric

    
     while on the column.
    
  • Fix: Move to Protocol C (Amine-silica) or Neutral Alumina. These are non-acidic and protect sensitive amines [3].

Visualization of Troubleshooting Logic

Troubleshooting problem Problem Detected tailing Streaking / Tailing problem->tailing yield Low Recovery problem->yield sol1 Add 1-5% TEA to Mobile Phase tailing->sol1 First Step sol3 Use Amine-Silica (KP-NH) yield->sol3 Prevents Adsorption sol2 Switch to DCM:MeOH:NH3 sol1->sol2 If fails

Figure 2: Troubleshooting logic flow. Persistent tailing usually requires a switch to a more polar, protic solvent system (Protocol B) or a specialized stationary phase (Protocol C).

Frequently Asked Questions (FAQs)

Q: Can I use aqueous Ammonium Hydroxide (


) in Hexane/EtOAc? 
A:  No. Aqueous ammonia is not miscible with Hexane. It will bead up and damage the silica column integrity. Use Triethylamine (TEA) for Hexane/EtOAc systems.[1] Use 

in MeOH for DCM systems.[4]

Q: My product turned into a solid salt after the column. Why? A: If you used DCM/MeOH without ammonia, you may have extracted HCl from the silica (silica is slightly acidic), forming the hydrochloride salt. To free-base it, wash with saturated


 and extract into DCM.

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA boils at


. It can be stubborn on a rotovap.
  • Technique: Add toluene or heptane to your fractions and rotovap. The azeotrope helps carry over the TEA.

  • Technique: Dry the oil under high vacuum (< 1 mbar) overnight.

Q: Is recrystallization an alternative? A: Yes. Benzylamines often form nice crystalline salts. You can treat your crude oil with 1M HCl in ether to precipitate the hydrochloride salt of (4-(Isopentyloxy)phenyl)methanamine. This can sometimes avoid chromatography entirely.[6]

References

  • Biotage. (2023).[4][8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Chromatography - The Solid Phase. Retrieved from [Link]

  • Teledyne ISCO. (2018). Purification of Amines: Silica vs. Amine-Functionalized Silica.[6] Application Note AN108. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Guide: (4-(Isopentyloxy)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Identity: (4-(Isopentyloxy)phenyl)methanamine hydrochloride CAS: (Analogous free base/salts often unlisted; specific custom synthesis derivatives) Core Application: Lipophilic building block for peptidomimetics and GPCR ligand synthesis.

This guide provides a technical breakdown of the 1H NMR characteristics of This compound . Unlike standard spectral libraries that provide static images, this analysis focuses on comparative performance , distinguishing the hydrochloride salt from its free base and evaluating solvent suitability (DMSO-


 vs. CDCl

).

Key Insight: The isopentyl tail adds significant lipophilicity compared to methoxy analogs, often requiring specific solvent choices for clean resolution of the alkyl multiplets. The hydrochloride salt form introduces a distinct ammonium signal (


8.3 ppm) visible only in polar aprotic solvents like DMSO-

.

Structural Assignment & Visualization

To interpret the spectrum accurately, we must map the protons to the specific chemical environment.

Chemical Structure Map

The following diagram maps the proton environments (H1–H6) to the molecular structure.

G cluster_0 Alkyl Tail (Isopentyl) cluster_1 Aromatic Core cluster_2 Head Group (Amine Salt) H1 H1: Methyls (-CH3) H2 H2: Methine (-CH-) H1->H2 H3 H3: Methylene (-CH2-) H2->H3 H4 H4: Ether Methylene (-O-CH2-) H3->H4 H5 H5: Aromatic (Ortho to O) AA'BB' System H4->H5 Ether Link H6 H6: Aromatic (Meta to O) AA'BB' System H5->H6 Coupling H7 H7: Benzylic Methylene (Ar-CH2-N) H6->H7 H8 H8: Ammonium (-NH3+ Cl-) H7->H8

Figure 1: Proton assignment map for (4-(Isopentyloxy)phenyl)methanamine HCl.

Reference Data: Chemical Shift Table

The following data represents the Standard Reference Values for the Hydrochloride salt form in DMSO-


 .
Proton IDChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
H8 8.20 – 8.40Broad Singlet3HN/A

(Exchangeable)
H6 7.35 – 7.45Doublet (d)2H

8.5
Ar-H (Meta to alkoxy)
H5 6.90 – 7.00Doublet (d)2H

8.5
Ar-H (Ortho to alkoxy)
H7 3.90 – 4.00Singlet (q)*2H

5.5

H4 3.95 – 4.05Triplet (t)2H6.6

H2 1.75 – 1.85Multiplet (m)1HN/A

H3 1.55 – 1.65Quartet (q)2H6.7

H1 0.90 – 0.95Doublet (d)6H6.6

*Note on H7: In high-resolution spectra with dry DMSO, the benzylic methylene often appears as a quartet or broad doublet due to coupling with the ammonium protons.

Comparative Performance Analysis

This section objectively compares the analytical "performance" of different states (Salt vs. Free Base) and solvent systems. This is critical for researchers deciding how to process or analyze their synthesized material.

Comparison A: Hydrochloride Salt vs. Free Base

Context: Researchers often need to determine if their neutralization step was successful.

FeatureHydrochloride Salt (Target)Free Base (Alternative)Diagnostic Indicator
Amine Protons Visible as broad singlet (

8.3 ppm) in DMSO.
Usually invisible (exchange fast) or broad hump at 1.5–2.0 ppm.Presence of 8.3 ppm peak.
Benzylic Shift (H7) Deshielded (

4.0 ppm) due to positive charge.
Shielded (

3.7–3.8 ppm).

ppm shift.
Solubility High in DMSO, Methanol. Poor in

.
High in

, DCM.
Sample clarity in Chloroform.
Comparison B: Solvent System Performance (DMSO- vs. )

Context: Choosing the right solvent for quality control.

  • DMSO-

    
     (Recommended): 
    
    • Pros: Solubilizes the salt completely. Slows proton exchange, allowing the

      
       signal (H8) to be integrated (validating the salt formation).
      
    • Cons: Strong water peak at 3.33 ppm can obscure the benzylic methylene (H7) or ether methylene (H4) if the sample is wet.

  • 
     (Not Recommended for Salt): 
    
    • Pros: Good for the free base.

    • Cons: The HCl salt often forms a suspension or aggregates, leading to broad, non-integrable lines . If used, one must add a drop of

      
       to solubilize, which kills the amine coupling.
      

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid artifacts (like "rooftoping" of multiplets), follow this protocol.

Workflow Diagram

Prep Start Start: 10-15 mg Solid Sample Solvent Add 0.6 mL DMSO-d6 (Ampoule grade preferred) Start->Solvent Mix Vortex 30s Ensure complete dissolution Solvent->Mix Check Visual Check: Is solution clear? Mix->Check Filter Filter through cotton/glass wool (Remove micro-particulates) Check->Filter No (Cloudy) Acquire Acquire Spectrum (ns=16 or 32, d1=2.0s) Check->Acquire Yes (Clear) Filter->Acquire

Figure 2: Sample preparation workflow for optimal resolution.

Detailed Steps
  • Massing: Weigh 10–15 mg of the hydrochloride salt. (Overloading (>20mg) causes viscosity broadening; Underloading (<5mg) loses the terminal methyl doublets in the baseline noise).

  • Solvation: Use DMSO-

    
      (99.9% D).
    
    • Critical Step: If the bottle has been open for >1 month, it likely contains water. The water peak at 3.33 ppm will overlap with the H4/H7 region. Use a fresh ampoule if possible.

  • Shimming: The isopentyl group contains closely spaced multiplets (1.5–1.9 ppm). Good shimming is required to resolve the H2 multiplet from the H3 quartet.

Troubleshooting & Impurity Profiling

When analyzing the spectrum, look for these common specific impurities:

ImpuritySourceMarker Signals (DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
4-Isopentyloxyphenol Starting MaterialDoublets at 6.7/6.8 ppm (upfield of product); Phenolic -OH singlet at ~9.0 ppm.
Isopentyl Bromide Alkylating AgentTriplet at ~3.5 ppm (

).
Water Solvent/Hygroscopic SaltBroad singlet at 3.33 ppm.
Ethanol/Methanol Recrystallization SolventsEtOH: Triplet 1.05 ppm, Quartet 3.44 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for general chemical shift principles of benzylamines and ethers).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[3] (Source for analog comparison: 4-methoxybenzylamine data). Link

  • Reich, H. J. (2024). Structure Determination Using NMR.[4][5][6][7] University of Wisconsin-Madison. (Reference for solvent effects on ammonium salts). Link

Sources

Comparative Guide: Mass Spectrometry Analysis of 4-Isopentyloxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopentyloxybenzylamine derivatives represent a specific class of lipophilic primary amines often utilized as pharmacophores in neuroactive drug discovery or as intermediates in organic synthesis. Their analysis presents a dual challenge: the basic amine functionality favors protonation, while the isopentyl ether tail introduces significant hydrophobicity.

This guide objectively compares ionization strategies (ESI vs. APCI) and details the specific fragmentation mechanics required for structural elucidation. While Electrospray Ionization (ESI) remains the gold standard for sensitivity, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages in high-matrix environments.

Part 1: Ionization Strategy Comparison (ESI vs. APCI)

The choice of ionization source is the first critical decision in method development. For 4-isopentyloxybenzylamine (


, MW 193.29), the basic nitrogen atom suggests ESI, but the lipophilic tail warrants consideration of APCI.
Comparative Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Target
Ionization Mechanism Solution-phase protonation (Soft).Gas-phase proton transfer (Harsher).ESI yields higher

intensity.
Sensitivity High (pg/mL range).Moderate (ng/mL range).ESI is superior for trace quantification.
Matrix Tolerance Low. Susceptible to ion suppression from phospholipids.High. Gas-phase ionization reduces matrix effects.APCI preferred for "dirty" plasma extracts without extensive cleanup.
Flow Rate Compatibility Optimal at 0.2–0.5 mL/min.Robust at high flows (1.0+ mL/min).ESI aligns better with modern UHPLC columns.
Thermal Degradation Minimal (Ambient/Low heat).High (Vaporizer >350°C).ESI is safer; ether linkages can be thermally labile.

Expert Insight: For 4-isopentyloxybenzylamine, ESI in Positive Mode (+) is the recommended baseline. The molecule's


 (~9.5) ensures it is fully protonated in acidic mobile phases (0.1% Formic Acid), leading to exceptional sensitivity. Use APCI only if you encounter intractable matrix suppression during PK studies in plasma.

Part 2: Fragmentation Mechanics & Pathways

Understanding the fragmentation pattern is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 4-isopentyloxybenzylamine is driven by two competing mechanisms: Charge-Remote Fragmentation (at the ether tail) and Charge-Proximate Fragmentation (at the benzylic amine).

Key Fragmentation Pathways[1][2][3]
  • Loss of Ammonia (

    
    , -17 Da):  The protonated amine undergoes inductive cleavage, expelling neutral ammonia to form a substituted benzyl cation.
    
  • Ether Cleavage / Alkene Loss (

    
    , -70 Da):  The isopentyl group undergoes a rearrangement (analogous to McLafferty) or 4-center elimination, losing an alkene (2-methyl-2-butene) to leave a phenol cation.
    
  • Tropylium Ion Formation: The benzyl cation rearranges to the highly stable tropylium structure (

    
     or substituted variants).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the parent ion (


 194).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 194 (Protonated Amine) BenzylCat 4-Isopentyloxybenzyl Cation m/z 177 (Loss of NH3) Parent->BenzylCat - NH3 (17 Da) Collision Energy: 15-20 eV Alkylether Alkyl Cleavage m/z 71 (Isopentyl Cation) Parent->Alkylether Direct Ether Cleavage (Minor Pathway) PhenolCat Hydroxybenzyl Cation m/z 107 (Loss of C5H10 Alkene) BenzylCat->PhenolCat - C5H10 (Isopentene) Ether Cleavage Tropylium Tropylium Ion m/z 91 (Ring Expansion) PhenolCat->Tropylium - O (Rearrangement) High Energy

Caption: Proposed MS/MS fragmentation pathway for 4-isopentyloxybenzylamine (


). The dominant transition is the loss of ammonia to 

177, followed by the loss of the isopentyl tail to

107.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of 4-isopentyloxybenzylamine in biological plasma, utilizing the principles established above.

Sample Preparation (Protein Precipitation)
  • Rationale: Liquid-Liquid Extraction (LLE) is often too aggressive for polar amines, while Protein Precipitation (PPT) is rapid and retains the analyte.

  • Step 1: Aliquot 50

    
     of plasma into a 1.5 mL tube.
    
  • Step 2: Add 150

    
     of ice-cold Acetonitrile containing Internal Standard (e.g., 
    
    
    
    -4-methoxybenzylamine).
  • Step 3: Vortex for 30 seconds; Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 4: Transfer supernatant to an HPLC vial. Dilute 1:1 with water to match initial mobile phase conditions (preventing peak broadening).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 
    
    
    
    ).
    • Why? The isopentyl chain provides sufficient retention on C18 without needing ion-pairing agents.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C (High temp needed to desolvate the lipophilic tail).

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      ). High abundance, consistent.
    • Qualifier:

      
       (Loss of 
      
      
      
      + Alkene). High specificity.

Part 4: Self-Validation & Troubleshooting

To ensure scientific integrity, the method must be self-validating. Use the following logic checks:

The "Crosstalk" Check
  • Issue: Is the signal at

    
     177 coming from in-source fragmentation?
    
  • Test: Inject the standard without collision energy. If

    
     177 appears in the Q1 scan, the source temperature is too high, causing premature fragmentation. Lower the desolvation temperature by 50°C.
    
The Hydrophobicity Check
  • Issue: 4-isopentyloxybenzylamine is "sticky" due to the ether tail.

  • Test: Inject a blank immediately after a high concentration standard (ULOQ).

  • Acceptance Criteria: Carryover in the blank must be

    
     of the Lower Limit of Quantification (LLOQ). If high, switch the needle wash solvent to 50:50 MeOH:IPA + 0.1% Formic Acid.
    
Internal Standard Selection
  • Critical: Do not use a generic amine. Use a structural analog like 4-octyloxybenzylamine or a stable isotope labeled

    
    -4-methoxybenzylamine . The IS must mimic the ionization suppression profile of the target.
    

References

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study. Journal of Mass Spectrometry.

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][1][4][5][6][7][8] University Science Books. (Standard text for fragmentation rules).

  • Zhou, S., et al. (2005). Liquid chromatography-mass spectrometry for the quantification of benzylamine derivatives in biological fluids.[9] Journal of Chromatography B.

Sources

Comparative HPLC Guide: Purity Analysis of (4-(Isopentyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of (4-(Isopentyloxy)phenyl)methanamine . It is designed for analytical chemists and process development scientists seeking to overcome the specific challenges associated with hydrophobic primary amines.

Executive Summary

(4-(Isopentyloxy)phenyl)methanamine (also known as 4-isopentyloxybenzylamine) is a critical building block in the synthesis of pharmaceutical intermediates, particularly for sympathomimetic agents and neuroactive ligands.

Its analysis presents a classic "Perfect Storm" in chromatography:

  • High Basicity (pKa ~9.3): The primary amine interacts strongly with residual silanols on silica columns, leading to severe peak tailing.

  • Significant Hydrophobicity (LogP ~3.5): The isopentyl tail requires high organic strength for elution, often compressing early-eluting polar impurities.

  • UV Transparency Issues: While the phenyl ring absorbs, the aliphatic tail dilutes the chromophore density, requiring sensitive detection at low wavelengths (210–220 nm).

This guide compares the Standard Generic Acidic Method (often used in initial screening) against the Optimized High-pH Method , demonstrating why the latter is the superior choice for purity quantification.

Part 1: Chemical Context & Method Selection

The choice of method is dictated by the ionization state of the molecule.

PropertyValue (Approx.)Implication for HPLC
Structure Phenyl ring + Isopentyl ether + MethanamineMixed polar/non-polar domains.
pKa (Amine) ~9.3Positively charged at pH < 9.
LogP ~3.5Retains strongly on C18; requires >40% Organic.
The Mechanistic Conflict
  • Scenario A (Low pH < 3): The amine is protonated (

    
    ). It is soluble but interacts ionically with negatively charged silanols (
    
    
    
    ) on the column surface. Result: Tailing, broad peaks, poor resolution.
  • Scenario B (High pH > 10): The amine is deprotonated (

    
    ). It behaves as a neutral hydrophobic molecule. Silanols are ionized but repelled or blocked. Result:  Sharp symmetry, predictable retention.
    
Part 2: Method Comparison
Method A: The "Legacy" Approach (Generic Acidic Gradient)

Commonly used in LC-MS screening but suboptimal for UV purity.

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Verdict: NOT RECOMMENDED for purity release.

    • Defect: Peak tailing factor often > 2.0.

    • Risk: The "tail" of the main peak can mask closely eluting impurities (e.g., the des-isopentyl degradant).

Method B: The "Optimized" Approach (High pH Stability)

Recommended for QC and Purity Analysis.

  • Column: Hybrid Silica C18 (High pH stable) – e.g., Waters XBridge C18 or Phenomenex Gemini NX-C18.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]

  • Verdict: SUPERIOR PERFORMANCE .

    • Benefit: Tailing factor < 1.2.

    • Selectivity: Excellent separation of the secondary amine dimer impurity (a common byproduct of reductive amination).

Part 3: Detailed Experimental Protocol (Method B)
1. Instrumentation & Conditions
ParameterSettingRationale
Column XBridge BEH C18 XP , 4.6 x 100 mm, 2.5 µmHybrid particle technology resists dissolution at pH 10.
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer for the bulky isopentyl group.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 215 nm (Primary), 254 nm (Secondary)215 nm captures the aliphatic amine contribution; 254 nm is specific to the aromatic ring.
Injection Vol 5.0 µLLow volume prevents solvent effects (breakthrough) of the hydrophobic analyte.
2. Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%). Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

3. Gradient Program

The gradient is designed to elute the polar aldehyde precursor early and push the hydrophobic dimer off late.

Time (min)% Mobile Phase BEvent
0.030Initial Hold (Equilibration)
2.030Isocratic hold to separate polar degradants
12.090Linear ramp to elute Main Peak & Dimer
15.090Wash column (remove dimers/oligomers)
15.130Return to initial
20.030Re-equilibration
4. Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% ACN as the amine salt may precipitate; do not use 100% Water as the isopentyl tail causes solubility issues).

  • Stock Solution: 1.0 mg/mL in Diluent.

  • Working Concentration: 0.2 mg/mL (200 ppm).

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix and impurity fate during the analysis.

MethodLogic Start Analyte: (4-(Isopentyloxy)phenyl)methanamine Decision Select Mobile Phase pH Start->Decision PathA Low pH (Formic/TFA) (pH ~2.5) Decision->PathA Traditional PathB High pH (NH4HCO3) (pH 10.0) Decision->PathB Recommended ResultA Protonated Amine (NH3+) Interacts with Silanols PathA->ResultA ResultB Neutral Amine (NH2) Hydrophobic Interaction Only PathB->ResultB OutcomeA Outcome: Peak Tailing (>1.5) Masked Impurities ResultA->OutcomeA OutcomeB Outcome: Sharp Symmetry (<1.2) Resolution of Dimer ResultB->OutcomeB Impurity Impurity Fate: Dimer (Late Eluter) Aldehyde (Early Eluter) OutcomeB->Impurity Allows detection of

Caption: Workflow logic comparing the ionization states of the amine. High pH ensures the analyte remains neutral, preventing silanol interactions and ensuring sharp peak symmetry.

Part 5: Validation & System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria before data release:

ParameterAcceptance CriterionCausality / Relevance
Tailing Factor (T) NMT 1.5 (Target < 1.2)High tailing indicates column aging or pH drift.
Resolution (Rs) > 2.0 between Main Peak and nearest impurityCritical for accurate integration of the 4-isopentyloxybenzaldehyde precursor.
Precision (RSD) NMT 2.0% for 6 replicate injectionsConfirms autosampler and pump stability.
LOD (Sensitivity) S/N > 3 @ 0.05% levelEssential to detect trace genotoxic impurities (if applicable).
Impurity Profile Expectations

During the synthesis (Reductive Amination), expect the following separation order:

  • tR ~3-4 min: 4-Isopentyloxybenzaldehyde (Precursor) – Neutral, elutes early.

  • tR ~5-6 min: 4-Isopentyloxybenzyl alcohol (Byproduct) – Polar.

  • tR ~9-10 min: (4-(Isopentyloxy)phenyl)methanamine (API).

  • tR ~14-16 min: Bis(4-isopentyloxybenzyl)amine (Dimer) – Very hydrophobic, elutes in high organic.

References
  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Waters Application Notes. Available at: [Link]

  • Agilent Technologies. Analysis of Basic Compounds using High pH Mobile Phases on Agilent Poroshell HPH-C18. Agilent Pub. 5991-1837EN. Available at: [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of a new charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A.

  • PubChem. Compound Summary: 4-(Pentyloxy)benzylamine (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Sielc Technologies. Separation of Phenol, 4-(pentyloxy)- on Newcrom R1 HPLC column. (Demonstrates mixed-mode utility for alkoxy-phenyls). Available at: [Link]

Sources

Elemental analysis calculation for C12H20ClNO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for validating the elemental composition of C₁₂H₂₀ClNO (Molecular Weight: ~229.75 g/mol ). This specific formula represents a typical pharmaceutical intermediate—likely a functionalized amine or a hydrochloride salt of a secondary amine.

While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity (solvates, inorganic salts, or moisture). Elemental Analysis (EA) remains the "Gold Standard" for purity validation in drug development. This guide compares the classical Combustion method against modern Quantitative NMR (qNMR) and outlines the specific protocol for handling the halogen (Chlorine) component.

Theoretical Framework: The Gold Standard

Before experimental validation, the theoretical composition must be established. The following values serve as the baseline for the


 acceptance criterion mandated by journals like J. Org. Chem. and ACS Med. Chem. Lett..

Table 1: Theoretical Composition of C₁₂H₂₀ClNO

ElementSymbolAtomic MassCountTotal MassMass % (Theoretical)
Carbon C12.01112144.13262.73%
Hydrogen H1.0082020.1608.77%
Chlorine Cl35.45135.45015.43%
Nitrogen N14.007114.0076.10%
Oxygen O15.999115.9996.96%
TOTAL 229.75 100.00%

Critical Insight: The high Chlorine content (15.43%) presents a specific analytical challenge. Standard CHN analyzers often cannot detect Halogens without a specific module or separate combustion cycle.

Comparative Methodology: Choosing the Right Workflow

Researchers often default to automated CHN analysis, but for C₁₂H₂₀ClNO, this is insufficient due to the halogen. Below is a comparison of the three primary validation pathways.

Table 2: Performance Comparison of Validation Methods

FeatureMethod A: Automated CHNS Combustion Method B: Oxygen Flask (Schöniger) Method C: qNMR (Quantitative NMR)
Target Elements C, H, N, S (O optional)Halogens (Cl, Br, I) , SOrganic Purity (Proton count)
Precision High (

)
Moderate (

)
High (

)
Sample Req. 2–5 mg (Destructive)10–20 mg (Destructive)5–10 mg (Non-destructive)
Cl Detection Poor/None (Interference risk)Excellent (Direct titration)Indirect (via structure)
Best For Routine purity confirmation of C/H/N.Quantifying Chlorine in C₁₂H₂₀ClNO.Precious samples; distinguishing solvates.
Cost Low ($)Medium (

)
Low (if NMR accessible)

Strategic Visualization: Validation Workflow

The following logic flow illustrates how to systematically validate C₁₂H₂₀ClNO, addressing the specific "Halogen Trap" where researchers often fail to account for the 15% mass of Chlorine.

G Start Sample: C12H20ClNO (Synthesized Batch) Dry Step 1: Vacuum Drying (Remove Solvent/Moisture) Start->Dry CHN Step 2: Automated CHN Analysis (Carbon, Hydrogen, Nitrogen) Dry->CHN CheckCHN Are C/H/N within ±0.4%? CHN->CheckCHN Halogen Step 3: Halogen Determination (Schöniger Flask / IC) CheckCHN->Halogen Yes Fail FAILURE ANALYSIS CheckCHN->Fail No Pass VALIDATED High Purity confirmed Halogen->Pass Cl within ±0.4% Halogen->Fail Cl deviates Recalc Recalculate for Solvates (e.g., + 0.5 H2O) Fail->Recalc qNMR Alternative: qNMR (Internal Standard Method) Recalc->qNMR If ambiguous

Figure 1: Decision logic for validating halogenated organic compounds. Note the distinct step for Halogen determination.

Detailed Experimental Protocol: The Schöniger Flask Method

For C₁₂H₂₀ClNO, the Chlorine atom is the "blind spot" in standard analysis. If the Chlorine is ionic (e.g., a hydrochloride salt), a simple silver nitrate titration works. If it is covalent (e.g., a chloro-alkane), you must use the Oxygen Flask Combustion (Schöniger) method to mineralize the organic chlorine into chloride ions.

Protocol: Oxygen Flask Combustion for %Cl Determination

Objective: Convert organic C-Cl bonds into inorganic Cl⁻ for titration.

  • Preparation:

    • Weigh 15–20 mg of dried C₁₂H₂₀ClNO onto ash-free filter paper.

    • Fold the paper into a "flag" with a fuse strip.

    • Prepare the absorption solution: 10 mL of 0.1 M NaOH + 3 drops of 30% H₂O₂ (to reduce any formed Cl₂ gas back to Cl⁻) in a 500 mL thick-walled Erlenmeyer flask.

  • Combustion:

    • Flush the flask with pure Oxygen (O₂) for 30 seconds.

    • Ignite the paper fuse and immediately insert the stopper/sample holder into the flask.[1]

    • Safety: Invert the flask (holding the stopper tight) during combustion to ensure the liquid covers the stopper joint.

    • Allow the mist to absorb for 15–30 minutes with intermittent shaking.[1]

  • Quantification (Potentiometric Titration):

    • Rinse the stopper and walls into the bulk solution with distilled water.

    • Acidify with HNO₃.

    • Titrate against 0.01 M AgNO₃ using a silver electrode.

    • Calculation:

      
      
      

Troubleshooting & Data Interpretation

When experimental results deviate from the theoretical C₁₂H₂₀ClNO values, use this guide to diagnose the impurity.

Table 3: Common Deviation Patterns

ObservationLikely CauseCorrective Action
Low %C, High %H Moisture/Solvent Trap. The sample is hygroscopic (common for amine salts).Dry at 60°C under high vacuum (0.1 mbar) for 24h.
Low %C, Low %N Inorganic Contamination. Silica from column or inorganic salts (NaCl) are present.Filter through a sub-micron frit; check Ash residue.
High %C Trapped Solvent. Presence of EtOAc or DCM (Carbon-rich solvents).Run ¹H NMR to identify solvent peaks; recalculate theoretical MW.
Low %Cl Incomplete Combustion. The C-Cl bond is strong.Use a combustion catalyst (WO₃) or switch to Schöniger Flask.

References

  • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. ACS Publishing.[2][3] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Schöniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. (The foundational text for the Oxygen Flask method).
  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis.[Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Maxima of (4-(Isopentyloxy)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Compound: (4-(Isopentyloxy)phenyl)methanamine CAS: 83171-41-9 (Generic/Related) Primary Application: Pharmaceutical intermediate, linker chemistry, and surface modification.

This guide provides a technical analysis of the UV-Vis absorption properties of (4-(Isopentyloxy)phenyl)methanamine. Due to the specific nature of this building block, experimental data is often proprietary. Therefore, this guide utilizes a Structural Analogy Approach , validating the target's properties against the well-characterized standard 4-Methoxybenzylamine .

Key Findings:

  • Predicted

    
    :  ~226 nm (E-band) and ~276 nm (B-band).
    
  • Chromophore: The 4-alkoxybenzene moiety is the dominant chromophore.

  • Key Differentiator: The isopentyloxy tail adds lipophilicity but does not significantly alter the electronic transition energy compared to methoxy analogues.

Structural Analysis & Theoretical Prediction[1][2]

To accurately determine the UV-Vis maxima without direct experimental data, we analyze the auxochromic contributions. The molecule consists of a benzene ring substituted with:

  • Electron Donating Group (EDG): The Alkoxy group (-OR) at the para position.

  • Insulated Amine: The methanamine group (

    
    ) is separated from the 
    
    
    
    -system by a methylene bridge, minimizing its conjugation effect.
Comparative Analysis: Target vs. Alternatives
FeatureTarget: (4-(Isopentyloxy)phenyl)methanamineAlternative A: 4-MethoxybenzylamineAlternative B: Benzylamine
Structure 4-Isopentyloxy-C₆H₄-CH₂NH₂4-Methoxy-C₆H₄-CH₂NH₂C₆H₅-CH₂NH₂
Electronic Effect Strong Mesomeric (+M) from OxygenStrong Mesomeric (+M) from OxygenNone (Reference)
Dominant Chromophore 4-Alkoxybenzene4-AlkoxybenzeneBenzene
Primary

(E-Band)
~226 nm (Predicted)226 nm206 nm
Secondary

(B-Band)
~276 nm (Predicted)276 nm256 nm
Molar Absorptivity (

)
~1,500 - 2,000 M⁻¹cm⁻¹~1,600 M⁻¹cm⁻¹~200 M⁻¹cm⁻¹

Scientific Rationale: The length of the alkyl chain (isopentyl vs. methyl) on the oxygen atom has a negligible effect on the energy of the


 and 

transitions of the aromatic ring. Therefore, the spectral signature of the target is electronically equivalent to 4-Methoxybenzylamine.

Visualization of Chromophore Dynamics

The following diagram illustrates the electronic relationships and the resulting spectral shifts.

ChromophoreAnalysis Benzene Benzene Core (254 nm) Target Target: (4-(Isopentyloxy)phenyl)methanamine Benzene->Target Base Structure Auxochrome Alkoxy Auxochrome (Lone Pair Donation) Auxochrome->Target +M Effect Shift Bathochromic Shift (Red Shift) Target->Shift HOMO-LUMO Gap Decreases Result Predicted Maxima: ~226 nm & ~276 nm Shift->Result Spectral Output

Caption: Logical flow of auxochromic effects leading to the predicted bathochromic shift.

Experimental Protocol: Determination of

To validate these values in your specific matrix, follow this self-validating protocol. This method accounts for solvent cut-offs and concentration effects.

Reagents & Equipment[2]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Note: Avoid Acetone (UV cutoff ~330 nm).

  • Blank: Pure solvent.[1]

  • Cuvette: Quartz (1 cm path length).

Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep Dissolve 1. Dissolve 10 mg Target in 10 mL Methanol (Stock) Start->Dissolve Dilute 2. Dilute 100 µL Stock into 10 mL Methanol (Test Soln) Dissolve->Dilute Blank 3. Run Baseline Correction (Pure Methanol) Dilute->Blank Scan 4. Scan 200-400 nm Blank->Scan Analyze 5. Identify Maxima Scan->Analyze

Caption: Step-by-step workflow for accurate UV-Vis characterization.

Step-by-Step Methodology
  • Stock Preparation: Weigh approximately 10 mg of (4-(Isopentyloxy)phenyl)methanamine. Dissolve in 10 mL of Methanol to create a ~1 mg/mL stock solution.

  • Dilution: Create a working solution by diluting 100 µL of the stock into 10 mL of Methanol. Target concentration: ~10 µg/mL.

    • Why? High concentrations cause detector saturation (Abs > 2.0), leading to flat-topped peaks and inaccurate maxima.

  • Baseline Correction: Fill a quartz cuvette with pure Methanol. Place it in the reference and sample holders (if double-beam) or run a blank scan (if single-beam).

  • Measurement: Scan the working solution from 200 nm to 400 nm .

  • Data Analysis:

    • Look for a sharp peak around 226 nm (high intensity).

    • Look for a broader, less intense peak around 276 nm .

    • Validation Check: If the peak is > 1.5 AU, dilute the sample further (1:1) and re-scan.

Solvent and pH Effects[5][6][7]

The environment significantly alters UV spectra. Use this table to troubleshoot shifts in your data.

ParameterConditionExpected ShiftMechanism
Solvent Polarity Non-polar (Hexane)

Polar (Methanol)
Slight Red Shift (+2-5 nm)Stabilization of the excited

state.
pH (Acidic) pH < 4 (e.g., 0.1 M HCl)Negligible / Slight Blue ShiftProtonation of amine (

) removes any minor induction, but the O-alkoxy group dominates.
pH (Basic) pH > 10 (e.g., 0.1 M NaOH)NoneAmine remains neutral (

).

Critical Note: Unlike phenols, which show massive shifts in basic pH (phenolate formation), the alkoxy group in this compound is "capped" with an isopentyl chain. Therefore, pH changes will NOT cause a dramatic spectral shift characteristic of phenols.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Benzenamine, 4-ethoxy-. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • PubChem. 4-Methoxybenzylamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Michigan State University. UV-Visible Spectroscopy: Absorption Characteristics of Chromophores. Virtual Textbook of Organic Chemistry. Available at: [Link]

Sources

Structural Validation of 4-Isopentyloxybenzylamine: A Comparative Guide to 1D vs. Advanced 2D NMR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical research, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a strict regulatory requirement. 4-isopentyloxybenzylamine (


) is a highly functionalized intermediate often utilized in the synthesis of larger, targeted therapeutics. While traditional 1-Dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, it frequently falls short when analyzing complex aliphatic chains due to signal overlap[1].

This guide objectively compares the performance of the Traditional 1D NMR Workflow against the Advanced 2D NMR (COSY + HSQC) Workflow , providing step-by-step methodologies, experimental data, and the mechanistic causality behind why 2D NMR is the gold standard for structural validation[2].

The Analytical Challenge: Signal Overlap and Ambiguity

To understand why a specific analytical choice is made, we must first examine the molecular architecture of 4-isopentyloxybenzylamine. The molecule consists of:

  • A para-substituted benzene ring.

  • A benzylamine moiety (

    
    ).
    
  • An isopentyloxy chain (

    
    ).
    

The analytical bottleneck lies in the isopentyl chain . In a standard 400 MHz


 NMR spectrum, the methine (

) and methylene (

) protons of the isopentyl group resonate in the highly congested 1.60–1.80 ppm region. Because their chemical shifts are nearly identical, their multiplets overlap, making accurate integration and J-coupling extraction impossible. Relying solely on 1D NMR introduces unacceptable ambiguity into the structural assignment, which can compromise downstream drug development[1].
Workflow Comparison

Workflow cluster_1D Traditional Workflow cluster_2D Advanced 2D Workflow Sample 4-isopentyloxybenzylamine Sample Preparation NMR1D 1D ¹H & ¹³C NMR Sample->NMR1D COSY ¹H-¹H COSY (Spin-Spin Coupling) Sample->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) Sample->HSQC Ambiguity Signal Overlap (Aliphatic Region) NMR1D->Ambiguity Partial Partial/Ambiguous Assignment Ambiguity->Partial Unambiguous Unambiguous Structural Validation COSY->Unambiguous Resolves connectivity HSQC->Unambiguous Resolves overlap

Fig 1: Workflow comparison showing how 2D NMR resolves 1D NMR ambiguities.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the NMR protocol must be designed as a self-validating system. This means incorporating internal checks, such as proper relaxation delays (


) to prevent saturation, and utilizing gradient-selected pulse sequences to suppress artifacts[1].
Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of high-purity 4-isopentyloxybenzylamine in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal standard (0.00 ppm) to self-validate chemical shift calibration.
    
  • 1D

    
     NMR Acquisition: 
    
    • Parameters: 400 MHz, 16 scans,

      
       = 5 seconds.
      
    • Causality: A

      
       of 5 seconds ensures complete longitudinal relaxation (
      
      
      
      ) of all protons, guaranteeing that the integration values accurately reflect the quantitative ratio of hydrogen environments[1].
  • 1D

    
     NMR Acquisition: 
    
    • Parameters: 100 MHz, 1024 scans,

      
       = 2 seconds, proton-decoupled.
      
  • 2D

    
    -
    
    
    
    COSY (Correlation Spectroscopy):
    • Parameters: Gradient-selected COSY (gCOSY), 128

      
       increments, 8 scans per increment.
      
    • Purpose: Maps the homonuclear scalar coupling network (3-bond interactions)[3].

  • 2D

    
    -
    
    
    
    HSQC (Heteronuclear Single Quantum Coherence):
    • Parameters: Multiplicity-edited gHSQC, 256

      
       increments, 16 scans per increment.
      
    • Purpose: Correlates protons to their directly attached carbons. Multiplicity editing phase-inverts

      
       signals relative to 
      
      
      
      and
      
      
      signals, providing an internal cross-check for assignment[4].

Data Presentation & Comparative Analysis

Table 1: 1D NMR Chemical Shifts (The Baseline)

Note the ambiguity in the 1.65–1.75 ppm region where the isopentyl


 and 

protons overlap.
Position / Group

Chemical Shift (ppm)
Multiplicity & Integration

Chemical Shift (ppm)
1D Assignment Confidence
H-a / C-a (Methyls)0.95Doublet, 6H22.6High
H-b / C-b (Isopentyl CH)~1.75Multiplet, 1H (Overlaps)25.1Low (Ambiguous)
H-c / C-c (Isopentyl

)
~1.65Multiplet, 2H (Overlaps)38.2Low (Ambiguous)
H-d / C-d (

)
3.95Triplet, 2H66.5High
H-e / C-e (Ar-H ortho to O)6.85Doublet, 2H114.5High
H-f / C-f (Ar-H ortho to C)7.20Doublet, 2H128.3High
H-g / C-i (Benzyl

)
3.75Singlet, 2H45.8High
Table 2: 2D NMR Correlation Matrix (The Solution)

By utilizing COSY and HSQC, the ambiguities in the aliphatic chain are entirely resolved.

Proton SignalCOSY Cross-Peaks (Coupled Protons)HSQC Cross-Peak (Attached Carbon)2D Assignment Confidence
H-a (0.95 ppm)H-b (1.75 ppm)C-a (22.6 ppm)Absolute
H-b (1.75 ppm)H-a (0.95 ppm), H-c (1.65 ppm)C-b (25.1 ppm)Absolute
H-c (1.65 ppm)H-b (1.75 ppm), H-d (3.95 ppm)C-c (38.2 ppm)Absolute
H-d (3.95 ppm)H-c (1.65 ppm)C-d (66.5 ppm)Absolute

Mechanistic Causality: Why 2D NMR Succeeds

The Role of COSY in Mapping Connectivity

In the 1D spectrum, the H-b and H-c protons form a convoluted multiplet. However, COSY relies on through-bond scalar coupling (J-coupling) to generate off-diagonal cross-peaks[3]. By tracing the COSY spectrum, we observe a clear cross-peak between the distinct methyl doublet (H-a at 0.95 ppm) and the hidden H-b multiplet (1.75 ppm). Subsequently, H-b shows a cross-peak to H-c (1.65 ppm), which in turn correlates to the oxygen-bound H-d triplet (3.95 ppm). Causality: COSY bypasses 1D overlap by spreading the interaction data across a second dimension, definitively mapping the


 connectivity[4].
The Role of HSQC in Resolving Overlap

While COSY proves connectivity, HSQC proves specific atomic environments by correlating protons to their directly bonded


 nuclei[4]. The 

chemical shift range is narrow (~14 ppm), leading to overlap. The

range is vast (~220 ppm). Causality: Even though H-b and H-c overlap in the proton dimension, their attached carbons are electronically distinct. The methine carbon (C-b) resonates at 25.1 ppm, while the methylene carbon (C-c) resonates at 38.2 ppm. HSQC separates the overlapping proton signals by pulling them apart along the carbon axis, allowing for unambiguous assignment[1].

Correlation Ha H-a (Methyls) δ 0.95 Hb H-b (CH) δ 1.75 Ha->Hb COSY Ca C-a δ 22.6 Ha->Ca HSQC Hc H-c (CH2) δ 1.65 Hb->Hc COSY Cb C-b δ 25.1 Hb->Cb HSQC Hd H-d (O-CH2) δ 3.95 Hc->Hd COSY Cc C-c δ 38.2 Hc->Cc HSQC Cd C-d δ 66.5 Hd->Cd HSQC

Fig 2: COSY (red) and HSQC (dashed) logical correlation pathways for the isopentyl chain.

Conclusion

For the structural validation of 4-isopentyloxybenzylamine, relying exclusively on 1D NMR introduces critical vulnerabilities in data interpretation due to aliphatic signal overlap. The Advanced 2D NMR Workflow outperforms the traditional method by transforming ambiguous multiplets into a rigorously mapped, self-validating network of atomic connections. By utilizing COSY to map the spin system and HSQC to disperse overlapping signals into the carbon dimension, researchers can achieve the absolute structural certainty required for modern drug development and regulatory compliance[2].

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. RJU Publisher. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-(Isopentyloxy)phenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like (4-(Isopentyloxy)phenyl)methanamine hydrochloride demands the highest standards of scientific rigor, not only in our experiments but also in our waste management protocols. Improper disposal of this and similar amine hydrochlorides can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling, segregation, and disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel to manage chemical waste with confidence and precision, ensuring a safe and compliant research environment.

Hazard Characterization and Immediate Safety Precautions

Anticipated Hazards: Based on structurally similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Ingestion may be harmful.[2][3] Furthermore, many amine derivatives are noted for their potential to cause long-term adverse effects in aquatic environments, making containment a critical priority.[4]

Mandatory Personal Protective Equipment (PPE): All handling of this compound, whether in pure form or in solution, requires strict adherence to PPE protocols to prevent exposure.

  • Eye Protection: Safety glasses with side-shields or, preferably, a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste after use.[1]

  • Body Protection: A lab coat must be worn at all times.[5]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions that could produce aerosols or vapors must be conducted within a certified chemical fume hood to prevent inhalation.[4][6]

Emergency Spill Response: Preparedness for accidental spills is non-negotiable.[5]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Contain: Prevent the spill from spreading or entering drains by using absorbent pads or other appropriate spill containment materials.[5][6]

  • Neutralize (if applicable and safe): For small spills, a neutralizing agent suitable for amines may be used.

  • Collect: Absorb the spilled material with an inert absorbent such as sand, vermiculite, or silica gel.[6]

  • Package and Label: Carefully transfer the contaminated absorbent material into a designated, sealable hazardous waste container. Label it clearly with the chemical name and indicate that it is spill cleanup debris.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Segregation and Containment Protocol

The foundational principle of chemical waste management is meticulous segregation to prevent dangerous reactions.[5][7] Amines and their salts are incompatible with certain other chemical classes.

Step-by-Step Segregation and Storage:

  • Identify the Waste Stream: Determine if the waste is solid (e.g., residual powder, contaminated weigh boats) or liquid (e.g., experimental solutions, rinsate).

  • Select a Compatible Container: Use a container made of material compatible with amines. High-density polyethylene (HDPE) or glass containers are typically appropriate.[8] The container must be in good condition and have a tightly sealing lid.[8][9]

  • Label the Container: Before any waste is added, affix a hazardous waste label.[9][10] The label must include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[10]

    • For mixtures, list all components and their approximate percentages, including solvents.[11][12]

    • The date waste accumulation began.[10]

  • Collect Waste:

    • Solid Waste: Collect in a designated, labeled container.

    • Liquid Waste: Collect solutions in a separate, labeled container.[11] Never leave a funnel in the container, as this is a common source of vapor release and is a regulatory violation.[9]

  • Store Appropriately:

    • Store the sealed waste container in a designated satellite accumulation area near the point of generation.[9][11]

    • Ensure the storage area is cool, well-ventilated, and away from direct sunlight or heat sources.[5]

    • Crucially, segregate this waste from incompatible materials, especially strong oxidizing agents and acids. [5][11]

The Disposal Workflow: From Lab Bench to Final Disposition

Disposal of this compound is a regulated process that must be managed through your institution's EHS department or a certified hazardous waste contractor.[11][13] Disposing of this chemical down the drain or in the regular trash is strictly prohibited.[10][11]

G cluster_generation Waste Generation & Initial Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage & Hand-Off cluster_decon Empty Container Decontamination start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Stock Bottle start->empty_container fume_hood Work in Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (e.g., contaminated solids) fume_hood->solid_waste Collect in labeled container liquid_waste Liquid Waste (e.g., solutions, rinsate) fume_hood->liquid_waste Collect in labeled container storage Store in Satellite Accumulation Area (Sealed, Segregated, Ventilated) solid_waste->storage liquid_waste->storage ehs_request Arrange Pickup with EHS or Licensed Waste Hauler storage->ehs_request disposal Final Disposal (Incineration/Treatment Facility) ehs_request->disposal triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->liquid_waste trash Dispose of Container in Regular Trash (per institutional policy) deface_label->trash

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.[11]

Protocol for Triple-Rinsing:

  • Initial Rinse: In a chemical fume hood, add a small amount of a suitable solvent (one in which the compound is soluble) to the empty container. Secure the lid and swirl to rinse all interior surfaces.[11]

  • Collect Rinsate: Pour the rinsate into your designated hazardous liquid waste container. This rinsate is considered hazardous waste.[11]

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.[11]

  • Dry: Allow the empty, uncapped container to air dry completely in the fume hood.

  • Deface Label: Once dry, completely remove or deface the original label to prevent any future misidentification.[11]

  • Final Disposal: After this procedure, the container can typically be disposed of in the regular trash or recycling, depending on your institution's specific policies.[11]

Quantitative Disposal Data & Regulatory Overview

While specific quantitative disposal limits for this compound are not defined, all disposal activities fall under the jurisdiction of national and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[10][13] Your institution's EHS department is responsible for ensuring compliance with these regulations and should be your primary resource for any questions.[14]

ParameterGuideline / RequirementRationale
Waste Classification Hazardous WasteAssumed based on the toxicological profile of similar amine hydrochlorides.[1][2][4]
Drain Disposal Strictly ProhibitedPotential aquatic toxicity and violation of EPA regulations.[5][10]
Solid Waste Disposal Prohibited in Regular TrashPrevents environmental contamination and exposure to sanitation workers.[11]
Container Type Compatible, sealed container (e.g., HDPE, glass)Prevents leaks, spills, and reactions between the waste and the container material.[8]
Labeling "Hazardous Waste" + Full Chemical Name(s)Ensures proper identification for safe handling, segregation, and disposal.[9][10]
Final Disposition Via EHS or Licensed Hazardous Waste VendorEnsures compliance with all local and national transportation and disposal laws.[11][13]
Empty Containers Must be triple-rinsed before regular disposalRemoves residual chemical, rendering the container non-hazardous.[11]

References

  • Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]

  • Safety Data Sheet - (4-Chlorophenyl)(phenyl)methanamine hydrochloride. (2025). Angene Chemical. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). US EPA. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). OSHA. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA. [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. [Link]

  • Chemical Waste Management Best Practices. (2025). Enva. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA. [Link]

  • Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University. [Link]

  • Treatment of amine wastes generated in industrial processes. (2021). ResearchGate. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]

  • Rule 335-14-2-.04 - Lists Of Hazardous Wastes. (n.d.). Alabama Administrative Code. [Link]

  • Safety Data Sheet - Phenoxybenzamine hydrochloride. (2021). Bella Corp Trading Pty Ltd. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROGRAM ADMINISTRATIVE RULES. (n.d.). StateScape. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Case Western Reserve University. [Link]

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Personal Protective Equipment & Handling Guide: (4-(Isopentyloxy)phenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(4-(Isopentyloxy)phenyl)methanamine hydrochloride is a functionalized primary benzylamine salt. While often treated as a generic reagent, its specific structural features—a lipophilic isopentyl ether tail combined with a hydrophilic ammonium head—dictate a specific safety profile.

This compound presents a dual hazard: physical irritation from the acidic hydrochloride salt and biological activity potential common to para-substituted benzylamines. This guide prioritizes the prevention of inhalation (dust) and dermal absorption (lipophilic permeation).

Chemical Attribute Safety Implication
Form Solid (Crystalline/Powder). Likely hygroscopic.
Acidity Hydrolyzes to form acidic residues on moist membranes (eyes/lungs).
Lipophilicity The isopentyl group increases solubility in lipids, potentially enhancing skin absorption rates compared to simple benzylamines.
Dust Potential High static charge potential during weighing; fine particulate inhalation risk.
Risk Assessment & PPE Matrix

Rationale: Standard "lab safety" is insufficient for functionalized amines. The following matrix balances protection with the dexterity required for precise weighing.

Personal Protective Equipment (PPE) Standards
Zone of ExposureRecommended EquipmentSenior Scientist Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.PPE Secondary: N95 or P100 respirator if handling >500mg outside a hood.The HCl salt is a respiratory irritant (STOT-SE Cat 3).[1] Inhalation of dust causes immediate burning of the mucous membranes.
Ocular Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powders that can drift.Crystalline salts can bypass the side-shields of standard safety glasses. Contact with the eye creates a localized acidic solution (corrosive injury risk).
Dermal (Hands) Double Nitrile Gloves (Minimum 5 mil outer, 4 mil inner).Change frequency: Every 60 mins or immediately upon splash.The isopentyl ether tail acts as a permeation enhancer. Double gloving provides a visual breach indicator and a buffer against rapid breakthrough.
Dermal (Body) Lab Coat (100% Cotton or Nomex) + Tyvek Sleeve Covers .Synthetic blends can melt if a fire occurs. Sleeve covers bridge the gap between glove and coat, a common exposure point during reaching motions.
Operational Protocol: Safe Handling Workflow

Objective: Isolate the user from the compound during the critical "Weighing & Transfer" phase.

Step-by-Step Methodology
  • Pre-Operational Setup:

    • Verify Fume Hood flow (Face velocity: 80–100 fpm).

    • Static Control: Place an ionizing bar or anti-static gun near the balance. Amine salts are notoriously static-prone; static cling causes powder to "jump" onto the user's gloves/sleeves.

    • Prepare a "wet waste" beaker (10% bleach or dilute HCl) inside the hood for immediate tip/spatula decontamination.

  • Weighing Procedure:

    • Do not weigh directly into a large flask. Weigh into a weighing boat or small vial first.

    • Technique: Use the "tap and settle" method. Avoid dumping large scoops.

    • If spillage occurs on the balance: Do not blow it off. Wipe with a damp Kimwipe (water/methanol) immediately.

  • Solubilization (The Critical Moment):

    • When adding solvent (especially if basic conditions are used later), the hydrochloride may evolve heat.

    • Caution: If neutralizing to the free base, the volatility increases. The characteristic "fishy/amine" odor indicates exposure. Keep inside the hood.

  • Decontamination:

    • Wipe the exterior of the reagent bottle with a dry tissue, then a wet tissue before returning to storage.

    • Wash outer gloves with soap/water before removing them to prevent secondary contamination of bare skin.

Visualizing the Safety Logic

The following diagram illustrates the "Cradle-to-Grave" flow of the compound, highlighting decision nodes for safety.

SafetyWorkflow Storage Cold Storage (Desiccated) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Retrieval Hood Fume Hood (Engineering Control) PPE_Check->Hood Transfer Weighing Weighing Event (Static Risk) Hood->Weighing Inside Hood Weighing->Hood Spill Cleanup Reaction Reaction/Solubilization Weighing->Reaction Transfer Waste Disposal (Incineration) Reaction->Waste Post-Exp

Caption: Operational workflow emphasizing the containment of the substance within the Fume Hood during the high-risk weighing phase.

Emergency Response & Disposal
Accidental Exposure [2][3]
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][6] Time is critical to prevent corneal etching by the acidic salt. Hold eyelids open.

  • Skin Contact: Wash with soap and copious water.[1][2][3][4][5][7] Do not use alcohol or organic solvents; these will drive the lipophilic isopentyl group deeper into the dermal layer.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

Disposal Strategy
  • Solid Waste: Dispose of contaminated weighing boats and gloves in "Hazardous Solid Waste" (Incineration stream).

  • Liquid Waste: Collect in "Organic Basic" or "Organic Non-Halogenated" waste streams.

  • Container: Triple rinse the empty reagent bottle with Methanol before discarding glass.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzylamine Hydrochloride Derivatives (General Safety Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.